Technical Documentation Center

1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

Core Science & Biosynthesis

Foundational

Mass Spectrometry Analysis of Fluorobenzyl-Nitrobenzyl Piperazine: An In-Depth Technical Guide

Introduction & Structural Dynamics The analytical characterization of highly substituted piperazine derivatives, such as 1-(fluorobenzyl)-4-(nitrobenzyl)piperazine (FBNBP) , presents a unique challenge in forensic toxico...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

The analytical characterization of highly substituted piperazine derivatives, such as 1-(fluorobenzyl)-4-(nitrobenzyl)piperazine (FBNBP) , presents a unique challenge in forensic toxicology and pharmaceutical analysis. As a di-substituted piperazine, FBNBP contains two distinct aromatic systems—an electron-withdrawing nitrobenzyl group and an electronegative, yet resonance-stabilizing, fluorobenzyl group—flanking a basic piperazine core.

To achieve robust, reproducible quantification and structural elucidation, analysts must move beyond basic standard operating procedures and understand the fundamental physicochemical causality driving the molecule's behavior in the mass spectrometer. This guide outlines the mechanistic fragmentation pathways and provides self-validating experimental workflows for the definitive analysis of FBNBP.

Mechanistic Mass Spectrometry: Ionization & Fragmentation

The fragmentation of benzylpiperazines is primarily dictated by the stability of the functional groups attached to the exocyclic nitrogens. In both Electron Ionization (EI) and Electrospray Ionization (ESI) combined with Collision-Induced Dissociation (CID), the dominant pathway is α -cleavage at the nitrogen-benzyl bond [1].

The Causality of Cleavage

When energy is applied to the FBNBP precursor ion, the molecule does not fragment randomly. The cleavage is governed by the relative stability of the resulting carbocations:

  • Fluorobenzyl Cleavage: The loss of the fluorobenzyl moiety yields an ion at m/z 109. Despite fluorine's electronegativity, its lone pairs can stabilize the resulting positive charge through resonance, often leading to the formation of a highly stable fluorotropylium ion. This typically forms the base peak in GC-EI-MS spectra, a trend consistent with SWGDRUG library data for halogenated designer drugs [2].

  • Nitrobenzyl Cleavage: Cleavage at the opposite nitrogen yields the nitrobenzyl cation at m/z 136. Because the nitro group is strongly electron-withdrawing via both inductive and resonance effects, it destabilizes the adjacent carbocation. Consequently, this fragment is observed at a lower relative abundance than the fluorobenzyl cation.

  • Secondary Neutral Losses: The nitrobenzyl fragment frequently undergoes a subsequent neutral loss of NO2​ (46 Da), yielding an m/z 90 product ion.

Fragmentation_Logic Precursor Precursor Ion [M+H]+ m/z 330 F_Benzyl Fluorobenzyl Cation m/z 109 Precursor->F_Benzyl u03B1-cleavage N_Benzyl Nitrobenzyl Cation m/z 136 Precursor->N_Benzyl u03B1-cleavage Piperazine_Core Piperazine Core Loss of C2H4 Precursor->Piperazine_Core ring cleavage Tropylium Fluorotropylium Ion m/z 109 F_Benzyl->Tropylium rearrangement NO2_Loss Loss of NO2 m/z 90 N_Benzyl->NO2_Loss -NO2 (46 Da)

Fig 1: Logical fragmentation pathways of fluorobenzyl-nitrobenzyl piperazine under CID.

Self-Validating Experimental Methodologies

A robust analytical method must be a self-validating system—meaning that any failure in extraction, chromatography, or ionization is immediately flagged by internal data metrics.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Because the piperazine nitrogens are highly basic (pKa ~9.8), standard reversed-phase Solid-Phase Extraction (SPE) often results in poor recovery due to premature elution. We utilize a Mixed-Mode Cation Exchange (MCX) protocol to isolate the compound from biological matrices [3].

Step-by-Step Methodology:

  • Spike & Acidify: Add 50 µL of FBNBP-d8 Internal Standard (ISTD) to 1 mL of the sample matrix. Add 1 mL of 2% Formic Acid to fully protonate the piperazine nitrogens.

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL of 2% Formic Acid through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min. The protonated piperazine binds strongly to the sulfonic acid cation-exchange sites.

  • Washing: Wash with 2 mL of 0.1N HCl, followed by 2 mL of MeOH. Causality: The acidic wash removes basic interferences, while the MeOH wash strips away neutral lipids. The target analyte remains locked via ionic bonds.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH deprotonates the piperazine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of LC Mobile Phase A.

Validation Checkpoint: The absolute peak area of the FBNBP-d8 ISTD must remain within ±15% of a neat standard injection. A drop in area indicates a failure in the pH-driven elution step.

LC-HRMS/MS Protocol

Standard C18 columns separate purely based on hydrophobicity, which can lead to peak tailing for highly polar, basic piperazines. Instead, we utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π and dipole- π interactions with the electron-rich fluorobenzyl and electron-deficient nitrobenzyl rings, ensuring sharp peak shapes and strong retention away from the void volume where ion suppression occurs [4].

Step-by-Step Methodology:

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures continuous protonation of the piperazine core for maximum ESI(+) efficiency.

  • Gradient: 5% B to 95% B over 6 minutes, hold for 1.5 minutes, re-equilibrate for 2.5 minutes.

  • Ionization: ESI Positive mode; Capillary Temp 300°C; Spray Voltage 3.5 kV.

LCMS_Workflow SamplePrep Mixed-Mode SPE (Cation Exchange) LCSep Biphenyl LC Column (u03C0-u03C0 Interactions) SamplePrep->LCSep Eluate ESI ESI(+) Ionization (0.1% Formic Acid) LCSep->ESI Separation Quad Quadrupole Isolation (m/z 330) ESI->Quad Protonation CID Collision Cell (CID Fragmentation) Quad->CID Precursor TOF HRMS Detection (Orbitrap/TOF) CID->TOF Product Ions

Fig 2: Self-validating LC-HRMS/MS workflow for di-substituted piperazine analysis.

Validation Checkpoint: Monitor the ion ratio of the m/z 109 (fluorobenzyl) to m/z 136 (nitrobenzyl) product ions. This ratio should remain within ±20% of the calibrator mean. A deviation indicates either a co-eluting isobaric interference or a drift in collision cell gas pressure.

GC-EI-MS Protocol

When utilizing Gas Chromatography, derivatization is typically not required for tertiary amines like 1,4-disubstituted piperazines. However, the nitrobenzyl group is highly thermally labile . Prolonged residence time in a hot GC inlet can cause the thermal reduction of the nitro group ( −NO2​ ) to a nitroso ( −NO ) or amine ( −NH2​ ) group prior to ionization.

Step-by-Step Methodology:

  • Inlet: Splitless mode, 250°C, using an ultra-inert, deactivated single-taper liner with glass wool.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

  • Oven Program: 100°C (hold 1 min), ramp at an aggressive 30°C/min to 300°C (hold 5 min). Causality: The fast ramp minimizes the time the molecule spends in the heated zones, preventing thermal degradation.

  • MS Source: EI at 70 eV, Source Temp 230°C.

Validation Checkpoint: The presence of an anilino-piperazine artifact (m/z 299) indicates thermal reduction of the nitro group in the GC inlet. If the ratio of m/z 299 to the intact precursor (m/z 329) exceeds 0.05, inlet maintenance (liner replacement, gold seal cleaning) is strictly required.

Quantitative Data & Diagnostic Ion Tables

To facilitate rapid identification and method building, the quantitative diagnostic ions for both GC-EI-MS and LC-ESI-MS/MS are summarized below.

Table 1: GC-EI-MS (70 eV) Diagnostic Ions for FBNBP

Fragment DescriptionExpected m/zRelative AbundanceMechanistic Origin
Molecular Ion [M]+ 329Low (<10%)Intact radical cation
Fluorobenzyl Cation109High (Base Peak) α -cleavage at N-benzyl bond, tropylium formation
Nitrobenzyl Cation136Medium (30-50%) α -cleavage at N-benzyl bond
[M−NO2​]+ 283Low (<5%)Loss of nitro radical from intact molecule
Piperazine Core56 / 85Medium (20-40%)Ring cleavage / loss of C2​H4​

Table 2: LC-ESI-MS/MS (Positive Ion Mode) Transitions

Precursor Ion [M+H]+ Product Ion (m/z)Collision Energy (eV)Structural Assignment
330.1109.025Fluorobenzyl / Fluorotropylium cation
330.1136.020Nitrobenzyl cation
330.1284.115Loss of NO2​ (neutral loss)
330.190.035Nitrobenzyl minus NO2​

Conclusion

The definitive mass spectrometry analysis of fluorobenzyl-nitrobenzyl piperazine requires a deep understanding of the molecule's structural vulnerabilities. By leveraging the π−π interactions of a biphenyl column in LC-MS/MS and mitigating the thermal lability of the nitro group in GC-MS, analysts can build highly robust, self-validating methods. Monitoring specific ion ratios and diagnostic fragments ensures that the resulting quantitative data is both scientifically sound and forensically defensible.

References

  • Feeney, W., Moorthy, A. S., & Sisco, E. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry.[URL: https://doi.org/10.1016/j.forc.2022.100459][2]

  • DeRuiter, J., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science.[URL: https://academic.oup.com/chromsci/article/50/6/475/335805][1]

  • Peters, F. T., et al. (2003). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology.[URL: https://academic.oup.com/jat/article/27/8/539/715832][4]

  • Bassindale, T. A., & Berezowski, R. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry.[URL: https://doi.org/10.1007/s00216-011-5235-5][3]

Sources

Exploratory

A Guide to the Crystallographic Analysis of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray diffraction structu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray diffraction structure of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine. While a public crystal structure for this specific molecule is not available as of the time of this writing, this document serves as an in-depth, procedural whitepaper detailing the necessary steps from synthesis and crystallization to data collection, structure solution, and interpretation. By leveraging established methodologies for analogous piperazine-containing compounds, this guide offers field-proven insights and self-validating protocols to ensure scientific integrity and a trustworthy outcome. The causality behind experimental choices is explained, providing a robust resource for researchers in structural chemistry and drug development.

Introduction: The Significance of Crystal Structure in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its biological activity. For drug development professionals, an unambiguous determination of a compound's crystal structure is paramount. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing precise data on bond lengths, bond angles, and stereochemistry.[1][2] This information is critical for understanding drug-receptor interactions, optimizing lead compounds, and ensuring intellectual property protection.

Piperazine and its derivatives are ubiquitous pharmacophores found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antipsychotic agents.[3][4][5][6][7][8][9] The conformational flexibility of the piperazine ring, typically adopting a chair conformation, and the spatial orientation of its substituents are key determinants of its pharmacological profile.[5][6][7][8][10][11] Therefore, a detailed structural elucidation of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine would provide invaluable insights for structure-activity relationship (SAR) studies.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is directly proportional to the quality of the diffraction data and the resulting structural model.[12]

Synthetic Pathway

The synthesis of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine can be approached through a nucleophilic substitution reaction. A plausible and efficient method involves the sequential N-alkylation of piperazine.

Proposed Synthetic Workflow:

Piperazine Piperazine Intermediate 1-(2-Fluorobenzyl)piperazine Piperazine->Intermediate Base, Solvent Fluorobenzyl_halide 2-Fluorobenzyl halide Fluorobenzyl_halide->Intermediate Nitrobenzyl_halide 2-Nitrobenzyl halide Product 1-(2-Fluorobenzyl)-4-(2-nitrobenzyl)piperazine Nitrobenzyl_halide->Product Intermediate->Product Base, Solvent

Caption: Proposed synthetic route for 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine.

A typical procedure would involve reacting piperazine with one equivalent of 2-fluorobenzyl chloride or bromide in a suitable solvent such as acetonitrile or DMF, in the presence of a base like potassium carbonate to neutralize the formed acid.[13] Following purification of the mono-substituted intermediate, the second N-alkylation is performed with 2-nitrobenzyl halide under similar reaction conditions. Purification via column chromatography or recrystallization is crucial to obtain a high-purity sample for crystallization trials.[13]

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[12] The ideal crystal should be a single, transparent entity with no visible flaws, and typically no larger than 0.25 mm in any dimension.[12]

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small, open vial, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Solid-Liquid: Similar to the above, but the compound is dissolved in a solvent and an anti-solvent is introduced as a vapor.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Key Considerations for Piperazine Derivatives:

  • Piperazine derivatives can form salts, and the presence of acidic or basic impurities can hinder crystallization or lead to the crystallization of an unintended salt form.[3][4]

  • The conformational flexibility of the benzyl groups can sometimes lead to disordered structures. Using a rigid co-former or employing specific solvent systems can sometimes mitigate this.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within the crystal.[1]

Data Collection Workflow:

Crystal_Mounting Mount Crystal on Goniometer Crystal_Centering Center Crystal in X-ray Beam Crystal_Mounting->Crystal_Centering Unit_Cell_Determination Determine Unit Cell Parameters Crystal_Centering->Unit_Cell_Determination Data_Collection_Strategy Define Data Collection Strategy Unit_Cell_Determination->Data_Collection_Strategy Full_Data_Collection Full Data Collection Data_Collection_Strategy->Full_Data_Collection Data_Integration Integrate Raw Diffraction Data Full_Data_Collection->Data_Integration Data_Reduction Apply Corrections and Reduce Data Data_Integration->Data_Reduction

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffracted beams are recorded by a detector as the crystal is rotated.[1]

  • Unit Cell Determination: From a preliminary set of diffraction images, the dimensions and symmetry of the unit cell are determined.

  • Data Integration and Scaling: The intensities of the thousands of measured reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed atomic model of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine.

Structure Solution and Refinement Workflow:

Space_Group_Determination Determine Space Group Initial_Structure_Solution Solve for Initial Atomic Positions (Direct Methods/Patterson) Space_Group_Determination->Initial_Structure_Solution Structure_Refinement Refine Atomic Positions and Thermal Parameters Initial_Structure_Solution->Structure_Refinement Hydrogen_Atom_Placement Locate and Refine Hydrogen Atoms Structure_Refinement->Hydrogen_Atom_Placement Final_Refinement Final Cycles of Refinement Hydrogen_Atom_Placement->Final_Refinement Structure_Validation Validate Final Structural Model Final_Refinement->Structure_Validation

Caption: Workflow for crystal structure solution and refinement.

Methodology:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • Validation: The final model is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Structural Analysis and Interpretation

With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Key Structural Features to Analyze:

  • Piperazine Ring Conformation: The piperazine ring is expected to adopt a chair conformation. Puckering parameters should be calculated to quantify the exact conformation.[10][11]

  • Substituent Orientation: The orientations of the 2-fluorobenzyl and 2-nitrobenzyl groups relative to the piperazine ring (axial vs. equatorial) are of primary interest. Torsion angles should be analyzed to describe these orientations.

  • Intramolecular Interactions: The possibility of intramolecular hydrogen bonds or other non-covalent interactions should be investigated, as these can influence the overall molecular conformation.

  • Intermolecular Interactions and Crystal Packing: An analysis of hydrogen bonds, C-H···π interactions, and other van der Waals forces will reveal how the molecules pack in the crystal lattice. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these interactions.[4][5][8]

Hypothetical Crystallographic Data Table:

ParameterExpected Value/Range
Chemical FormulaC₁₈H₂₀FN₃O₂
Formula Weight341.37 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for similar compounds)
Space Groupe.g., P2₁/c or Pna2₁[5][6][7][8][11]
a (Å)10-15
b (Å)15-25
c (Å)10-20
β (°)90-110 (for monoclinic)
Volume (ų)3000-4500
Z4 or 8
Density (calculated) (g/cm³)1.2-1.4
R-factor (%)< 5

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality structural model. The subsequent analysis of this model will provide crucial insights into the molecule's conformation and intermolecular interactions, which are vital for rational drug design and development. The methodologies described herein are grounded in established practices for similar piperazine derivatives, ensuring a high degree of confidence in the potential results.

References

  • Ferguson, G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals. [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Subha, V., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). ResearchGate. [Link]

  • Karabacak, M., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Bojidarka, I. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Al-Hourani, B. J., et al. (2014). The crystal structure of 1-(N1-benzyl-2-methyl- 4-nitro-imidazol-5-yl). De Gruyter. [Link]

  • Mahesha, N., et al. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Archana, S. D., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Archana, S. D., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCr Journals. [Link]

  • Archana, S. D., et al. (2022). (IUCr) Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Archana, S. D., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

Foundational

In Silico Modeling of Piperazine Derivatives: A Technical Guide to Rational Drug Design and Target Binding

Introduction: The Piperazine Scaffold in Modern Medicinal Chemistry As a Senior Application Scientist, I approach in silico modeling not merely as a computational exercise, but as a predictive engine for rational drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold in Modern Medicinal Chemistry

As a Senior Application Scientist, I approach in silico modeling not merely as a computational exercise, but as a predictive engine for rational drug design. In the landscape of medicinal chemistry, the piperazine scaffold—a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions—has solidified its status as a "privileged structure"[1]. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs, spanning oncology, neurology, and infectious diseases[2].

The widespread use of the piperazine moiety is driven by its unique structural attributes. The two nitrogen atoms act as versatile synthetic handles, allowing medicinal chemists to systematically fine-tune steric, electronic, and physicochemical properties such as aqueous solubility, lipophilicity, and basicity (pKa)[1]. Furthermore, the chair conformation of the piperazine ring provides a crucial balance: it offers structural rigidity to maintain a specific vector for substituents, yet retains enough conformational flexibility to adapt to complex binding pockets in target proteins[1].

Structural Rationale and Pharmacophore Logic

To successfully model piperazine derivatives in silico, one must understand the causality behind its interactions. At physiological pH (~7.4), the secondary or tertiary amines of the piperazine ring are frequently protonated. This protonation state is not a trivial detail; it is the fundamental driver of target affinity. The positively charged nitrogen often forms critical cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or electrostatic salt bridges with acidic residues (e.g., Aspartate, Glutamate) within the protein's active site[3].

If an in silico model incorrectly assigns the neutral form to these nitrogen atoms, the docking algorithm will completely miss these vital electrostatic interactions, leading to false-negative scoring and flawed structural predictions.

G Piperazine Piperazine Core (Chair Conformation) N1 N1: Functionalization (Modulates ADME/Lipophilicity) Piperazine->N1 Synthetic Handle N4 N4: Protonation State (Cation-π / Salt Bridges) Piperazine->N4 Pharmacophore Point Target Protein Active Site (e.g., Asp/Glu residues) N4->Target Electrostatic Interaction

Logical mapping of piperazine structural features to target protein interactions.

High-Fidelity In Silico Workflow for Piperazine Derivatives

A robust computational workflow must be a self-validating system. The following step-by-step methodology ensures that experimental choices are grounded in physicochemical reality.

Step 1: Ligand and Protein Preparation
  • Ligand Preparation (pKa Prediction): Utilize tools like Schrödinger's Epik or ChemAxon to predict the pKa of the N1 and N4 atoms. Causality: Accurate pKa prediction ensures the correct protonation state at pH 7.4. A misassigned protonation state will invalidate all downstream thermodynamic calculations.

  • Protein Preparation: Crystal structures often lack hydrogen atoms and contain unresolved side chains. Use a Protein Preparation Wizard to optimize the hydrogen bond network, assign correct tautomeric states to Histidine residues, and resolve steric clashes.

Step 2: Conformational Search and Molecular Docking
  • Induced Fit Docking (IFD): Standard rigid-receptor docking often fails to capture the subtle conformational shifts required to accommodate the bulky, non-planar piperazine ring. Causality: IFD allows the protein side chains to reorient, mimicking the physiological "induced fit" mechanism. This is critical for piperazine derivatives, which often push deep into hydrophobic sub-pockets.

Step 3: Molecular Dynamics (MD) and Free Energy Calculations
  • 100 ns MD Simulation: Docking provides a static snapshot. An MD simulation (using GROMACS or Desmond) acts as the ultimate self-validating check. Causality: If the initial docking pose was an artifact of rigid constraints, the ligand will exhibit a high Root Mean Square Deviation (RMSD) and unbind within the first 20 ns. A stable RMSD confirms the structural rationale[4].

  • MM/GBSA or FEP: Calculate the binding free energy (ΔG_bind). This provides a rigorous thermodynamic validation of binding affinity, correlating highly with experimental IC50 values[4].

G Start 1. Ligand Library (Piperazine Derivatives) Prep 2. Ligand Prep (pKa ~7.4) Assign N1/N4 Protonation Start->Prep Dock 3. Molecular Docking (Rigid & Induced Fit) Prep->Dock MD 4. Molecular Dynamics (100 ns Trajectory) Dock->MD FEP 5. MM/GBSA & FEP (Binding Free Energy) MD->FEP

Step-by-step computational workflow for evaluating piperazine derivatives.

Case Studies: Target Proteins and Pathway Modulation

Piperazine derivatives have shown remarkable efficacy across diverse target classes. By analyzing specific case studies, we can observe how the scaffold adapts to different binding environments.

Case A: Neurotransmitter Regulators (MAO-A and Cholinesterases)

Recent studies have highlighted the efficacy of thiazolylhydrazine-piperazine derivatives as selective Monoamine Oxidase A (MAO-A) inhibitors. In silico modeling revealed that the piperazine core perfectly positions the thiazole ring within the FAD cavity, resulting in a highly potent competitive inhibition (IC50 = 0.057 µM)[5]. Similarly, benzimidazole-based piperazine derivatives have been successfully modeled against Acetylcholinesterase (AChE), where the piperazine nitrogen forms critical hydrogen bonds with the catalytic triad[6].

Case B: Metabolic and Antimicrobial Targets (α-Glucosidase and DNA Gyrase)

In the realm of metabolic disorders, quinoline-piperazine derivatives have been designed as α-Glucosidase inhibitors. Molecular dynamics simulations confirmed that the piperazine ring stabilizes the complex via π-cation interactions with key residues like His239 and Phe231[3]. In antimicrobial discovery, bis-piperazine derivatives targeting DNA gyrase demonstrated profound stability in 100 ns MD trajectories, yielding a highly favorable binding free energy (ΔG_bind = −27.31 kcal/mol)[4].

Case C: Oncology (mTORC1 Inhibition)

In cancer therapy, the mTORC1 signaling pathway is a prime target. Quantitative Structure-Activity Relationship (QSAR) models combined with Density Functional Theory (DFT) have successfully identified piperazine derivatives that act as potent, competitive inhibitors of the mTORC1 complex, halting downstream cell proliferation[7].

G PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Prolif Cell Proliferation mTORC1->Prolif Activation Pip Piperazine Inhibitor Pip->mTORC1 Competitive Inhibition

mTORC1 signaling pathway modulated by piperazine-based competitive inhibitors.

Quantitative Benchmarks of Piperazine Derivatives

The following table summarizes the experimental and computational benchmarks of recently developed piperazine derivatives, demonstrating the correlation between in silico predictions and in vitro efficacy.

Compound ClassTarget ProteinExperimental IC50 / KiComputational MetricKey Interacting Residues
Benzimidazole-piperazine Acetylcholinesterase (AChE)IC50 = 0.20 - 0.50 µMHigh-affinity Docking PoseCatalytic triad residues
Quinoline-piperazine α-GlucosidaseKi = 242.2 µMStable 100ns MD TrajectoryHis239, Phe231, Lys155
Thiazolylhydrazine-piperazine Monoamine Oxidase A (MAO-A)IC50 = 0.057 µMCompetitive Binding ModelFAD cavity residues
Bis-piperazine DNA GyraseAntimicrobial (MIC)ΔG_bind = −27.31 kcal/molTop-scoring complex
Piperazine-based Inhibitor mTORC1 ComplexHigh pIC50 (Predicted)DFT & QSAR ValidationATP-binding pocket

Conclusion

The successful in silico modeling of piperazine derivatives requires a deep understanding of the scaffold's physicochemical properties. By strictly controlling for protonation states, employing induced-fit docking methodologies, and validating poses through rigorous molecular dynamics simulations, researchers can transform computational models from mere structural hypotheses into highly predictive engines for drug discovery. The piperazine ring's unique blend of rigidity, flexibility, and electrostatic potential ensures it will remain a cornerstone of medicinal chemistry for decades to come.

References

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PubMed Central. Available at: [Link]

  • Naz, H., et al. "In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors." Z Naturforsch C J Biosci, 2024. Available at: [Link]

  • Mohapatra, et al. "Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies." Journal of Biosafety and Biosecurity, 2023. Available at: [Link]

  • MDPI. "In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations." MDPI Structural Chemistry, 2024. Available at: [Link]

  • Molecules. "Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors." PubMed Central, 2020. Available at: [Link]

  • Ünver, Y. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study." TÜBİTAK Academic Journals, 2024. Available at: [Link]

Sources

Exploratory

preliminary biological screening of novel piperazine compounds

An In-Depth Technical Guide to the Preliminary Biological Screening of Novel Piperazine Compounds Authored by: Gemini, Senior Application Scientist Introduction: The Piperazine Scaffold as a Cornerstone of Modern Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of Novel Piperazine Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a structural framework that is a component in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] The power of the piperazine moiety lies in its unique combination of structural simplicity and synthetic versatility. Its nitrogen atoms serve as versatile handles for functionalization, allowing chemists to fine-tune physicochemical properties like solubility, lipophilicity, and basicity.[2][3] This adaptability is crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and for achieving high-affinity interactions with a diverse array of biological targets.[2][4]

This guide provides a comprehensive framework for the initial biological evaluation of novel piperazine compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the strategic rationale behind a tiered screening cascade. We will begin with cost-effective in silico predictions that enable a "fail early, fail cheap" strategy, proceed to broad-spectrum primary in vitro assays, and conclude with an example of a target-specific secondary assay to elucidate a potential mechanism of action.[5]

The Screening Cascade: A Strategic Approach to Lead Identification

A successful preliminary screening campaign does not test every compound in every possible assay. Instead, it employs a logical, tiered approach designed to efficiently identify promising candidates while minimizing time and resource expenditure. This cascade begins with broad, high-throughput methods that filter large numbers of compounds, progressively moving towards more complex, lower-throughput assays for the most promising hits.

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: Primary In Vitro Screening (Broad Spectrum) cluster_2 Phase 3: Secondary In Vitro Screening (Target-Oriented) cluster_3 Outcome InSilico In Silico ADMET Prediction & Molecular Docking Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) InSilico->Cytotoxicity Prioritize Compounds Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) InSilico->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) InSilico->Antioxidant EnzymeAssay Enzyme Inhibition Assays (e.g., AChE, Urease) Cytotoxicity->EnzymeAssay Identify Hits Antimicrobial->EnzymeAssay Antioxidant->EnzymeAssay Lead Lead Candidate(s) for Optimization EnzymeAssay->Lead Confirm Activity & Selectivity

A tiered workflow for the preliminary biological screening of novel compounds.

Part 1: In Silico Profiling - The First Filter

Before committing to costly and time-consuming synthesis and wet-lab experiments, computational tools offer an invaluable first-pass filter.[5][6] In silico analysis provides a cost-effective and rapid means to predict a compound's drug-like properties and potential liabilities, allowing researchers to prioritize the most promising candidates.[7][8]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic and safety profile of a drug candidate. Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can predict dozens of these properties from a chemical structure alone, helping to identify compounds likely to fail later in development.[8][9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target.[10] It is used to estimate the binding affinity and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the piperazine derivative and the active site of a target enzyme or receptor, providing a mechanistic hypothesis for its potential biological activity.[11][12][13]

G Compound 2D Structure of Novel Piperazine Compound Software ADMET Prediction Software (e.g., ZeptoWard, admetSAR) Compound->Software Docking Molecular Docking Software (e.g., AutoDock, PyRX) Compound->Docking ADMET_Profile Predicted ADMET Profile (Solubility, Permeability, Toxicity) Software->ADMET_Profile Binding_Score Binding Affinity & Pose (Glide Gscore, kcal/mol) Docking->Binding_Score Decision Decision: Synthesize & Test? ADMET_Profile->Decision Binding_Score->Decision

The general workflow for in silico compound analysis.

Table 1: Example In Silico Profile for a Novel Piperazine Compound

ParameterPredicted ValueImplicationSource
Absorption
Aqueous Solubility (LogS)-3.5Good solubility[7]
Caco-2 PermeabilityHighGood intestinal absorption[8]
Distribution
Blood-Brain Barrier (BBB)BBB+Potential for CNS activity[8]
Metabolism
CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions[7]
Toxicity
hERG InhibitionLow RiskLower risk of cardiotoxicity[9]
Docking
Target: AChE (Glide G-Score)-8.5 kcal/molStrong predicted binding affinity[11]

Part 2: Primary In Vitro Screening

Compounds that pass the in silico filter are synthesized and subjected to a panel of broad in vitro assays to confirm biological activity.

A. Cytotoxicity Screening

This is a critical first step for almost any compound library, essential for identifying potential anticancer agents and for flagging general toxicity early.[14] The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] In these assays, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (yellow) to a colored formazan product (purple/orange), the amount of which is directly proportional to the number of viable cells.[14]

Table 2: Comparative In Vitro Cytotoxicity of Novel Piperazine Derivatives (Example Data)

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 23 MDA-MB-468 (Breast)CellTiter-Glo1.00[17]
Compound 25 HOP-92 (Lung)NCI-60 Screen1.35[17]
Compound 7g HT-29 (Colon)MTT Assay< 2[18]
Compound C-4 HCT-116 (Colon)Not Specified11.33[19]
Compound C-14 MIAPaCa-2 (Pancreatic)Not Specified< 1[19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

G cluster_pathway Intrinsic Apoptosis Pathway Piperazine Piperazine Derivative Stress Cellular Stress Piperazine->Stress Mito Mitochondrial Permeability ↑ Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Intrinsic mitochondrial apoptosis pathway often induced by piperazine derivatives.[18]
B. Antimicrobial Screening

The piperazine scaffold is present in numerous anti-infective agents, making antimicrobial screening a logical step.[2][20] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[21] The broth microdilution method is a standard technique for determining MIC values.[22]

Table 3: In Vitro Antimicrobial Activity of Piperazine Derivatives (Example Data)

Compound IDMicrobial StrainMIC (µg/mL)Reference
3e Acinetobacter baumannii-[23]
3o Acinetobacter baumanniiGood Inhibition[24]
1l Microsporum canis3.12[25]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

  • Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a known antibiotic like Ciprofloxacin), a negative control (broth with bacteria only), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21]

C. Antioxidant Activity Screening

Many diseases involve oxidative stress caused by free radicals. Antioxidant assays are often used as a general screen for biological activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common, rapid, and reliable methods for evaluating the free-radical scavenging potential of compounds.[26][27] In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[26][28]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.[26]

  • Reaction Setup: In a 96-well plate or cuvettes, add a small volume (e.g., 20 µL) of the test compound at various concentrations. Add a larger volume (e.g., 180 µL) of the DPPH working solution.

  • Controls: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control. Use methanol as a blank.

  • Incubation: Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[29]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[29] Plot the % inhibition against the log concentration to determine the IC₅₀ value.

Part 3: Target-Specific Screening - Elucidating Mechanism

After a compound shows promising activity in primary screens, the next step is to investigate its potential mechanism of action using target-specific assays. Given that many piperazine-containing drugs act on the central nervous system, an acetylcholinesterase (AChE) inhibition assay is an excellent example of a relevant secondary screen.[1][30] AChE is a key enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[31]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

The most common method for measuring AChE activity is the colorimetric Ellman's method.[30][31] In this assay, AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is quantified by measuring its absorbance at 412 nm.[32][33] An inhibitor will reduce the rate of this color change.

G cluster_0 Step 1: Enzyme Action cluster_1 Step 2: Colorimetric Reaction ATCI Acetylthiocholine (Substrate) AChE AChE ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Product Yellow Product (Absorbance at 412 nm) Thiocholine->Product DTNB DTNB (Ellman's Reagent) DTNB->Product Inhibitor Piperazine Inhibitor Inhibitor->AChE Blocks

Principle of the Ellman's method for AChE activity detection.[31]

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in the buffer.[31]

  • Assay Setup (96-well plate):

    • Blank wells: 150 µL buffer.

    • Control wells (100% activity): 10 µL AChE enzyme + 140 µL buffer.

    • Inhibitor wells: 10 µL AChE enzyme + 10 µL of piperazine compound dilution + 130 µL buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[32]

  • Reaction Initiation: Prepare a reaction mix containing ATCI and DTNB. Add 50 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10 minutes using a microplate reader in kinetic mode.[32]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the % inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.[31]

Conclusion and Future Outlook

This guide outlines a systematic, multi-tiered strategy for the . By integrating in silico predictions with a cascade of in vitro assays—from broad cytotoxicity and antimicrobial screens to specific enzyme inhibition studies—researchers can efficiently identify and prioritize compounds with therapeutic potential. The piperazine scaffold's proven versatility and amenability to chemical modification ensure its continued prominence in drug discovery.[2][34] The hits identified through this screening funnel provide a solid foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual progression into more complex preclinical models.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences.
  • In Silico ADMET prediction. ZeptoWard - RE-Place.
  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025, August 28).
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.
  • In Silico Approaches for Predicting ADME Properties of Drugs. J-STAGE.
  • Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (2018, August 15). PubMed.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). [Source Not Available].
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
  • Molecular Docking, Binding Energy and Molecular Dynamics Simulation Studies of Piperazin-1-ylpyridazine Derivatives as Deoxycytidine Triphosphate Pyrophosphatase Inhibitors. (2022, March 30). International Journal of Pharmaceutical Sciences and Drug Research.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers.
  • Qsar, Molecular Docking And Md Simulation Of Isoxazole-Piperazine Derivatives As Anticancer Agents Section A-Research paper Eur.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS). Benchchem.
  • Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS). Benchchem.
  • Novel Antifungal Compounds Derived from Heterocyclic Positional Scanning Combin
  • Molecular Docking-Based Screening of Five Heterocyclic Quinone Compounds for Antifungal Activity on Yeast Sec14p and Validation by Redocking. (2024, August 6). Journal of Pharmaceutical Research.
  • (PDF) Molecular Docking, Binding Energy and Molecular Dynamics Simulation Studies of Piperazin-1-ylpyridazine Derivatives as Deoxycytidine Triphosphate Pyrophosphatase Inhibitors. (2026, March 7).
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019, November 15). PubMed.
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Deriv
  • Methods of screening for antimicrobial compounds.
  • In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained
  • Screening methods to determine antibacterial activity of n
  • Prediction of some heterocyclic compounds as antifungal agent. Scholars Research Library.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022, March 21).
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Biological Activity Screening of 1-Piperazineethanimine Deriv
  • Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. (2017, July 25). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025, August 9). PMC.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine deriv
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018, August 1). Bentham Science Publishers.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
  • Review Exploring Biological Potentials of Piperazines. (2026, February 9).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). MDPI.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.

Sources

Foundational

Structure-Activity Relationship (SAR) of Fluorobenzyl Piperazines: A Comprehensive Technical Guide

Executive Summary The fluorobenzyl piperazine scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally popularized in the development of central nervous system (CNS) agents ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorobenzyl piperazine scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally popularized in the development of central nervous system (CNS) agents targeting monoamine transporters and sigma receptors, this structural motif has recently demonstrated profound efficacy in enzyme inhibition, particularly against tyrosinase and cholinesterases. This whitepaper synthesizes the structure-activity relationship (SAR) principles governing this scaffold, detailing the physicochemical causality behind experimental observations, and provides standardized, self-validating protocols for evaluating these compounds.

Physicochemical Rationale of the Pharmacophore

The pharmacological success of the fluorobenzyl piperazine core relies on the synergistic interplay between its three primary structural components:

  • The Fluorine Atom: Fluorine substitution is a classical bioisosteric strategy. The high electronegativity of fluorine strongly withdraws electron density via the inductive effect, which subtly lowers the pKa of the distal piperazine nitrogen. This modulation alters the ionization state at physiological pH (7.4), optimizing lipophilicity (logP) and enhancing blood-brain barrier (BBB) penetration[1]. Furthermore, substitution at the para position effectively blocks cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the molecule.

  • The Piperazine Ring: This saturated heterocycle provides a semi-rigid vector that precisely orients substituents. The basic secondary or tertiary amine typically forms a critical salt bridge with conserved aspartate residues in G-protein coupled receptors (GPCRs) and monoamine transporters[2].

  • The Benzyl Linker: Provides a flexible hydrophobic domain that allows the fluorinated phenyl ring to adopt optimal dihedral angles to occupy deep hydrophobic pockets in target proteins.

SAR_Logic Core Fluorobenzylpiperazine Core Scaffold Fluorine Fluorine Substitution (o-, m-, p-) Core->Fluorine Piperazine Piperazine Ring (Basic Nitrogen) Core->Piperazine N_Sub N4-Substitution (Tail Region) Core->N_Sub F_Effects Modulates logP, pKa, & Metabolic Stability Fluorine->F_Effects P_Effects Salt Formation & Receptor Anchoring Piperazine->P_Effects N_Effects Target Selectivity (CNS vs Enzyme) N_Sub->N_Effects

Figure 1: Pharmacophore decomposition and SAR logic of the fluorobenzylpiperazine scaffold.

Neurochemical Targets: Monoamine Transporters

Fluorobenzyl piperazines are structurally related to benzylpiperazine (BZP), a known synthetic stimulant that primarily promotes the release and inhibits the reuptake of dopamine (DAT) and norepinephrine (NET)[2]. The introduction and positional variation of a fluorine atom on the benzyl ring dictate the transporter selectivity profile.

Positional SAR (Ortho, Meta, Para)
  • Para-Substitution (4-F-BZP): Maintains the high DAT/NET selectivity of the parent BZP. The para-fluorine fits neatly into the hydrophobic binding pocket of the transporter without inducing steric clash, while simultaneously protecting the most metabolically vulnerable site on the aromatic ring[2].

  • Ortho-Substitution (2-F-BZP): Introduces significant steric hindrance. The proximity of the fluorine to the benzylic carbon restricts the rotational freedom of the phenyl ring, preventing the molecule from adopting the optimal conformation required for high-affinity DAT binding, resulting in decreased potency[2].

  • Meta-Substitution (3-F-BZP): Exerts a subtle electronic effect that alters the electron density of the phenyl ring without the severe steric penalties of the ortho position. This often leads to a more balanced interaction profile, sometimes increasing affinity for the serotonin transporter (SERT)[2].

Table 1: Predicted SAR of Fluorinated BZP Isomers on Monoamine Transporters
CompoundSubstitutionDAT AffinitySERT AffinityNET AffinityStructural Causality
BZP NoneHighLowHighBaseline monoamine releasing agent.
2-F-BZP OrthoDecreasedLowDecreasedSteric hindrance restricts optimal binding conformation.
3-F-BZP MetaMaintainedModerateMaintainedElectronic modulation enables balanced multi-transporter binding.
4-F-BZP ParaHighLowHighOptimal fit in hydrophobic pocket; enhanced metabolic stability.

(Data synthesized from predictive medicinal chemistry models and structural analogs[2])

Enzyme Inhibition: Tyrosinase and Cholinesterases

Beyond CNS receptors, the 1-(4-fluorobenzyl)piperazine fragment has emerged as a highly potent pharmacophore for the competitive inhibition of tyrosinase (TYR), a binuclear copper-containing enzyme responsible for melanogenesis[3][4].

Tyrosinase Inhibition SAR

Overproduction of melanin is linked to skin hyperpigmentation disorders and melanoma. Researchers have utilized the 4-fluorobenzylpiperazine core to design inhibitors that vastly outperform the industry standard, kojic acid[4][5].

  • Hydrophobic Cavity Engagement: Docking studies reveal that the 4-fluorobenzyl group acts as a hydrophobic anchor, penetrating deep into the catalytic cavity of Agaricus bisporus tyrosinase (AbTYR)[3].

  • N4-Derivatization: Modifying the N4 position of the piperazine ring with benzoyl or cinnamoyl amides significantly enhances potency. For instance, coupling the core with a (3-chloro-2-nitro-phenyl)methanone moiety yielded a compound with an IC50 of 0.18 µM, making it approximately 100-fold more active than kojic acid[1][6].

  • Halogen Synergism: Recent lead optimization strategies have evolved the 4-fluorobenzyl group into a 3-chloro-4-fluorophenyl motif. The addition of the meta-chlorine atom increases the lipophilic surface area and creates favorable halogen-bonding interactions within the enzyme active site[3][7].

Table 2: SAR of Fluorobenzylpiperazine Derivatives against Mushroom Tyrosinase
ScaffoldN4-SubstituentIC50 (µM)Reference Standard (Kojic Acid IC50)Relative Potency
4-fluorobenzylpiperazine2-thienyl0.9617.76 µM~18x stronger
4-fluorobenzylpiperazine(3-chloro-2-nitro-phenyl)methanone0.1817.76 µM~100x stronger
3-chloro-4-fluorophenylVarious optimized amides0.27 - 4.954.43 - 28.6 µMHighly competitive

(Data derived from in vitro assays against Agaricus bisporus tyrosinase[3][4][6][8][9])

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of fluorobenzyl piperazine derivatives.

Synaptosomal Neurotransmitter Uptake Assay

This assay determines the IC50 of a compound for inhibiting the reuptake of radiolabeled neurotransmitters, validating its activity at DAT, SERT, or NET[2].

Step-by-Step Protocol:

  • Tissue Preparation: Isolate crude synaptosomes from rat brain tissue (striatum for DAT, cortex for SERT/NET) via homogenization in ice-cold 0.32 M sucrose buffer, followed by differential centrifugation.

  • Pre-incubation: Resuspend the synaptosomal pellet in oxygenated Krebs-Ringer buffer. Aliquot into assay tubes containing varying concentrations of the test compound (e.g., 4-F-BZP) and a vehicle control. Self-Validation Step: Include a known inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT) to ensure assay sensitivity.

  • Radioligand Addition: Initiate the assay by adding 10-50 nM of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). Incubate at 37°C for 5-10 minutes.

  • Termination: Stop the reaction by rapid vacuum filtration through glass-fiber filters (GF/B) pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand[2].

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression analysis[2].

Uptake_Assay Prep 1. Synaptosome Prep (Rat Brain Tissue) Incubate 2. Incubation (Test Cmpd + Radioligand) Prep->Incubate Add Buffer Terminate 3. Termination (Rapid Filtration) Incubate->Terminate Ice-cold Wash Quantify 4. Quantification (Scintillation Counting) Terminate->Quantify Extract Analyze 5. Data Analysis (IC50 Determination) Quantify->Analyze Plot Dose-Response

Figure 2: Step-by-step workflow for the synaptosomal neurotransmitter uptake assay.

In Vitro Tyrosinase Inhibition Assay

This protocol evaluates the ability of a compound to inhibit the monophenolase or diphenolase activity of tyrosinase[3][6].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve the test compounds in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Enzyme & Substrate Setup: Use commercially available Agaricus bisporus tyrosinase (AbTYR). Use L-tyrosine (2 mM) for monophenolase activity or L-DOPA (2 mM) for diphenolase activity[6].

  • Reaction Mixture: In a 96-well microplate, combine the phosphate buffer, test compound (at varying concentrations), and AbTYR. Incubate at 25°C for 10 minutes to allow pre-binding. Self-Validation Step: Include Kojic Acid as a positive control and a DMSO-only well as a negative control.

  • Initiation & Kinetic Measurement: Add the substrate (L-tyrosine or L-DOPA) to initiate the reaction. Immediately monitor the formation of dopachrome by measuring the optical density (absorbance) at 475 nm continuously for 10-20 minutes using a microplate reader.

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition and derive the IC50 values.

Conclusion

The fluorobenzyl piperazine moiety is far more than a simple structural linker; it is a highly tunable pharmacophore. By understanding the electronic and steric causality introduced by specific fluorine substitution patterns, medicinal chemists can rationally design molecules that selectively target CNS monoamine transporters or potently inhibit peripheral enzymes like tyrosinase. The integration of rigorous computational modeling with self-validating empirical assays remains the gold standard for advancing these compounds from the bench to clinical viability.

References

  • Ielo L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vittorio S., et al. (2020). 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ChemMedChem. Available at: [Link]

  • Mirabile S., et al. (2023). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. MDPI / Pharmaceuticals. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. Available at: [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2023). MDPI. Available at: [Link]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling. (2023). Frontiers in Pharmacology. Available at: [Link]

Sources

Exploratory

Engineering the Piperazine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Molecules

Executive Summary The piperazine scaffold—a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions—has solidified its status as a "privileged" structure in modern medicinal chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold—a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions—has solidified its status as a "privileged" structure in modern medicinal chemistry[1]. Its remarkable synthetic versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs across oncology, neuropsychiatry, and infectious diseases[2]. This technical whitepaper provides an in-depth analysis of the rational design, structural functionalization, and pharmacological profiling of piperazine-based bioactive molecules, serving as a comprehensive guide for drug development professionals.

The Rationale Behind the Piperazine Scaffold

The widespread adoption of the piperazine moiety in drug discovery is not coincidental; it is driven by a unique convergence of structural and electronic properties that directly address common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks[1].

Causality of Physicochemical Properties
  • Tunable Basicity and Solubility: The two nitrogen atoms in the piperazine ring possess distinct pKa values (typically ~9.8 for the secondary amine and ~5.7 for the tertiary amine upon mono-substitution). At physiological pH (7.4), the un-substituted or mono-substituted nitrogen is often protonated. This ionization drastically increases the polar surface area and aqueous solubility of highly lipophilic drug candidates, improving oral bioavailability[3].

  • Conformational Rigidity vs. Flexibility: The piperazine ring predominantly adopts a chair conformation. This structural rigidity is crucial for orienting substituents into specific 3D vectors, minimizing the entropic penalty upon binding to target receptors[2]. Concurrently, the ring retains enough flexibility to undergo induced-fit adaptations within dynamic enzyme pockets[4].

  • ADME Modulation: By functionalizing the nitrogen atoms, medicinal chemists can fine-tune the lipophilicity (LogP) of a molecule, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile without fundamentally altering the core pharmacophore[1].

PiperazineWorkflow A Hit Identification (Virtual Screening) B Scaffold Selection (Piperazine Core) A->B C N-Monosubstitution (Regioselective) B->C D N,N'-Disubstitution (Diversity Generation) B->D E In Vitro Profiling (ADME & Toxicity) C->E D->E F Lead Optimization (SAR Refinement) E->F

Workflow for the discovery and optimization of piperazine-based drug candidates.

Strategic Functionalization and SAR

Structure-Activity Relationship (SAR) campaigns heavily rely on the independent functionalization of the two nitrogen atoms. However, the intrinsic synthetic challenge arises from the comparable nucleophilicity of both nitrogen centers, which frequently leads to undesired bis-alkylation[4].

N-Monosubstitution vs. N,N'-Disubstitution

Selective N-monosubstitution is critical for creating asymmetric derivatives. To achieve this, chemists employ orthogonal protecting group strategies (e.g., Boc, Cbz) or leverage statistical reactions using a large molar excess of piperazine. Once mono-protected, the second nitrogen can be derivatized via alkylation, acylation, or reductive amination to generate N,N'-disubstituted libraries[4]. The synthesis of unsymmetrical N,N'-disubstituted piperazines allows for the precise tuning of receptor subtype selectivity[3].

Experimental Protocol: Microwave-Assisted Synthesis of Unsymmetrical N,N'-Disubstituted Piperazines

Objective: Synthesize a library of 1-alkyl-4-acylpiperazines.

Step 1: Regioselective Mono-Protection (Self-Validating)

  • Procedure: Dissolve piperazine (5.0 equivalents) in dichloromethane (DCM) at 0°C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise over 1 hour.

  • Causality: The large molar excess of piperazine statistically outcompetes the mono-Boc intermediate for the remaining Boc₂O, suppressing bis-protection.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. Unreacted piperazine remains at the baseline (highly polar), the desired mono-Boc product appears as a distinct spot, and any bis-Boc impurity migrates near the solvent front.

Step 2: N-Alkylation of Mono-Boc Piperazine

  • Procedure: Combine mono-Boc piperazine (1.0 eq), an alkyl halide (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at 80°C for 4 hours.

  • Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the mass of the alkylated intermediate [M+H]⁺.

Step 3: Deprotection

  • Procedure: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Remove solvent under reduced pressure.

  • Validation Check: LC-MS must show a mass shift of -100 Da, confirming the complete removal of the Boc group.

Step 4: Microwave-Assisted Acylation

  • Procedure: In a microwave reactor vial, combine the deprotected alkyl-piperazine (1.0 eq), an acyl chloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in THF. Irradiate at 110°C for 15 minutes.

  • Causality: Microwave irradiation provides uniform superheating, driving the acylation of the sterically hindered secondary amine to completion in minutes rather than hours.

  • Final Validation: Purify via preparative HPLC. Confirm final structure via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Pharmacological Profiling

The structural modifications of the piperazine scaffold directly govern its biological activity across multiple therapeutic domains[5]. The table below summarizes key quantitative metrics for representative piperazine-based molecules.

Compound ClassTarget / IndicationRepresentative Drug / HitKey Quantitative MetricRole of Piperazine Scaffold
Tyrosine Kinase Inhibitors BCR-ABL (CML)ImatinibIC₅₀ ~ 25-50 nMEnhances aqueous solubility and kinase selectivity[1].
Atypical Antipsychotics D₂ / 5-HT₁A ReceptorsAripiprazoleKᵢ ~ 0.34 nM (D₂)Modulates receptor binding affinity and lipophilicity[4].
Fluoroquinolones DNA Gyrase (Bacterial)CiprofloxacinMIC ~ 0.01-0.05 µg/mLImproves oral bioavailability and cell wall penetration[6].
Antifungal Hybrids Ergosterol SynthesisMXF-19 (Experimental)MIC < 1.0 µg/mLExtends Gram-negative coverage and biofilm disruption[4].

Mechanism of Action: Kinase Inhibition Pathway

To understand the efficacy of piperazine derivatives in oncology, we must examine their interactions at the molecular level. In the case of Imatinib, the piperazine moiety is not just a solubilizing group; it actively participates in hydrogen bonding and electrostatic interactions within the inactive conformation of the BCR-ABL tyrosine kinase[4]. By locking the kinase in an inactive state, the drug prevents ATP binding, thereby halting the downstream phosphorylation cascade that drives tumor proliferation.

PiperazineMechanism Kinase Tyrosine Kinase (Constitutively Active) ATP ATP Binding Pocket Kinase->ATP binds Drug Piperazine Derivative (e.g., Imatinib) Drug->ATP competitive block Apoptosis Cell Cycle Arrest Drug->Apoptosis induces Substrate Substrate Phosphorylation ATP->Substrate activates Cancer Tumor Proliferation Substrate->Cancer drives

Mechanism of action for piperazine-based tyrosine kinase inhibitors in oncology.

Future Perspectives: Hybrid Scaffolds and AI Integration

The future of piperazine-based drug discovery lies in hybrid scaffold engineering and computational integration. The rise of multidrug-resistant (MDR) pathogens necessitates the design of piperazine hybrids incorporating electron-withdrawing groups (e.g., Cl, Br, NO₂) to enhance antibacterial potency[6]. Furthermore, the integration of machine learning (ML) models is revolutionizing lead optimization. By utilizing large-scale bioassay datasets, unsupervised learning algorithms can now correlate specific piperazine structural descriptors with biological outcomes, drastically reducing false-positive rates and accelerating the transition from hit to clinical candidate[4].

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Naturalista Campano[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH)[Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Medicinal Chemistry (Bentham Science)[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Current Topics in Medicinal Chemistry (Bentham Science) [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Unsymmetrical Piperazine Derivatives

Introduction & Strategic Rationale The piperazine ring is a privileged scaffold in modern drug discovery, featured prominently in numerous FDA-approved therapeutics such as kinase inhibitors and receptor modulators[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperazine ring is a privileged scaffold in modern drug discovery, featured prominently in numerous FDA-approved therapeutics such as kinase inhibitors and receptor modulators[1]. While symmetrical functionalization of piperazine is straightforward, the synthesis of unsymmetrical derivatives (e.g., N-alkyl-N'-aryl piperazines) presents a significant chemoselectivity challenge. Because both secondary amines possess identical pKa values and nucleophilicity, direct stoichiometric desymmetrization typically yields a statistically poor mixture of unsubstituted, mono-substituted, and di-substituted products.

To overcome this, researchers employ an orthogonal protection strategy. The most robust and scalable approach involves the chemoselective mono-protection of piperazine with a tert-butoxycarbonyl (Boc) group[2]. This temporary masking allows for the selective functionalization of the free amine via palladium-catalyzed Buchwald-Hartwig cross-coupling or reductive amination[3]. Subsequent acidic deprotection reveals the second amine for further diversification, establishing a self-validating, high-yield synthetic pipeline[1].

Experimental Methodologies & Causality

Phase 1: Chemoselective Mono-Boc Protection

Causality & Design: Achieving high yields of mono-Boc piperazine requires strict stoichiometric control and solvent optimization. Using exactly 0.8 equivalents of Boc anhydride (Boc₂O) ensures that unreacted piperazine remains the major competitor for the reagent, drastically suppressing the formation of the di-Boc byproduct. Furthermore, solvent selection is critical; apolar solvents like dichloromethane (DCM) or toluene cause intermediate precipitation, whereas methanol (MeOH) maintains all species in solution, making it ideal for both batch and continuous flow synthesis.

Phase 2: N-Arylation via Buchwald-Hartwig Amination

Causality & Design: While highly electron-deficient arenes can undergo spontaneous nucleophilic aromatic substitution (SNAr), unactivated or electron-rich aryl halides require transition-metal catalysis[1]. The Buchwald-Hartwig amination utilizes a Palladium(0) source (e.g., Pd₂(dba)₃) and an electron-rich biaryl phosphine ligand (e.g., XPhos) to facilitate the oxidative addition of the aryl halide and subsequent C-N bond formation[3]. A strong base, such as sodium tert-butoxide (NaOtBu), is essential for deprotonating the coordinated amine to drive reductive elimination[3].

Phase 3: Deprotection and Reductive Amination

Causality & Design: Direct alkylation of the deprotected piperazine with alkyl halides often leads to over-alkylation and quaternary ammonium salt formation. Reductive amination is the superior choice for N-alkylation. It proceeds via the nucleophilic addition of the piperazine to an aldehyde, forming a carbinolamine that dehydrates into an iminium ion[3]. This iminium species is then selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), ensuring strict mono-alkylation[3].

Step-by-Step Protocols

Protocol A: Synthesis of N-Boc-Piperazine
  • Preparation: Dissolve piperazine (1.0 eq, 100 mmol) in anhydrous methanol (75 mL) to achieve a concentration of ~1.3 M.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

  • Addition: Prepare a solution of Boc₂O (0.8 eq, 80 mmol) in methanol (25 mL) and add it dropwise over 1 hour[2].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Initial Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The di-Boc byproduct will partition into the organic layer, while the mono-Boc and free piperazine remain in the aqueous layer.

  • Isolation: Adjust the aqueous layer to pH > 10 using saturated NaHCO₃, then extract extensively with DCM to isolate the mono-Boc piperazine[2].

  • Purification: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to yield the product as a white waxy solid.

Protocol B: Buchwald-Hartwig N-Arylation
  • Setup: In an oven-dried Schlenk flask under argon, combine N-Boc-piperazine (1.2 eq), the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq)[3].

  • Solvent: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide).

  • Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Filtration: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the N-aryl-N'-Boc piperazine.

Protocol C: Boc Deprotection and Reductive Amination
  • Deprotection: Dissolve the N-aryl-N'-Boc piperazine in DCM (0.1 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours until the starting material is consumed.

  • Neutralization: Concentrate the mixture, neutralize with 1M NaOH, and extract with DCM to isolate the free N-aryl piperazine[2].

  • Imine Formation: In a clean flask, dissolve the N-aryl piperazine (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) and a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 16 hours[3].

  • Final Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via chromatography to yield the final unsymmetrical piperazine.

Data Presentation & Optimization Summaries

Table 1: Solvent and Stoichiometry Optimization for Mono-Boc Protection

SolventBoc₂O EquivalentsTemperatureObservation / Yield
Dichloromethane1.0 eq25 °CSevere precipitation; reactor blockage
Toluene1.0 eq50 °CPoor solubility; low chemoselectivity
Methanol1.0 eq25 °CComplete solubility; ~30% di-Boc formation
Methanol 0.8 eq 0 °C to 25 °C Optimal solubility; Max yield (45-50%)

Table 2: Standard Conditions for Piperazine Functionalization

TransformationReagents / CatalystsKey IntermediatesTypical Yield
N-ArylationPd₂(dba)₃, XPhos, NaOtBuPd(II)-Amido Complex65% – 90%[3]
N-AlkylationR-CHO, NaBH(OAc)₃, AcOHIminium Ion70% – 95%[3]

Process Visualizations

Workflow P Piperazine (Symmetrical) B Mono-Boc Piperazine (Intermediate 1) P->B Boc2O (0.8 eq) MeOH, 0°C to RT A N-Aryl-N'-Boc Piperazine (Intermediate 2) B->A Ar-X, Pd-Cat Buchwald-Hartwig D N-Aryl Piperazine (Intermediate 3) A->D TFA, DCM Deprotection T Unsymmetrical Piperazine (Target) D->T R-CHO, NaBH(OAc)3 Reductive Amination

Synthetic workflow for the orthogonal functionalization of unsymmetrical piperazine derivatives.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OA Ar-X (Aryl Halide) AC Amine Coordination Pd(II)(Ar)(NR2)L_n OA->AC HN(Boc)R, NaOtBu (- NaX, - tBuOH) RE Reductive Elimination Ar-NR2 + Pd(0)L_n AC->RE RE->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for N-arylation.

References

  • Source: NIH (National Institutes of Health)
  • Title: A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis Source: BenchChem URL
  • Title: MRT - Mono-Boc-Protection of Diamines Source: Sigma-Aldrich URL
  • Source: PMC (PubMed Central)

Sources

Application

Application Note: High-Throughput Screening of a Piperazine Derivative Library for GPCR Modulators

Introduction & Scientific Rationale The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery[1]. Structurally comprising a saturated six-membered ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery[1]. Structurally comprising a saturated six-membered ring with two nitrogen atoms, piperazine offers exceptional conformational flexibility and synthetic tunability[1]. Its dual-nitrogen architecture allows for systematic functionalization to optimize physicochemical properties such as aqueous solubility, lipophilicity, and pKa, making it a highly effective pharmacophore for Central Nervous System (CNS) targets, particularly G-protein coupled receptors (GPCRs)[1][2].

To identify novel agonists for a target Gq-coupled GPCR (e.g., the 5-HT2A serotonin receptor), we executed a High-Throughput Screening (HTS) campaign utilizing a highly diverse, 100,000-member piperazine derivative library. Because Gq-coupled receptors trigger the intracellular release of calcium ions via the phospholipase C (PLC) pathway, a fluorometric calcium flux assay serves as the most robust, scalable readout for this primary screen[3][4].

Experimental Workflow Overview

A successful HTS campaign requires a self-validating cascade that aggressively filters out false positives while preserving true pharmacologic hits. The workflow progresses from a high-density primary screen to rigorous statistical triage, followed by orthogonal validation.

HTS_Workflow Lib Piperazine Library (100,000 cmpds) Pri Primary Screen (FLIPR Ca2+ Flux) Lib->Pri Tri Data Triage (Z-score > 3) Pri->Tri Val Hit Validation (10-Pt Dose-Response) Tri->Val Orth Orthogonal Assay (IP1 Accumulation) Val->Orth

Figure 1: High-throughput screening cascade for the piperazine library.

Detailed Protocol: Primary HTS Calcium Flux Assay

This protocol utilizes a "no-wash" fluorescent calcium indicator dye in a 384-well format. The no-wash methodology is critical for HTS; eliminating aspiration/wash steps prevents inconsistent cell detachment (edge effects) and drastically reduces well-to-well variability, preserving the statistical integrity of the assay[4][5].

Cell Culture and Plate Seeding

Causality Note: CHO-K1 cells stably expressing the target GPCR are utilized due to their robust adherence and low endogenous receptor background.

  • Harvest CHO-K1 cells at 80-90% confluency using TrypLE Express.

  • Resuspend cells in assay medium (DMEM/F12 + 1% Dialyzed FBS). Note: Reduced serum minimizes the presence of endogenous ligands (like lysophosphatidic acid) that can pre-desensitize the receptor.

  • Seed cells into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well in 25 µL volume[4].

  • Incubate overnight at 37°C, 5% CO₂ to allow monolayer formation.

Dye Loading and Masking
  • Prepare the calcium-sensitive dye (e.g., FLIPR Calcium 5) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • Critical Step: Add Probenecid to a final concentration of 2.5 mM. Causality Note: CHO-K1 cells express highly active organic anion transporters (OATs) that will rapidly pump the fluorogenic dye out of the cytoplasm. Probenecid competitively inhibits OATs, ensuring dye retention and a stable baseline fluorescence[3].

  • Add 25 µL of the dye-loading solution directly to the 25 µL of culture media in each well (Total volume = 50 µL).

  • Incubate plates for 60 minutes at 37°C in the dark. The proprietary masking dye in the formulation quenches extracellular background fluorescence, ensuring the reader only detects intracellular calcium spikes[5].

Compound Addition and Kinetic Reading
  • Transfer the assay plate to a kinetic fluorescence reader (e.g., FLIPR Tetra or FlexStation 3).

  • Establish a baseline fluorescence reading for 15 seconds (Excitation: 485 nm / Emission: 525 nm).

  • Using an integrated acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the piperazine library compounds (from 10 mM DMSO stocks) directly into the wells to achieve a final screening concentration of 10 µM. Causality Note: Acoustic dispensing keeps the final DMSO concentration at 0.1%, well below the 0.5% threshold where DMSO begins to destabilize cell membranes and artificially trigger calcium influx.

  • Continuously record fluorescence for 120 seconds post-addition to capture the transient peak of the calcium response[4].

Quality Control and Data Analysis

To determine if the assay is reliable enough to generate meaningful hits, we rely on the Z'-factor , a statistical metric introduced by Zhang et al. in 1999[6][7]. The Z'-factor quantifies the separation between the positive control (reference agonist) and the negative control (DMSO vehicle), accounting for both the assay window and the data variance[6][8].

Formula: Z' = 1 - (3 × (SD_pos + SD_neg) / |Mean_pos - Mean_neg|)

A robust assay must meet strict acceptance criteria before any hit calling is performed[7][9].

Table 1: HTS Assay Acceptance Criteria
MetricTarget ValueScientific Rationale
Z'-Factor ≥ 0.60The gold standard for HTS. A value >0.5 indicates excellent separation between controls, ensuring a low false-positive/negative rate[7][9].
Signal-to-Background (S/B) ≥ 3.0Ensures the agonist-induced calcium spike is distinctly measurable above the baseline cellular fluorescence[6].
Coefficient of Variation (CV%) ≤ 10%Measures intra-plate reproducibility. High CV indicates pipetting errors, cell seeding inconsistencies, or edge effects.
Hit Rate 0.5% - 1.5%A hit rate >2% often indicates assay artifacts (e.g., fluorescent compounds) or a screening concentration that is too high.

Data Normalization: Raw fluorescence units (RFU) are calculated as Peak RFU - Baseline RFU. Compounds exhibiting a response > 3 standard deviations above the mean of the negative controls (Z-score > 3) are flagged as primary hits.

Hit Validation & Counter-Screening Protocol

Primary hits from the piperazine library must be validated to rule out assay artifacts (e.g., auto-fluorescence) and off-target effects.

Dose-Response Confirmation
  • Cherry-pick primary hits and prepare a 10-point, 1:3 serial dilution series in DMSO.

  • Repeat the FLIPR Calcium assay as described in Section 3.

  • Fit the maximum fluorescence values to a 4-parameter logistic (4PL) non-linear regression model to calculate the Half-Maximal Effective Concentration (EC₅₀).

Orthogonal Assay: IP1 Accumulation

Causality Note: The calcium flux assay is highly sensitive but transient. To confirm that the piperazine hits are genuinely activating the Gq pathway (and not just acting as calcium ionophores), we measure the accumulation of Inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Stimulate cells with the piperazine hits in the presence of Lithium Chloride (LiCl), which inhibits the degradation of IP1.

  • Quantify IP1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. True GPCR agonists will show a dose-dependent increase in IP1 that correlates with their calcium flux EC₅₀.

Mechanistic Pathway Visualization

The following diagram illustrates the specific intracellular signaling cascade triggered by a validated piperazine agonist, culminating in the calcium release measured by our HTS protocol[4].

GPCR_Signaling Ligand Piperazine Hit (Agonist) GPCR Target GPCR (Gq-Coupled) Ligand->GPCR Binds Gq Gq-alpha Subunit GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 (Membrane) PLC->PIP2 Cleaves IP3 IP3 (Cytosol) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG ER ER Calcium Channel IP3->ER Binds Ca2 Intracellular Ca2+ (Fluorescence Signal) ER->Ca2 Releases

Figure 2: Gq-coupled GPCR signaling pathway leading to intracellular calcium mobilization.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at:[Link]

  • On HTS: Z-factor. Assay.dev. Available at: [Link]

  • Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. Available at:[Link]

  • What is Z' (read Z-factor)? RxPlora. Available at:[Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available at:[Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at:[Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. Available at:[Link]

Sources

Method

Application Note: Developing Antimicrobial Assays for Novel Piperazine Compounds

Introduction & Pharmacological Rationale The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Among these, the piperazine nucleus—...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Among these, the piperazine nucleus—a six-membered heterocyclic ring containing two opposing nitrogen atoms—has emerged as a "privileged structure" in medicinal chemistry[1][2]. Its structural versatility provides a large polar surface area, structural rigidity, and optimal hydrogen-bond acceptors/donors, which enhance target affinity and pharmacokinetic profiles[2].

When developing assays for novel piperazine derivatives, researchers must account for their diverse mechanisms of action. Depending on the substitution pattern (e.g., incorporation of electron-withdrawing groups), piperazine compounds can act as DNA gyrase inhibitors (analogous to fluoroquinolones like ciprofloxacin) or as efflux pump inhibitors that restore the efficacy of co-administered antibiotics[3][4]. To accurately capture this bioactivity, an integrated assay pipeline consisting of standardized Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetics is required.

Mechanistic Pathway of Piperazine Antimicrobials

Understanding the mechanism of action is critical for assay design. Because piperazine derivatives often target intracellular enzymes (like Topoisomerase IV) or membrane-bound efflux pumps, the chosen growth media must not contain antagonistic cations that could impede membrane permeability[3][4].

Piperazine_MoA Compound Novel Piperazine Derivative Membrane Bacterial Cell Wall & Membrane Penetration Compound->Membrane Target1 DNA Gyrase / Topoisomerase IV Membrane->Target1 Intracellular Binding Target2 Efflux Pump Inhibition Membrane->Target2 Membrane Accumulation Outcome Bactericidal Effect (Cell Death) Target1->Outcome DNA Cleavage Target2->Outcome Restores Susceptibility

Mechanistic pathways of piperazine derivatives targeting bacterial replication and efflux pumps.

Core Protocol 1: Broth Microdilution (MIC Determination)

The foundational step in evaluating a novel piperazine compound is determining its MIC. This protocol strictly adheres to the to ensure global reproducibility and regulatory compliance[5].

Causality & Experimental Choices:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Unadjusted broth contains variable levels of calcium and magnesium, which can artificially decrease the potency of compounds that rely on outer membrane porins for entry.

  • Inoculum Standardization: Using a 0.5 McFarland standard ensures a starting concentration of ~1.5 × 10^8 CFU/mL. Variations in starting inoculum directly skew MIC results, leading to false resistance or artificial susceptibility[5].

Step-by-Step Methodology
  • Compound Preparation: Dissolve the novel piperazine derivative in an appropriate solvent (e.g., DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the piperazine compound in CAMHB to achieve a concentration range (e.g., 0.125 µg/mL to 128 µg/mL).

  • Inoculum Preparation: Suspend 3–5 morphologically similar colonies from an overnight agar plate into sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16–20 hours under aerobic conditions[5].

  • Reading: The MIC is the lowest concentration of the piperazine derivative that completely inhibits visible bacterial growth.

Self-Validating System Check:

  • Sterility Control Well: Uninoculated CAMHB must remain clear. If turbid, media contamination has occurred; discard the assay.

  • Growth Control Well: Inoculated CAMHB without the compound must show robust turbidity.

  • Quality Control (QC) Strains: Run parallel tests with E. coli ATCC 25922 and S. aureus ATCC 29213 against a known reference antibiotic (e.g., ciprofloxacin). The reference MIC must fall within CLSI-defined acceptable ranges for the assay to be deemed valid.

Core Protocol 2: Time-Kill Kinetics Assay

While the MIC indicates potency, it cannot differentiate between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity. The time-kill kinetics assay evaluates the temporal dynamics of the piperazine compound, which is vital for predicting in vivo efficacy and optimizing dosing regimens[6][7].

Causality & Experimental Choices:

  • Logarithmic Phase Testing: Bacteria must be in the mid-logarithmic growth phase when exposed to the compound. Dormant cells are metabolically inactive and inherently tolerant to agents targeting DNA replication (like piperazine-based gyrase inhibitors)[6].

  • Bactericidal Threshold: A compound is strictly classified as bactericidal only if it achieves a ≥3-log10 (99.9%) reduction in viable CFU/mL compared to the initial inoculum[6].

TimeKill_Workflow Inoculum Standardized Inoculum (5 x 10^5 CFU/mL) Exposure Piperazine Exposure (1x, 2x, 4x MIC) Inoculum->Exposure Incubation Incubation (37°C) Sampling at 0-24h Exposure->Incubation Plating Serial Dilution & Agar Plating Incubation->Plating Analysis Log10 CFU/mL Quantification Plating->Analysis

Step-by-step workflow for the time-kill kinetics assay to determine bactericidal activity.

Step-by-Step Methodology
  • Preparation of Test Flasks: Prepare flasks containing CAMHB supplemented with the piperazine derivative at 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask[6][8].

  • Inoculation: Inoculate all flasks with a mid-log phase bacterial suspension to achieve a starting density of 5 × 10^5 CFU/mL[6].

  • Incubation & Sampling: Incubate flasks in a shaking incubator at 37°C. At predefined time points (0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask[6][8].

  • Neutralization & Dilution: Immediately perform 10-fold serial dilutions of the aliquots in sterile phosphate-buffered saline (PBS) to halt the antimicrobial action and dilute the sample for counting[6][9].

  • Plating & Counting: Spread 100 µL of the diluted samples onto Tryptic Soy Agar (TSA) plates. Incubate the plates at 37°C for 18–24 hours and count the resulting colonies[6].

  • Data Plotting: Calculate the CFU/mL for each time point, convert to Log10 values, and plot against time[6][8].

Self-Validating System Check:

  • Growth Control Validation: The drug-free control must exhibit logarithmic growth, reaching ≥10^8 CFU/mL by 24 hours. Failure to do so indicates poor culture viability or media deficiency, rendering the kill-curve invalid.

Quantitative Data Interpretation

To facilitate rapid decision-making during drug development, quantitative assay results should be consolidated. The table below demonstrates a standardized format for reporting the efficacy of novel piperazine derivatives compared to a clinical control.

CompoundMIC (µg/mL) E. coliMIC (µg/mL) S. aureusTime-Kill (4× MIC at 24h)Clinical Classification
Piperazine-Deriv-A 2.04.0-3.8 log10 CFU/mLBactericidal
Piperazine-Deriv-B 16.08.0-1.2 log10 CFU/mLBacteriostatic
Ciprofloxacin (Control) 0.50.25-4.2 log10 CFU/mLBactericidal
Growth Control N/AN/A+3.5 log10 CFU/mLValidated Growth

Note: Piperazine-Deriv-A demonstrates potent, bactericidal activity (≥3-log10 reduction), making it a strong candidate for further pharmacokinetic evaluation, whereas Deriv-B is merely bacteriostatic.

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org. [Link]

  • Bentham Science Publishers. "Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential." Benthamdirect.com. [Link]

  • Der Pharma Chemica. "A valuable insight into recent advances on antimicrobial activity of piperazine derivatives." Derpharmachemica.com.[Link]

  • National Center for Biotechnology Information (NCBI). "Piperazine based antimicrobial polymers: a review." NIH.gov.[Link]

  • Nelson Labs. "Testing Antimicrobial Reduction: Time-Kill Method." Nelsonlabs.com.[Link]

  • National Center for Biotechnology Information (NCBI). "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." NIH.gov.[Link]

  • Bio-protocol. "Time–Kill Assay." Bio-protocol.org.[Link]

  • MDPI. "Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety." MDPI.com.[Link]

Sources

Application

synthesis of piperazine-based ligands for metal complexes

Application Note: Synthesis and Evaluation of Piperazine-Based Ligands and Their Transition Metal Complexes Executive Summary & Rationale Piperazine is a privileged, six-membered heterocyclic scaffold widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Piperazine-Based Ligands and Their Transition Metal Complexes

Executive Summary & Rationale

Piperazine is a privileged, six-membered heterocyclic scaffold widely utilized in medicinal chemistry, catalysis, and materials science[1]. Its dual-nitrogen architecture provides unique conformational flexibility—easily transitioning between chair and boat conformations to fit biological binding pockets—and tunable basicity, making it an ideal building block for coordination chemistry[2]. By selectively functionalizing the secondary amines at the 1- and 4-positions, researchers can generate a vast library of polydentate ligands capable of stabilizing various metal oxidation states[1].

This application note details the mechanistic rationale, synthesis, and validation of two distinct classes of piperazine-based metal complexes: tetradentate N-donor Copper(II) complexes designed for DNA cleavage[3], and bidentate S,S-donor Ruthenium(II) dithiocarbamate complexes utilized for luminescent biological probing and apoptosis induction[4][5].

Ligand Design and Mechanistic Causality

The synthesis of piperazine derivatives requires precise control over reaction conditions to prevent unwanted side products and ensure high-purity coordination.

  • Symmetrical N,N'-Alkylation (Pathway A): To create tetradentate ligands (e.g., 1,4-bis[(2-pyridinyl)methyl]piperazine, L1 ), the piperazine core undergoes an S_N2 nucleophilic substitution with an alkyl halide[3]. The causality behind using anhydrous K₂CO₃ in dry acetonitrile is twofold: the base acts as a crucial acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward, while the anhydrous environment prevents the competitive nucleophilic hydrolysis of the electrophile[3].

  • Dithiocarbamate Functionalization (Pathway B): Piperazine-1-carbodithioate (L2 ) is synthesized via the nucleophilic addition of piperazine to carbon disulfide (CS₂)[5]. Strict temperature control (0–5 °C) during this step is not merely for yield optimization; it is a critical safety and purity measure. CS₂ is highly volatile, and the reaction is strongly exothermic. Elevated temperatures lead to the decomposition of the dithiocarbamate intermediate into unwanted thiourea derivatives[5].

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system, allowing researchers to confirm success at each intermediate step through visual or spectroscopic feedback.

Protocol 3.1: Synthesis of Tetradentate Ligand (L1)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve piperazine (10 mmol) and 2-(chloromethyl)pyridine hydrochloride (21 mmol) in 100 mL of dry CH₃CN[3].

  • Base Addition: Add anhydrous K₂CO₃ (40 mmol). Causality: A large excess of base is required because the pyridyl reagent is a hydrochloride salt, consuming two equivalents of base per substitution event.

  • Reflux: Heat the mixture to reflux under an N₂ atmosphere for 24 hours. The N₂ blanket prevents the oxidative degradation of the amines at elevated temperatures.

  • Isolation: Filter off the inorganic salts while warm. Concentrate the filtrate in vacuo. Extract the residue with CH₂Cl₂ and wash with 10% aqueous NaOH. Validation: The NaOH wash ensures the piperazine nitrogens are fully deprotonated, partitioning the free-base ligand exclusively into the organic layer[3].

Protocol 3.2: Synthesis of [Cu(L1)Cl]PF₆ Complex
  • Complexation: Dissolve L1 (1 mmol) in 15 mL of methanol. Dropwise, add a methanolic solution of CuCl₂·2H₂O (1 mmol). Causality: Dropwise addition prevents the formation of polymeric species, kinetically favoring the 1:1 mononuclear complex[3].

  • Precipitation: Add a saturated aqueous solution of KPF₆ (2 mmol). Causality: The bulky, non-coordinating PF₆⁻ anion replaces outer-sphere chloride ions, significantly decreasing the solubility of the complex and inducing crystallization[3].

  • Validation: The reaction is self-validating. The solution immediately shifts from colorless to deep green, confirming the presence of Cu(II) d-d transitions. Filter, wash with cold methanol, and dry under vacuum[3].

Protocol 3.3: Synthesis of [Ru(bpy)₂(L2)]PF₆ Complex
  • Ligand Formation: Dissolve piperazine (10 mmol) in ethanol and cool to 0 °C. Add NaOH (10 mmol), followed by the dropwise addition of CS₂ (10 mmol) over 30 minutes. Stir for 2 hours at 0 °C to yield the dithiocarbamate L2 [5].

  • Coordination: Add L2 (1 mmol) to a solution of[Ru(bpy)₂Cl₂] (1 mmol) in an ethanol/water mixture (3:1 v/v). Reflux for 6 hours. Causality: Ru(II) polypyridyl precursors are kinetically inert; thus, elevated thermal energy is required to displace the chloride ligands with the S,S-donor dithiocarbamate[4].

  • Validation: Successful coordination is confirmed by a distinct color change to dark red/orange. Spectroscopically, the complex exhibits a strong Metal-to-Ligand Charge Transfer (MLCT) band at ~450 nm, which is entirely absent in the free ligand[4].

Quantitative Data & Biological Evaluation

The synthesized complexes exhibit potent biological activity. The Cu(II) complex acts as an artificial metallonuclease, facilitating the hydrolytic cleavage of P–O bonds in DNA, while the Ru(II) complex induces mitochondrial-dependent apoptosis via reactive oxygen species (ROS) generation[3][4][5].

Table 1: Spectroscopic and Biological Data for Piperazine Ligands and Metal Complexes

CompoundCoordination GeometryUV-Vis λmax​ (nm)DNA Binding Constant ( Kb​ , M −1 )Cytotoxicity IC 50​ ( μ M)
L1 (Pyridyl-piperazine)N/A255N/A>100
[Cu(L1)Cl]PF 6​ Distorted Square Pyramidal255, 680 (d-d) 4.5×104 12.5
L2 (Piperazine-CDT)N/A286N/A>100
[Ru(bpy) 2​ (L2)]PF 6​ Octahedral286, 451 (MLCT) 1.2×105 8.2

(Note: IC 50​ values represent in vitro activity against standard human carcinoma cell lines after a 24-hour incubation period).

Synthetic Workflows

G Piperazine Piperazine Scaffold (Dual Secondary Amines) Sub1 Symmetrical N,N'-Alkylation (e.g., Pyridylmethyl) Piperazine->Sub1 SN2 Substitution Sub2 Dithiocarbamate Formation (CS2 + Base) Piperazine->Sub2 Nucleophilic Addition Ligand1 Tetradentate N-Donor Ligand (L1) Sub1->Ligand1 Ligand2 Bidentate S,S-Donor Ligand (L2) Sub2->Ligand2 CuComplex Cu(II) Complexation [Cu(L1)Cl]+ Ligand1->CuComplex Cu(ClO4)2, CH3CN RuComplex Ru(II) Complexation [Ru(bpy)2(L2)]+ Ligand2->RuComplex Ru(bpy)2Cl2, EtOH Bio1 DNA Cleavage & ROS Generation CuComplex->Bio1 Bio2 Luminescence & Apoptosis Induction RuComplex->Bio2

Figure 1: Synthetic workflows from piperazine to functional metal complexes and biological applications.

Sources

Method

Application Note: Advanced Techniques for Purifying N,N'-Disubstituted Piperazine Products

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, scalable methodologies, and self-validating protocols. Introduction: The Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, scalable methodologies, and self-validating protocols.

Introduction: The Physicochemical Challenges of Piperazines

N,N'-disubstituted piperazines are ubiquitous pharmacophores in modern drug discovery, forming the structural core of numerous CNS agents, kinase inhibitors, and antihistamines. Despite their prevalence, isolating these compounds from crude reaction mixtures presents significant analytical and preparative challenges.

The primary difficulty stems from the piperazine ring's two basic nitrogen atoms. As highlighted by 1[1], these nitrogens impart high polarity and basicity (typically exhibiting pKa values around 5.3 and 9.7). At neutral or slightly acidic pH, the molecule exists as a positively charged protonated species. When subjected to standard silica gel chromatography, these cations interact strongly with deprotonated, negatively charged silanol groups (pKa ~4.5) on the stationary phase, leading to severe peak tailing, poor resolution, and irreversible adsorption[2][3].

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyCharacteristicPurification Impact & Causality
Basicity (pKa) ~5.3 and ~9.7Exists as a cation at neutral pH. Causes severe peak tailing on standard silica due to electrostatic binding[1].
Silanol Affinity HighStrong secondary ion-exchange interactions with ionized silanols on both normal and reversed-phase columns[2][3].
Hydration Forms stable polyhydratesComplicates accurate weighing and organic extraction, but can be leveraged for selective hexahydrate precipitation[4].

Strategic Purification Workflow

To circumvent these challenges, scientists must move beyond standard flash chromatography. The decision of which technique to use depends heavily on the impurity profile (e.g., neutral byproducts vs. structurally similar regioisomers) and the scale of the reaction.

Workflow A Crude N,N'-Disubstituted Piperazine B Assess Impurities & Scale A->B C SCX Chromatography (Catch & Release) B->C Non-Basic Impurities D Preparative HPLC (Low/High pH Modified) B->D Isomers / Close Analogs E Salt Crystallization (Hexahydrate/Diacetate) B->E Bulk / Unreacted Amines F Wash Neutrals (MeOH) Elute Base (NH3/MeOH) C->F G Suppress Silanol Activity (TEA or pH < 3) D->G H Selective Precipitation (Aqueous/Alcohol) E->H I High-Purity Product F->I G->I H->I

Caption: Strategic workflow for selecting the optimal purification method for N,N'-disubstituted piperazines.

Methodology 1: Strong Cation Exchange (SCX) Catch-and-Release

Causality & Mechanism: When synthesizing N,N'-disubstituted piperazines via alkylation or reductive amination, the crude mixture often contains unreacted neutral electrophiles, acidic byproducts, or excess reducing agents. Strong Cation Exchange (SCX) chromatography utilizes a silica-bound sulfonic acid (e.g., propylsulfonic acid) with a pKa < 1. As noted by5[5] and 6[6], the basic piperazine is instantly protonated upon loading and binds ionically to the stationary phase ("Catch"). Non-basic impurities do not interact and are washed away. The target is subsequently "released" using a volatile methanolic ammonia solution, completely avoiding tedious aqueous acid-base extractions.

Protocol 1: SCX Catch-and-Release Purification
  • Conditioning: Equilibrate an SCX-2 cartridge with 3–5 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) or MeOH. Load the solution onto the column at a flow rate of 1–2 mL/min.

  • Washing (Catch): Wash the column with 3–5 CV of MeOH (or a DCM/MeOH gradient). Discard this eluent, as it contains all neutral and acidic impurities.

  • Elution (Release): Elute the target compound by passing 5–8 CV of 2M Ammonia in Methanol ( NH3​ /MeOH) through the column.

  • Isolation: Concentrate the basic fractions under reduced pressure to yield the pure free-base piperazine.

  • Self-Validation Check: Spot the load, wash, and elution fractions on a TLC plate (visualize with iodine or ninhydrin stain). A successful procedure will show the target piperazine exclusively in the elution fraction, confirming complete capture and release.

Methodology 2: Preparative HPLC Optimization for Basic Analytes

Causality & Mechanism: If the crude mixture contains mono-substituted piperazines or regioisomers, SCX will not differentiate them, as all are basic. Preparative Reversed-Phase HPLC is required. However, as detailed by2[2] and 3[3], basic compounds suffer from severe peak tailing due to secondary interactions with residual silanols. Furthermore, 7[7] notes that amines are "by far the hardest compounds to run on HPLC" due to this "velcro-like" adsorption. To mitigate this, the mobile phase must be chemically modified.

Table 2: Mobile Phase Additives for Piperazine Prep-HPLC
AdditiveMechanism of ActionRecommended Concentration
Trifluoroacetic Acid (TFA) Lowers pH to < 3.0, fully protonating (neutralizing) acidic silanols[3].0.05% - 0.1% (v/v)
Phosphate Buffer (pH 2.5) Lowers pH with high buffering capacity; ideal for analytical scale[2].10 - 20 mM
Triethylamine (TEA) Acts as a competing base, masking active silanol sites from the analyte[2].0.1% (v/v) or 5 mM
Ammonium Bicarbonate Raises pH to ~10, deprotonating the piperazine (requires high-pH stable column).10 mM
Protocol 2: Low-pH Prep-HPLC Workflow
  • Column Selection: Utilize an end-capped, Type B (ultra-pure) silica C18 column designed for basic compounds (e.g., Luna Omega, Kinetex, or equivalent)[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Equilibration: Flush the system to eliminate physical voids[7], then equilibrate the column with 95% A / 5% B for at least 10 CV.

  • Sample Loading: Dissolve the crude sample in the initial mobile phase composition to prevent solvent-induced peak distortion.

  • Gradient Elution: Execute a shallow gradient (e.g., 5% to 60% B over 20 minutes) to separate the di-substituted target from mono-substituted impurities.

  • Fraction Collection: Collect fractions based on UV or MS triggering. Lyophilize the fractions to remove water and volatile TFA.

  • Self-Validation Check: Calculate the peak asymmetry factor ( As​ ) of the analytical test injection. A self-validating, optimized method will yield an As​ between 1.0 and 1.2. If As​ > 1.5, verify the mobile phase pH is strictly < 3.0.

Methodology 3: Selective Salt & Hydrate Crystallization

Causality & Mechanism: When scaling up synthesis, chromatographic methods become solvent-intensive and expensive. Crystallization offers a highly scalable alternative. Piperazine and its derivatives possess a unique thermodynamic tendency to form stable polyhydrates (such as the hexahydrate) or highly crystalline salts (e.g., diacetate or dihydrochloride)[1]. By manipulating the solvent system—specifically by adding a water-insoluble alcohol to an aqueous amine mixture—the desired piperazine hydrate can be selectively precipitated, leaving structurally similar, more soluble impurities in the mother liquor[4].

Protocol 3: Piperazine Hexahydrate Precipitation
  • Aqueous Dissolution: Dissolve the crude mixture in water. Ensure the molar ratio of water to piperazine is at least 6:1, satisfying the stoichiometric requirement for hexahydrate formation[4].

  • Anti-Solvent Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol or n-butanol). The weight of the alcohol should be at least equal to the estimated weight of the piperazine in the mixture[4].

  • Precipitation: Stir the biphasic mixture vigorously at room temperature, then cool to 4°C. The piperazine hexahydrate will selectively precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold pentane or acetone to remove occluded impurities and residual alcohol[1][4].

  • Drying: Dry the crystals under high vacuum to yield the purified product.

  • Self-Validation Check: Perform 1H -NMR on the isolated crystals. The absence of mono-substituted piperazine signals (specifically the free N-H proton or asymmetric ring protons) confirms successful selective precipitation.

Conclusion

Purifying N,N'-disubstituted piperazines requires a fundamental understanding of their acid-base chemistry and their interactions with chromatographic media. By leveraging SCX for rapid catch-and-release, optimizing mobile phase pH to suppress silanol interactions in HPLC, or utilizing the unique hydration thermodynamics of piperazines for crystallization, researchers can reliably isolate high-purity products at any scale.

References

  • Teledyne ISCO. "RediSep SCX column."[Link]

  • Biotage. "ISOLUTE Si Propylsulfonic Acid (SCX-2)."[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Axion Labs. "HPLC Peak Tailing."[Link]

  • Google Patents.

Sources

Application

Application Note: A Multi-Tiered Experimental Framework for Evaluating the CNS Activity of Piperazine Analogs

Introduction & Rationale Piperazine and its derivatives (e.g., N-arylpiperazines, benzylpiperazines) represent a highly privileged class of pharmacophores in neuropharmacology. Their structural geometry and the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Piperazine and its derivatives (e.g., N-arylpiperazines, benzylpiperazines) represent a highly privileged class of pharmacophores in neuropharmacology. Their structural geometry and the presence of basic nitrogen atoms allow for optimal salt-bridge formation with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (DA) receptors[1].

However, evaluating the Central Nervous System (CNS) activity of these analogs requires more than simple binding assays. Because piperazines are highly basic (pKa ~9.8) and predominantly ionized at physiological pH, their ability to cross the blood-brain barrier (BBB) must be strictly quantified[2]. Furthermore, high binding affinity does not inherently predict functional efficacy (agonist vs. antagonist) or in vivo behavioral outcomes.

As a Senior Application Scientist, I have structured this technical guide to provide a self-validating, three-phase evaluation pipeline: Molecular Affinity , Barrier Permeability , and Systemic Behavioral Profiling .

Workflow A 1. Piperazine Analog Library (N-aryl, Benzyl, Coumarin hybrids) B 2. In Vitro 5-HT/DA Assays (Radioligand & GTPγS) A->B Affinity Screening C 3. PAMPA-BBB Assay (Passive Permeability) B->C Functional Leads D 4. In Vivo Behavioral Models (PPI & Locomotor Activity) C->D CNS Penetrant Candidates

Figure 1: Multi-tiered evaluation pipeline for the CNS activity of piperazine analogs.

Phase 1: In Vitro Receptor Binding & Functional Characterization

Causality & Logic

Binding affinity ( ) merely indicates that a piperazine analog occupies the receptor. To determine whether the compound acts as an antipsychotic (typically an antagonist or partial agonist) or an anxiolytic (often a full agonist), a primary radioligand displacement assay must be coupled with a functional binding assay[1]. The functional assay measures the accumulation of non-hydrolyzable GTP analog, directly quantifying the activation of the protein complex.

Protocol: 5-HT1A Radioligand Binding and Assay

Self-Validation Mechanism: Unlabelled GTPγS (10 µM) must be used to define non-specific binding, ensuring the radioactive signal is exclusively GPCR-mediated.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM . Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Radioligand Displacement: Incubate 50 µg of membrane protein with 1 nM (a selective 5-HT1A agonist) and varying concentrations of the piperazine analog ( to M) for 60 minutes at 25°C.

  • Filtration & Quantification: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash thrice with ice-cold buffer and measure radioactivity using a liquid scintillation counter.

  • Functional Assay ( ): Incubate membranes with 10 µM GDP, 0.1 nM , and the test compound for 30 minutes at 30°C. Measure bound radioactivity. An increase in signal relative to basal levels indicates agonism, while a blockade of serotonin-induced signal indicates antagonism.

Pathway L Piperazine Agonist R 5-HT1A Receptor (GPCR) L->R Binds Asp3.32 G Gi/o Protein Activation R->G Conformational Change E Increase in [35S]GTPγS Binding G->E Effector Modulation

Figure 2: Mechanism of 5-HT1A receptor activation and functional assay readout.

Phase 2: Blood-Brain Barrier (BBB) Permeability Assessment

Causality & Logic

Because piperazines are inherently basic, structural modifications (e.g., adding lipophilic benzyl or oxadiazole groups) are required to balance aqueous solubility with lipid permeability[3]. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provides a high-throughput model of passive transcellular permeation. It isolates passive diffusion from active efflux (e.g., P-glycoprotein), allowing researchers to rank compounds based purely on physicochemical properties before advancing to complex in vivo models.

Protocol: PAMPA-BBB

Self-Validation Mechanism: Include reference standards in every plate: Donepezil (high permeability control) and Piroxicam (low permeability control) to validate the membrane integrity[3].

  • Stock Preparation: Prepare a 10 mM stock solution of the piperazine analog in DMSO. Dilute in PBS (pH 7.4) to a final concentration of 10 µM (Donor solution).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Assembly: Add 200 µL of the donor solution to the donor wells and 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate the assembled plate at 25°C for 18 hours in a humidity-controlled environment without agitation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability ( ).

Phase 3: In Vivo Behavioral Profiling

Causality & Logic

To validate that a BBB-permeable piperazine analog engages its target in the CNS, behavioral assays must measure specific neurological reflexes. The Prepulse Inhibition (PPI) of the acoustic startle reflex is a highly conserved measure of sensorimotor gating, which is severely disrupted in schizophrenia. Effective atypical antipsychotics (e.g., piperazine-based aripiprazole analogs) will reverse chemically induced (e.g., MK-801 or apomorphine) PPI deficits[4]. Concurrently, Locomotor Activity (LMA) must be measured to ensure the compound does not cause severe motor suppression (catalepsy), a common side effect of typical antipsychotics.

Protocol: Locomotor Activity & Prepulse Inhibition (PPI)

Self-Validation Mechanism: Vehicle-treated control mice must exhibit >50% PPI at the highest prepulse intensity (e.g., 82 dB). If baseline gating is absent, the acoustic chambers require recalibration.

  • Habituation: Place adult male Sprague-Dawley rats in the startle chamber for a 5-minute acclimation period with a continuous 65 dB background white noise.

  • Locomotor Assessment: Prior to PPI, place the animal in an automated Digiscan apparatus (Plexiglas chamber with photobeams). Administer the piperazine analog (e.g., 10 mg/kg i.p.) and monitor total photobeam breaks over 60 minutes to assess basal motor suppression[4].

  • Deficit Induction: Administer a deficit-inducing agent (e.g., MK-801, 0.2 mg/kg i.p.) 15 minutes prior to the PPI testing block.

  • PPI Testing Block: Present a pseudorandomized series of 50 trials with an intertrial interval of 15–45 seconds:

    • Pulse alone: 120 dB white noise for 40 ms.

    • Prepulse + Pulse: 74, 78, or 82 dB prepulse for 20 ms, followed 100 ms later by the 120 dB pulse.

    • No stimulus: Background noise only.

  • Data Analysis: Calculate the percentage of PPI using the formula: %PPI = 100 -[(Startle amplitude of Prepulse+Pulse / Startle amplitude of Pulse alone) × 100]

Quantitative Data Summary

The following table establishes the critical thresholds a piperazine analog must meet during this evaluation pipeline to be considered a viable CNS drug candidate.

Assay CategoryParameter MeasuredTarget Threshold for Lead SelectionReference Standard
5-HT1A Binding Affinity ( )< 10 nM8-OH-DPAT ( ~1.2 nM)
Functional GTPγS Efficacy ( )> 80% (Agonist) or < 20% (Antagonist)Serotonin (100% Activation)
PAMPA-BBB Permeability ( )> cm/s (CNS+)Donepezil ( ~ )
Locomotor Activity Photobeam Breaks< 20% reduction vs. VehicleHaloperidol (Severe reduction)
Prepulse Inhibition % PPI Restoration> 40% restoration vs. Deficit ModelAripiprazole (> 50% restoration)

Table 1: Quantitative benchmarks and self-validating reference standards for evaluating CNS-active piperazine analogs.

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of Piperazine Compounds

Introduction & Scientific Context Piperazine and its derivatives constitute a highly versatile class of nitrogen-containing heterocyclic compounds. In medicinal chemistry, the piperazine scaffold is frequently utilized t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Piperazine and its derivatives constitute a highly versatile class of nitrogen-containing heterocyclic compounds. In medicinal chemistry, the piperazine scaffold is frequently utilized to develop novel anticancer agents, antidepressants, and antiviral drugs[1][2]. Conversely, substituted piperazines such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and N-benzylpiperazine (BZP) have emerged as recreational designer drugs, necessitating rigorous toxicological profiling[3][4].

The cytotoxicity of piperazine compounds is rarely a simple case of membrane lysis. Instead, these molecules frequently induce complex intracellular cascades. For instance, designer piperazines have been shown to trigger intracellular calcium ( Ca2+ ) overload, leading to the opening of the mitochondrial permeability transition pore (mPTP), a collapse in mitochondrial membrane potential ( Δψm​ ), and subsequent ATP depletion[3][5]. While some novel piperazine-isoxazole hybrids deliberately induce oxidative stress to drive apoptosis in cancer cells[2], other piperazine derivatives show no significant reactive oxygen species (ROS) generation, relying entirely on energetic failure to induce secondary necrosis[3].

Because of these diverse mechanisms, evaluating piperazine cytotoxicity requires a multiplexed, self-validating experimental design that goes beyond basic viability screening.

Quantitative Data Summary

The cytotoxic potency of piperazine compounds varies drastically depending on the functional group substitutions and the target cell line. The table below summarizes benchmark half-maximal inhibitory concentrations ( IC50​ / EC50​ ) for both recreational and therapeutic piperazines across various cell models.

CompoundCell Line ModelApplication ContextPrimary Assay IC50​ / EC50​ Reference
TFMPP H9c2 (Cardiomyoblast)Designer Drug ToxicityMTT / ATP59.6 µM[3]
BZP H9c2 (Cardiomyoblast)Designer Drug ToxicityMTT / ATP343.9 µM[3]
MeOPP H9c2 (Cardiomyoblast)Designer Drug ToxicityMTT / ATP570.1 µM[3]
Isoxazole-piperazine (5l-o) Huh7 (Hepatocellular)Anticancer HybridViability0.3 – 3.7 µM[2]
Quinolinequinone-piperazine (QQ1) ACHN (Renal Cancer)Anticancer HybridViability1.55 µM[6]

Experimental Strategy & Workflow

To accurately capture the cytotoxic profile of a novel piperazine compound, researchers must utilize a tiered approach. Primary screening establishes the baseline IC50​ , while secondary mechanistic assays determine the causality of cell death.

Workflow N1 1. Cell Cultivation & Differentiation (e.g., HepG2, SH-SY5Y) N2 2. Compound Exposure (Piperazine Derivatives + Controls) N1->N2 N3 3. Primary Viability Screening (Resazurin / MTT Assays) N2->N3 N4 4. Mechanistic Profiling (ATP Depletion, Δψm, Ca2+) N3->N4 N5 5. Data Synthesis & IC50/EC50 Determination N4->N5

Caption: Workflow for evaluating in vitro cytotoxicity of piperazine compounds.

Detailed Experimental Protocols

Protocol A: Cell Culture and Differentiation (SH-SY5Y Neurotoxicity Model)

Rationale & Causality: Piperazine designer drugs (e.g., BZP, TFMPP) primarily target dopaminergic and serotonergic systems[5]. Using undifferentiated SH-SY5Y neuroblastoma cells can skew toxicity data because they resemble rapidly dividing neuroblasts rather than mature neurons. Differentiating these cells with Retinoic Acid (RA) halts proliferation and induces a mature neuronal phenotype, ensuring the metabolic responses accurately reflect adult neurotoxicity[4].

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y cells at a density of 2×104 cells/ cm2 in a 96-well plate using DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Differentiation: Replace the growth medium with differentiation medium (DMEM/F12 containing 1% FBS and 10 µM all-trans-Retinoic Acid).

  • Maturation: Incubate for 5–7 days, replacing the differentiation medium every 48 hours.

  • Validation: Visually confirm differentiation via phase-contrast microscopy; cells should exhibit extensive neurite outgrowth and network formation.

Protocol B: Multiplexed Primary Viability Screening (Resazurin & MTT)

Rationale & Causality: The MTT assay measures mitochondrial reductase activity. Because piperazines are known to directly impair mitochondrial function[3], relying solely on MTT can artificially overestimate cell death (as the mitochondria may be inhibited before the cell actually dies). Running an orthogonal assay, such as Resazurin (which measures broader cytosolic and mitochondrial metabolic activity), creates a self-validating system to confirm true viability loss.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the piperazine derivatives in DMSO to create a 1000x stock.

  • Treatment: Dilute the stock in culture medium to achieve desired final concentrations (e.g., 0.1 µM to 100 µM for potent anticancer agents[2], or 10 µM to 2000 µM for designer drugs[3]). Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Expose the cells to the compounds for 24, 48, or 72 hours depending on the experimental endpoint.

  • Resazurin Addition: Add Resazurin solution to a final concentration of 10 µg/mL. Incubate for 2–4 hours.

  • Fluorescence Reading: Measure fluorescence at Ex 530 nm / Em 590 nm using a microplate reader.

  • Data Normalization: Calculate viability as a percentage of the vehicle control. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50​ .

Protocol C: Mechanistic Profiling (Mitochondrial Membrane Potential & ATP Depletion)

Rationale & Causality: To prove that the observed cytotoxicity is driven by mitochondrial uncoupling—a hallmark of piperazine toxicity—researchers must measure the mitochondrial membrane potential ( Δψm​ ) and subsequent energetic collapse[3]. Tetramethylrhodamine ethyl ester (TMRE) is a cell-permeant dye that accumulates only in active, polarized mitochondria. A drop in TMRE fluorescence directly proves depolarization, which causally explains the downstream depletion of ATP.

Step-by-Step Methodology:

  • TMRE Staining: Following compound treatment (e.g., 24 hours), wash cells once with PBS. Add 200 nM TMRE in culture medium and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash cells twice with PBS containing 0.2% BSA to remove unbound dye.

  • Quantification: Read fluorescence at Ex 549 nm / Em 575 nm. A significant decrease in signal relative to the vehicle control indicates mitochondrial depolarization.

  • ATP Quantification (Parallel Plate): In a parallel identically treated 96-well plate, allow the plate to equilibrate to room temperature for 30 minutes.

  • Lysis and Luminescence: Add an equal volume of a luminescent ATP detection reagent (e.g., CellTiter-Glo) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Reading: Record luminescence. A dose-dependent drop in ATP confirms that the piperazine derivative has caused energetic failure[3].

Mechanistic Pathway of Piperazine Cytotoxicity

Pathway P1 Piperazine Exposure (e.g., TFMPP, BZP) P2 Intracellular Ca2+ Overload P1->P2 P3 Oxidative Stress / ROS (Compound Specific) P1->P3 P4 Mitochondrial Membrane Depolarization (Δψm ↓) P2->P4 P3->P4 P5 Intracellular ATP Depletion P4->P5 P6 Apoptosis & Secondary Necrosis P5->P6

Caption: Cellular mechanisms of piperazine-induced cytotoxicity and mitochondrial impairment.

References

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - CORE.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - Taylor & Francis.
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC.
  • Intracellular levels of Ca2+ in differentiated SH-SY5Y cells after 24 h incubations with the tested piperazine designer drugs at 37°C - ResearchG
  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - ResearchG

Sources

Application

Application Note: Advanced Analytical Methods for the Detection and Quantification of Piperazine Derivatives in Biological Matrices

Introduction and Pharmacological Context Piperazine derivatives represent a highly prevalent class of New Psychoactive Substances (NPS), frequently marketed as "party pills" or "legal highs" to mimic the effects of 3,4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Piperazine derivatives represent a highly prevalent class of New Psychoactive Substances (NPS), frequently marketed as "party pills" or "legal highs" to mimic the effects of 3,4-methylenedioxymethamphetamine (MDMA) [1]. Prominent examples include 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP) [2]. Beyond illicit use, certain piperazine derivatives exist in biological matrices as active metabolites of therapeutic drugs (e.g., mCPP is a metabolite of the antidepressant trazodone) [3].

The detection of these compounds in biological samples (urine, plasma, whole blood) poses a significant analytical challenge. Piperazines are highly polar, basic compounds that exhibit poor volatility and are susceptible to severe matrix effects[4]. This application note details the mechanistic principles, sample preparation strategies, and instrumental methods required to establish a robust, self-validating analytical workflow for piperazine quantification.

Mechanistic Principles of Sample Preparation

The core challenge in extracting piperazine derivatives lies in their chemical structure. The piperazine ring contains secondary and tertiary amine groups, conferring weak basic properties with pKa values typically ranging between 9.0 and 9.8 [5].

The Causality of Matrix Alkalization

At a physiological pH of 7.4, the amine groups are heavily protonated (ionized), making the molecules highly hydrophilic. If a direct Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is attempted at this pH, the analytes will remain in the aqueous biological matrix, resulting in near-zero recovery.

To force the piperazines to partition into an organic solvent, the biological sample must be strongly alkalized (pH > 10) using reagents such as 3M NaOH [6]. This deprotonates the nitrogen atoms, rendering the molecules neutral and lipophilic. Once neutralized, they can be efficiently extracted using traditional LLE, SPE, or advanced micro-techniques like Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME)[7].

Workflow Sample Biological Matrix (Urine / Plasma / Serum) Spike Addition of Internal Standards (e.g., BZP-D7, TFMPP-D4) Sample->Spike Alkalization Alkalization (pH > 10) Addition of 3M NaOH Spike->Alkalization Suppress ionization of amines Extraction Extraction Phase (LLE, SPE, or UA-LDS-DLLME) Alkalization->Extraction Partition into organic phase Split Analytical Pathway Selection Extraction->Split Deriv Derivatization (Acetylation / Trifluoroacetylation) Split->Deriv GC-MS Route LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Split->LCMS LC-MS/MS Route GCMS GC-MS / GC-NPD Analysis (Volatile & Thermostable) Deriv->GCMS Prevent column interaction Data Data Acquisition & Quantitative Validation GCMS->Data LCMS->Data

Figure 1: Mechanistic workflow for the extraction and instrumental analysis of piperazines.

Analytical Platforms: Causality in Method Selection

LC-MS/MS (The Gold Standard)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred platform for piperazine analysis [6]. Because piperazines are highly polar, they elute well on reversed-phase C18 columns when using aqueous mobile phases modified with acidic additives (e.g., 0.1% formic acid).

  • Ionization Causality: The acidic mobile phase provides an abundance of protons ( H+ ), ensuring the basic nitrogen atoms are fully ionized to [M+H]+ before entering the Electrospray Ionization (ESI) source. This guarantees maximum sensitivity in positive ion mode (ESI+) [8].

GC-MS (The Forensic Workhorse)

Gas Chromatography-Mass Spectrometry (GC-MS) is ubiquitous in systematic toxicological analysis (STA). However, direct injection of underivatized piperazines leads to severe peak tailing and thermal degradation due to interactions between the polar amine groups and the silanol groups on the GC column[9].

  • Derivatization Causality: To utilize GC-MS, the extract must undergo derivatization (e.g., microwave-assisted acetylation or trifluoroacetylation using TFAA) [10]. This replaces the active hydrogen on the amine with an acyl group, drastically reducing polarity, increasing volatility, and ensuring sharp chromatographic peaks.

Quantitative Performance Comparison

The following table summarizes the validated quantitative parameters of various analytical approaches for detecting BZP and TFMPP in biological matrices[11].

AnalyteMatrixAnalytical PlatformExtraction MethodLOD (µg/mL)LOQ (µg/mL)Recovery (%)
BZP PlasmaGC-MSProtein Ppt + LLE0.0040.01679 – 96%
TFMPP PlasmaGC-MSProtein Ppt + LLE0.0040.01679 – 96%
BZP UrineGC-MSLLE0.0020.00890 – 108%
TFMPP UrineGC-MSLLE0.0020.00890 – 108%
Piperazines UrineLC-MS/MSUA-LDS-DLLME< 0.001< 0.005> 90%

Self-Validating Protocol: LC-MS/MS Quantification of Piperazines

This protocol outlines a self-validating LC-MS/MS methodology for urine and plasma samples. The system is "self-validating" because it utilizes stable isotope-labeled internal standards (SIL-IS) introduced at step zero, ensuring that any downstream matrix suppression or extraction losses are mathematically normalized.

Materials & Reagents
  • 3M Sodium Hydroxide (NaOH)

  • Cold Acetonitrile (LC-MS grade)

  • 0.1% Formic Acid in Water (Mobile Phase A)

  • 0.1% Formic Acid in Acetonitrile (Mobile Phase B)

  • Deuterated Internal Standards (e.g., BZP-D7, TFMPP-D4, mCPP-D8)

Step-by-Step Methodology
  • Sample Aliquoting & Isotope Spiking: Transfer 100 µL of the biological sample (urine or plasma) into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the deuterated internal standard mix.

    • Causality: Introducing the SIL-IS before any manipulation ensures that the ratio of analyte to IS remains constant, correcting for any subsequent physical losses or ionization suppression.

  • Matrix Alkalization: Add 20 µL of 3M NaOH to the sample and vortex for 10 seconds.

    • Causality: Raises the pH above the pKa of the piperazines (>10), deprotonating the amines and forcing them into a lipophilic state for optimal extraction.

  • Protein Precipitation & Extraction: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

    • Causality: The organic solvent denatures matrix proteins, breaking protein-analyte bonds and releasing bound piperazines into the supernatant.

  • Centrifugation & Filtration: Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C. Transfer the supernatant and filter it through a 0.22 µm PES (polyethersulfone) membrane into an autosampler vial.

    • Causality: Removes precipitated proteins and cellular debris that would otherwise clog the UHPLC column or contaminate the MS source.

  • LC-MS/MS Acquisition:

    • Column: C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Gradient: Start at 5% Mobile Phase B, ramping to 95% B over 10 minutes.

    • Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions (e.g., BZP m/z 177 91; TFMPP m/z 231 188).

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at:[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. Available at:[Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate. Available at:[Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at:[Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction. Ovid. Available at:[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. Available at:[Link]

  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. PubMed. Available at:[Link]

  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. PubMed. Available at:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine Synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing yield bottlenecks during the synthesis of asymmetric 1,4-disubstituted piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing yield bottlenecks during the synthesis of asymmetric 1,4-disubstituted piperazines.

The synthesis of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine relies on a sequential N-alkylation strategy. Because the piperazine core is symmetric and contains two secondary amines of equal reactivity, achieving high regioselectivity and chemoselectivity across two distinct functionalization steps is a notorious challenge. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to maximize your overall yield.

Synthetic Strategy & Workflow Analysis

To synthesize this target molecule efficiently, the workflow must be divided into two distinct phases:

  • Desymmetrization (Monoalkylation): Installing the 2-fluorobenzyl group while strictly preventing over-alkylation.

  • Chemoselective N4-Alkylation: Installing the 2-nitrobenzyl group without triggering the reduction of the sensitive nitro moiety.

Workflow Start Piperazine Core (Symmetric) Step1 Step 1: Monoalkylation (2-fluorobenzyl chloride) Start->Step1 Intermediate 1-(2-fluorobenzyl)piperazine (Key Intermediate) Step1->Intermediate Excess Piperazine (10 eq) Fail1 Over-alkylation (Dialkylated Byproduct) Step1->Fail1 Stoichiometric Imbalance Step2 Step 2: Reductive Amination (2-nitrobenzaldehyde + STAB) Intermediate->Step2 Product 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine (Target Product) Step2->Product Mild Hydride Donor Fail2 Nitro Group Reduction (Aniline Byproduct) Step2->Fail2 Harsh Reductant (e.g., Pd/C + H2)

Synthetic workflow for 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine highlighting failure points.

Troubleshooting & FAQs

Q1: My Step 1 yield is severely reduced by the formation of 1,4-bis(2-fluorobenzyl)piperazine. How do I prevent over-alkylation?

Causality & Solution: Once the first nitrogen of piperazine is alkylated, the resulting monoalkyl piperazine remains highly nucleophilic (often more so due to the electron-donating nature of the alkyl group). If you use a 1:1 stoichiometric ratio, the alkylating agent will react indiscriminately with both unreacted piperazine and the monoalkylated product[1].

  • The Fix: Use a massive stoichiometric excess of piperazine (5 to 10 equivalents). Statistically, this ensures the 2-fluorobenzyl chloride almost exclusively collides with unreacted piperazine. The unreacted piperazine is highly water-soluble and can be easily washed away during an aqueous workup, leaving the organic-soluble monoalkylated intermediate behind[1].

Q2: I am using direct alkylation for Step 2 with 2-nitrobenzyl bromide, but the reaction stalls at 40% yield. Why?

Causality & Solution: Direct alkylation with 2-nitrobenzyl halides can suffer from steric hindrance and competing side reactions (such as quaternization) if the base and solvent are not optimized.

  • The Fix: Switch your base to Potassium Carbonate ( K2​CO3​ ) and use polar aprotic solvents like DMF or Acetonitrile (ACN) at elevated temperatures (80°C)[2],[3]. Alternatively, abandon direct alkylation and switch to reductive amination using 2-nitrobenzaldehyde, which generally proceeds with higher conversions and fewer purification hurdles.

Q3: I switched to reductive amination for Step 2, but my MS/NMR shows the nitro group has been reduced to an aniline. What went wrong?

Causality & Solution: Standard reducing agents like Sodium Borohydride ( NaBH4​ ) in methanol or catalytic hydrogenation ( H2​ , Pd/C) are too harsh and will readily reduce the nitro group to an amine.

  • The Fix: You must use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3​ ) in 1,2-Dichloroethane (DCE). The electron-withdrawing acetate groups on STAB attenuate the nucleophilicity of the hydride. This makes STAB incredibly chemoselective: it will reduce the transient iminium ion to an amine but is entirely inert toward nitro groups, cyano groups, and even most unactivated ketones[4].

Mechanism A 1-(2-fluorobenzyl)piperazine + 2-nitrobenzaldehyde B Hemiaminal Formation (Reversible) A->B C Iminium Ion Intermediate (Highly Electrophilic) B->C -H2O D Hydride Transfer from NaBH(OAc)3 (Chemoselective) C->D E Target Molecule (Intact Nitro Group) D->E Nitro group untouched

Mechanism of chemoselective reductive amination using sodium triacetoxyborohydride (STAB).

Quantitative Yield Optimization Data

The following table summarizes the expected yield variations based on specific experimental conditions, allowing you to benchmark your current process.

Reaction StepReagents / ConditionsPrimary ImpurityExpected Yield (%)Recommendation
Step 1: Monoalkylation 1 eq Piperazine, 1 eq Ar-Cl, K2​CO3​ , ACNDialkylated piperazine35 - 45%Avoid. Stoichiometry favors byproduct.
Step 1: Monoalkylation 10 eq Piperazine, 1 eq Ar-Cl, K2​CO3​ , ACNTrace dialkylation85 - 95%Optimal. Recover excess piperazine in aqueous phase[1].
Step 2: N4-Alkylation 2-nitrobenzyl bromide, Et3​N , DCMUnreacted starting material40 - 50%Suboptimal. Weak base limits kinetics.
Step 2: N4-Alkylation 2-nitrobenzyl bromide, K2​CO3​ , DMF (80°C)Quaternary ammonium salts70 - 80%Viable. Requires strict temperature control[2].
Step 2: Reductive Amination 2-nitrobenzaldehyde, NaBH4​ , MeOHAniline byproduct (reduced NO2​ )< 20% (Target)Avoid. Reductant is too harsh.
Step 2: Reductive Amination 2-nitrobenzaldehyde, STAB, DCE, RTTrace unreacted aldehyde88 - 96%Optimal. Highly chemoselective[4].

Validated Experimental Protocols

These self-validating protocols are engineered to minimize side reactions and simplify downstream purification.

Protocol A: Synthesis of 1-(2-fluorobenzyl)piperazine (Monoalkylation)

This protocol utilizes the statistical excess method to suppress di-alkylation.

  • Preparation: To an oven-dried 500 mL round-bottom flask, add Piperazine (86.1 g, 1.0 mol, 10.0 equiv) and anhydrous Acetonitrile (200 mL)[1].

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (27.6 g, 0.2 mol, 2.0 equiv) to the stirring solution.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 2-fluorobenzyl chloride (14.4 g, 0.1 mol, 1.0 equiv) in 50 mL of Acetonitrile and add it dropwise via an addition funnel over 1 hour to prevent localized concentration spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup (Critical Step): Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Purification: Dissolve the resulting oily residue in Dichloromethane (DCM) (300 mL) and wash vigorously with distilled water (3 x 200 mL). Self-Validation: The massive excess of unreacted piperazine is highly water-soluble and will partition into the aqueous layer, while the monoalkylated product remains in the DCM layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 1-(2-fluorobenzyl)piperazine as a pale yellow oil.

Protocol B: Synthesis of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine (Reductive Amination)

This protocol utilizes STAB to ensure the nitro group remains intact.

  • Imine Formation: In a 250 mL round-bottom flask under nitrogen, dissolve 1-(2-fluorobenzyl)piperazine (19.4 g, 0.1 mol, 1.0 equiv) and 2-nitrobenzaldehyde (15.8 g, 0.105 mol, 1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (150 mL)[4]. Stir at room temperature for 1 hour to allow the iminium ion to fully form.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 0.15 mol, 1.5 equiv) portion-wise over 30 minutes to control the mild exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is typically clean and fast in DCE[4].

  • Quenching: Quench the reaction by carefully adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer with additional DCE (2 x 50 mL). Combine the organic layers and wash with brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure target compound.

References

  • Benchchem. Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • El-Gokha, A. et al.
  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry / MDMA.ch.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Substituted Piperazine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Substituted piperazine compounds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Substituted piperazine compounds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, their often-limited aqueous solubility can present significant hurdles during drug discovery and development, leading to inconsistent results in biological assays and challenges in formulation. This guide provides a comprehensive troubleshooting framework, detailing the causal relationships behind experimental choices and offering validated protocols to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My substituted piperazine compound shows poor aqueous solubility, causing inconsistent results in my biological assays. What are the foundational steps to improve its solubility?

A1: Poor aqueous solubility is a frequent challenge with substituted piperazine derivatives, often due to lipophilic substituents on the piperazine ring.[1][2] The following initial steps are recommended to address this issue:

  • pH Adjustment: Piperazine is a weak base with two pKa values, meaning its ionization state, and therefore solubility, is highly dependent on pH.[3] Lowering the pH of your aqueous medium to a more acidic value will increase the protonation of the piperazine nitrogens, enhancing its aqueous solubility.[4][5] It is crucial to first determine the kinetic solubility of your compound in your specific assay buffer to identify the concentration at which precipitation begins under your experimental conditions.[4]

  • Use of Co-solvents: Employing water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[4] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are commonly used co-solvents.[4] It is vital to prepare a concentrated stock solution in 100% DMSO and ensure the final concentration in your assay does not exceed a level that could impact your biological system (typically <0.5%).[4] Always include appropriate vehicle controls in your experiments to account for any effects of the co-solvent.[4]

  • Salt Formation: Converting the free base of your piperazine derivative to a salt is a highly effective and widely used method to enhance aqueous solubility.[3][4][6][7] Common acidic counterions used for this purpose include hydrochloride, mesylate, and sulfate.[4] A salt screening study is advisable to identify the most suitable counterion that provides the optimal balance of solubility and stability.[4][8]

Q2: I've attempted salt formation with my piperazine derivative, but the resulting salts either didn't significantly improve solubility or were unstable. What are my next options?

A2: When salt formation is not a viable strategy, several advanced techniques can be employed:

  • Co-crystallization: This technique involves forming a multi-component crystal lattice between your active pharmaceutical ingredient (API) and a suitable co-former.[1] Co-crystallization can modify the physicochemical properties of the API, including its solubility and dissolution rate, and is particularly useful for non-ionizable or weakly ionizable compounds.[1][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[1][4] This is an effective method for increasing the apparent solubility of a compound in solution.[1]

  • Nanosuspension: This approach involves reducing the particle size of your compound to the nanometer range.[4][9] This significant increase in surface area enhances the dissolution rate.[4] Nanosuspensions are typically stabilized using surfactants or polymers.[4]

  • Prodrug Approach: A prodrug is a bioreversible, inactive, or less active derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. This strategy can be used to overcome undesirable physicochemical properties like poor solubility.[4][10] For instance, the addition of a phosphate group can dramatically increase aqueous solubility.[4]

Q3: Is it possible to combine different solubility enhancement techniques?

A3: Yes, and in many cases, a combinatorial approach is highly effective. For example, you could first create a salt of your piperazine derivative (a chemical modification) and then formulate it as a nanosuspension (a physical modification).[4] This dual strategy can synergistically improve both the equilibrium solubility and the dissolution rate, leading to enhanced bioavailability.[4]

Troubleshooting Guide: Inconsistent In-Vitro Assay Results

Inconsistent results in cell-based or other in-vitro assays are a common consequence of poor compound solubility and precipitation. The following workflow provides a systematic approach to diagnosing and resolving these issues.

A Inconsistent In-Vitro Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E Yes D->E Yes F No D->F No J Lower Compound Concentration E->J G Optimize Assay Conditions F->G H Re-evaluate Assay Results G->H I Proceed with Optimized Assay H->I K Adjust pH of Assay Medium J->K L Increase Co-solvent Concentration (e.g., DMSO) K->L M Consider Advanced Formulation (e.g., Nanosuspension, Cyclodextrin Complex) L->M N Re-run Assay with Modified Formulation M->N N->H

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps for Troubleshooting:

  • Determine Kinetic Solubility: The first crucial step is to determine the kinetic solubility of your compound in the specific assay buffer you are using.[4] This will provide a clear indication of the concentration at which your compound begins to precipitate under your experimental conditions.[4]

  • Adjust pH: If your assay protocol allows, try adjusting the pH of the medium to a more acidic range.[4] This will promote the ionization of the piperazine derivative and can lead to a significant increase in its solubility.[4]

  • Optimize Co-solvent Concentration: If you are not already using a co-solvent, prepare your stock solution in 100% DMSO. Ensure the final concentration of DMSO in your assay is kept at a level that does not affect the biological system, typically below 0.5%.[4] This small amount of co-solvent can be critical in maintaining the compound's solubility.[4]

  • Advanced Formulation: If the preceding steps are insufficient to resolve the precipitation, consider preparing an advanced formulation of your compound for your in-vitro studies, such as a nanosuspension or a cyclodextrin inclusion complex.[4]

Quantitative Data on Solubility Enhancement

The following tables provide a summary of the potential improvements in solubility that can be achieved for piperazine derivatives and other poorly soluble compounds using various techniques.

Table 1: Solubility Enhancement of a Daidzein-Piperazine Salt

CompoundSolvent SystemApproximate Solubility Increase
Daidzein-Piperazine SaltpH 6.8 Buffer7.27-fold
Daidzein-Piperazine SaltWater1000-fold

Data adapted from Frontiers in Pharmacology, 2024.[11]

Table 2: Solubility Enhancement of Mefenamic Acid with Piperazine

CompoundSolvent SystemApproximate Solubility Increase
Mefenamic Acid-Piperazine Salt (1:1)Water/Ethanol Mixture130-fold

Data adapted from CrystEngComm, 2017.[12]

Experimental Protocols

Protocol 1: General Procedure for Salt Screening

This protocol outlines a general method for screening different acidic counterions to identify a suitable salt form of a substituted piperazine compound with enhanced solubility.

Materials:

  • Substituted piperazine free base

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid)

  • An appropriate organic solvent (e.g., ethanol, isopropanol, acetone)

  • Stir plate and stir bars

  • Filtration apparatus or centrifuge

Procedure:

  • Solution Method:

    • Dissolve the piperazine free base in the chosen organic solvent to create a concentrated solution.

    • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.

    • Allow the solutions to stir or be agitated at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.[4]

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.[4]

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.

    • Stir the resulting slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[4]

    • Isolate the solid phase.[4]

  • Characterization:

    • Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess solid-state properties.

  • Solubility Testing:

    • Determine the aqueous solubility of the confirmed salts.

Protocol 2: Preparation of a Nanosuspension by Precipitation

This protocol describes a common "bottom-up" method for preparing a nanosuspension.

Materials:

  • Substituted piperazine compound

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • A stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)

  • Purified water

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.[4]

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.[4]

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.[4]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.[4]

Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement strategy is guided by the physicochemical properties of the piperazine derivative and the requirements of the intended application. The following diagram illustrates the decision-making process.

A Poorly Soluble Piperazine Derivative B Is the compound ionizable? A->B H Use of Co-solvents A->H I Complexation (e.g., Cyclodextrins) A->I J Nanosuspension A->J K Prodrug Approach A->K C Yes B->C Yes D No / Weakly Ionizable B->D No E pH Adjustment C->E F Salt Formation C->F G Co-crystallization D->G L Enhanced Aqueous Solubility E->L F->L G->L H->L I->L J->L K->L

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ACS Publications. (2023). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics.
  • PubMed. (2022).
  • UTPedia. (n.d.). PHYSICOCHEMICAL PROPERTIES AND SOLUBILITY OF PIPERAZINE ACTIVATED AQUEOUS SOLUTION OF ß-ALANINE AS A SOLVENT FOR CO2 CAPTURE B.
  • RSC Publishing. (2017). Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use. CrystEngComm.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
  • PMC. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
  • ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine.
  • Wikipedia. (n.d.). Piperazine.
  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • PubMed. (2016).
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ResearchGate. (n.d.).
  • MDPI. (2024).
  • PMC. (n.d.).
  • PMC. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.
  • ResearchGate. (2025).
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025).
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
  • (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Google Patents. (n.d.). US9321007B2 - Blends of amines with piperazine for CO2 capture.
  • Wikipedia. (n.d.). Piperazine.
  • ResearchGate. (2025).
  • Tablets & Capsules. (2025).
  • PMC - NIH. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents.
  • (2018). SPECIAL FEATURE - Improving Bioavailability & Solubility: A Top-Down Versus Bottom-Up Approach.
  • Pharma Excipients. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Piperazine Derivatives

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve complex analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve complex analytical challenges associated with piperazine derivatives. Because piperazines are ubiquitous in both pharmaceutical scaffolds and clandestine designer drugs (e.g., new psychoactive substances or NPS), understanding their exact fragmentation mechanics in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is critical for confident structural elucidation.

I. Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I consistently observing an intense m/z 56 peak and specific neutral losses (e.g., 43 Da or 86 Da) in my CID spectra, and how do I use them for structural elucidation?

The Causality & Mechanism: In positive-ion ESI-MS/MS, piperazine derivatives readily protonate at the highly basic secondary or tertiary nitrogen atoms of the piperazine ring to form the [M+H]+ precursor ion. When subjected to Collision-Induced Dissociation (CID), the localized charge drives the fragmentation pathways. The ubiquitous m/z 56 ion corresponds to the [C3​H6​N]+ fragment[1]. This ion originates directly from the cleavage of the piperazine ring itself and serves as a universal hallmark for this class of compounds [1].

The neutral losses are highly diagnostic of the specific piperazine subclass[2]:

  • Phenylpiperazines (e.g., mCPP, TFMPP): These typically exhibit a neutral loss of 43 Da ( C2​H5​N ) due to the cleavage of the C–N bonds within the piperazine ring[2].

  • Benzylpiperazines (e.g., BZP, DBZP): These often show a neutral loss of 86 Da ( C4​H10​N2​ ) or yield a highly abundant, characteristic m/z 91 ion (the stable tropylium/benzyl cation)[3]. This occurs because the C–N bond between the benzyl group and the piperazine ring is highly labile and easily cleaved[3].

Actionable Insight: Use these neutral losses as a primary diagnostic filter to rapidly classify unknown synthetic designer drugs or metabolites into benzyl- or phenyl-piperazine subclasses before analyzing the rest of the spectrum.

Q2: I am trying to differentiate between regioisomers of substituted phenylpiperazines (e.g., 3-TFMPP vs. 4-TFMPP) using ESI-MS/MS, but their fragmentation spectra are nearly identical. How can I resolve this?

The Causality & Mechanism: Because ESI-MS/MS fragmentation is charge-driven and initiated at the basic nitrogen of the piperazine ring, the primary cleavage events do not involve the aromatic ring[1]. Consequently, altering the substitution position (ortho, meta, para) on the aromatic ring does not significantly perturb the electronic environment of the piperazine nitrogen. This results in regioisomers yielding equivalent fragment ions (e.g., both 3-TFMPP and 4-TFMPP will yield m/z 188 and 174)[1].

Actionable Insight: MS alone is fundamentally insufficient for this task. You must implement orthogonal techniques. We recommend coupling Gas Chromatography with Infrared Spectroscopy (GC-IR), as vapor-phase IR provides distinct, highly specific absorption bands for different aromatic substitution patterns that MS cannot resolve[1]. Alternatively, utilize specific capillary GC stationary phases (e.g., Rxi-17Sil MS) to achieve chromatographic baseline separation prior to mass analysis[1].

Q3: My open-chain piperazine-containing ligands exhibit unpredictable fragmentation patterns when analyzed in the presence of transition metals. What is causing this?

The Causality & Mechanism: Piperazine rings act as strong chelating ligands for transition metals (e.g., Co, Cu, Zn). During ESI-MS, single-charged complexes such as [L+M+X]+ or [L−H+M]+ readily form[4]. The metal ion significantly influences the fragmentation pathway because its specific ionic radius and electronic configuration alter the electron density of the ligand, often forcing the piperazine ring into a rigid "boat" conformation [4].

Actionable Insight: If your goal is to analyze the free ligand, you must disrupt the metal-ligand complex prior to ionization. Ensure your LC mobile phase contains a strong acidic modifier (like 0.1% formic acid) or a chelating agent. If you are intentionally studying the complex, use the altered fragmentation products to map the specific metal binding sites on the ligand[4].

II. Quantitative Data Presentation

The following table summarizes the diagnostic precursor ions, characteristic fragments, and neutral losses for common piperazine derivatives to aid in rapid spectral interpretation[2][3].

Piperazine DerivativeSubclassPrecursor Ion [M+H]+ Characteristic Fragment Ions (m/z)Diagnostic Neutral Loss
Benzylpiperazine (BZP) Benzylpiperazine17791, 5686 Da
1-(3-chlorophenyl)piperazine (mCPP) Phenylpiperazine197154, 140, 119, 5643 Da
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Phenylpiperazine231188, 174, 5643 Da

III. Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the ESI-CID analysis of piperazine derivatives[2][3].

Step 1: Sample Preparation & Matrix Management Dilute samples to a working concentration of 100 ng/mL. Alkalize the sample with 1M NaOH if utilizing liquid-liquid extraction. For direct "dilute-and-shoot" methods, reconstitute in the initial mobile phase containing 0.1% formic acid to guarantee complete protonation of the piperazine nitrogens[2].

Step 2: Chromatographic Separation Utilize a high-resolution C18 column (e.g., 150 mm × 3 mm, 3 µm)[3].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile. Run a gradient elution to separate potential isobaric interferences before they enter the source.

Step 3: Source Optimization (ESI+) Set the capillary voltage between 3.0–4.0 kV. Critically, optimize the desolvation temperature (typically around 350°C); excessive heat can cause premature thermal degradation of labile benzyl C–N bonds prior to MS analysis.

Step 4: CID Fragmentation (Q2) Isolate the [M+H]+ precursor in Q1. Apply a Collision Energy (CE) ramp between 15–35 eV using Argon as the collision gas. Piperazine rings require moderate energy to undergo alpha-cleavage.

Step 5: Detection (Q3) Scan Q3 from m/z 40 up to the [M+H]+ precursor mass. It is vital to scan down to m/z 40 to capture the low-mass diagnostic [C3​H6​N]+ ion at m/z 56.

Step 6: System Validation (The Self-Validating Step) Spike a deuterated internal standard (e.g., BZP-D7 or mCPP-D8) into every sample[2]. The protocol is self-validating only if the internal standard exactly co-elutes with the analyte and exhibits an identical fragmentation pattern shifted by the exact mass of the deuterium isotopes (e.g., m/z 98 for BZP-D7 instead of m/z 91). If this mass shift is absent or distorted, your CID energy is improperly calibrated, or your Q1 isolation window is too wide.

IV. Mandatory Visualization: Fragmentation Pathways

Piperazine_Fragmentation Precursor Protonated Piperazine Derivative [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID Path_Benzyl Benzylpiperazines (e.g., BZP) CID->Path_Benzyl Substituent = Benzyl Path_Phenyl Phenylpiperazines (e.g., mCPP, TFMPP) CID->Path_Phenyl Substituent = Phenyl Frag_Benzyl Alpha-Cleavage (C-N) Characteristic Ion: m/z 91 Neutral Loss: 86 Da Path_Benzyl->Frag_Benzyl Frag_Phenyl Piperazine Ring Cleavage Characteristic Ion: m/z 56 Neutral Loss: 43 Da Path_Phenyl->Frag_Phenyl

CID fragmentation pathways distinguishing benzylpiperazines and phenylpiperazines.

V. References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. URL:[Link]

  • Subedi B, Kodati DP, Niegocki A, O'Shea Stites A, Delcher C. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". Journal of Clinical Medicine, 2021 Dec 12;10(24):5813. URL:[Link]

  • DeRuiter J, Van Cleave A. "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies". Forensic Sciences Research, 2018. URL:[Link]

  • Nuutinen JM, Ratilainen J, Rissanen K, Vainiotalo P. "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes". Journal of Mass Spectrometry, 2001 Aug;36(8):902-10. URL:[Link]

Sources

Optimization

Technical Support Center: Piperazine Functionalization &amp; Byproduct Mitigation

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols to suppress 1,4-disubstitution during piperazine mono-N-alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols to suppress 1,4-disubstitution during piperazine mono-N-alkylation. Designed for researchers and drug development professionals, this resource focuses on causality, process control, and self-validating experimental designs.

Mechanistic FAQs: Understanding the Causality of Disubstitution

Q: Why does piperazine inherently favor disubstitution even at a strict 1:1 stoichiometric ratio? A: The formation of disubstituted byproducts is driven by a combination of solubility and nucleophilicity dynamics. Piperazine is a highly polar, symmetrical diamine with strong hydrogen-bonding capabilities, making it poorly soluble in many organic solvents. When the first alkylation occurs, the resulting monoalkylated piperazine becomes significantly more lipophilic and soluble in the organic phase. Consequently, the electrophile encounters the monoalkylated product at a much higher local concentration than the unsubstituted piperazine, driving the second alkylation event[1].

Q: Does the basicity (pKa) of the nitrogens change after the first alkylation? A: Yes. Unsubstituted piperazine has two distinct pKa values: ~9.75 for the first protonation and ~5.36 for the second[2]. Alkylation of one nitrogen typically lowers the pKa of the remaining secondary amine (e.g., dropping the highest pKa to ~7.8)[3]. However, despite this reduction in basicity, the steric hindrance is often insufficient to prevent the second nitrogen from acting as a nucleophile, especially with highly reactive electrophiles like primary alkyl iodides or benzyl halides.

Q: How does the "in situ monohydrochloride" strategy prevent disubstitution? A: This strategy exploits the large gap between piperazine's two pKa values. By mixing one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride (or adding 1 eq of HCl), you generate piperazine monohydrochloride in situ. The first proton strongly binds to one nitrogen, rendering it non-nucleophilic. Because the second pKa is much lower (5.40), the molecule resists a second protonation under these conditions, leaving exactly one nitrogen free to react with the electrophile[1][4].

Q: Why is continuous flow chemistry recommended over batch processing for this reaction? A: Batch reactors often suffer from poor mass transfer, creating localized "hotspots" where the electrophile is in excess relative to the dissolved piperazine. Continuous flow reactors utilize micromixers that achieve near-instantaneous, homogeneous mixing. Combined with precise residence time control, the reaction can be quenched immediately after monoalkylation occurs, physically preventing the sequential disubstitution reaction[5].

Strategy Selection & Visual Workflows

To determine the most appropriate strategy for your specific scale and substrate, consult the decision matrix below.

DecisionTree N1 Goal: Mono-N-Alkylation of Piperazine N2 Is the electrophile highly reactive/expensive? N1->N2 N3 Strategy: Mono-Boc Protection N2->N3 Yes N4 Can you easily recover polar starting materials? N2->N4 No N5 Strategy: Excess Piperazine (5-10 equivalents) N4->N5 Yes N6 Is equipment for rapid mixing available? N4->N6 No N7 Strategy: Continuous Flow Chemistry N6->N7 Yes N8 Strategy: In situ Monohydrochloride (pH Control) N6->N8 No

Caption: Decision matrix for selecting the optimal piperazine monoalkylation strategy based on constraints.

FlowSetup P1 Pump A: Piperazine Solution Mixer T-Mixer (High Mass Transfer) P1->Mixer P2 Pump B: Electrophile Solution P2->Mixer Reactor Residence Time Coil (Precise Control) Mixer->Reactor Homogeneous Mixture Quench In-line Quench (Prevents Disubstitution) Reactor->Quench Controlled Conversion Out Monoalkylated Product Stream Quench->Out

Caption: Continuous flow reactor workflow for achieving high selectivity in piperazine monoalkylation.

Quantitative Comparison of Mitigation Strategies

The following table summarizes the performance metrics of the four primary strategies used to suppress disubstitution.

StrategyTypical Mono-Alkylation YieldDisubstitution Byproduct (%)Atom EconomyScalabilityKey Limitation
Protecting Group (Boc₂O) 80 - 90%< 2%Low (Requires deprotection)ExcellentAdds two synthetic steps[6]
In situ Monohydrochloride 65 - 75%5 - 10%HighGoodRequires precise pH control[4]
Stoichiometric Excess (10 eq) 70 - 85%< 5%Very LowPoorDifficult downstream recovery
Continuous Flow Chemistry 85 - 95%< 1%HighExcellentRequires specialized equipment[5]

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific visual or chromatographic cues, you can verify the integrity of the reaction at each step.

Protocol A: Mono-N-Alkylation via Boc Protection (High Selectivity)

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) to temporarily mask one nitrogen. The steric bulk of the Boc group ensures high mono-selectivity[1].

Step 1: Synthesis of 1-Boc-piperazine

  • Preparation: Dissolve piperazine (3.44 g, 39.9 mmol, 2.0 eq.) in 100 mL of dichloromethane (DCM) in a round-bottom flask. Validation check: The solution should be clear; piperazine must be fully dissolved before proceeding.

  • Addition: Prepare a solution of Boc₂O (4.37 g, 20.0 mmol, 1.0 eq.) in 50 mL of DCM. Add this solution dropwise over a period of 3 hours using an addition funnel at 0 °C. Causality: The slow addition rate and the 2:1 stoichiometric ratio statistically prevent the formation of the di-Boc byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 22 hours.

  • Work-up: Evaporate the DCM under reduced pressure. Add 100 mL of water to the residue. Filter off any insoluble white precipitate (this is the di-Boc byproduct). Extract the aqueous phase with DCM (3 × 100 mL).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, and evaporate to afford 1-Boc-piperazine as a white solid/oil (Typical yield: ~80-85%).

Step 2: Alkylation & Deprotection

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq.) in acetone or acetonitrile. Add K₂CO₃ (2.0 eq.) and the alkyl halide (1.1 eq.). Reflux until TLC confirms the consumption of 1-Boc-piperazine.

  • Deprotection: Isolate the intermediate, dissolve in DCM, and treat with trifluoroacetic acid (TFA) (10 eq.) at room temperature for 2 hours to cleave the Boc group. Concentrate under vacuum to yield the monoalkylated piperazine TFA salt.

Protocol B: In situ Piperazine Monohydrochloride (High Atom Economy)

This protocol eliminates the need for protecting groups by exploiting the pKa differential of the diamine[4].

  • Salt Formation: In a reaction flask, combine anhydrous piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol.

  • Heating: Heat the mixture to reflux until a homogeneous solution is formed. Validation check: The formation of a clear solution confirms the in situ equilibration to piperazine monohydrochloride.

  • Alkylation: Cool the solution to the target reaction temperature (typically 10–25 °C). Add the alkylating agent (1.0 eq. relative to total piperazine) dropwise.

  • Monitoring: Stir the reaction and monitor via LC-MS. The monoprotonated state protects the second nitrogen, keeping disubstitution typically below 10%.

  • Work-up: Upon completion, cool the mixture to 0 °C. The unreacted piperazine dihydrochloride will precipitate. Filter the solid, and evaporate the filtrate to isolate the monoalkylated product.

References

  • Title: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate Source: researchgate.net URL: 1

  • Title: Piperazines – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL: 2

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing Source: rsc.org URL: 3

  • Title: Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem Source: benchchem.com URL: 4

  • Title: C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI Source: mdpi.com URL: 5

  • Title: Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis - Benchchem Source: benchchem.com URL: 6

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of Polar Piperazine Derivatives

Welcome to the Technical Support Center for the purification of polar piperazine derivatives. Piperazine moieties are ubiquitous in drug discovery, but their high polarity and dual basic nitrogen atoms (typical pKa value...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar piperazine derivatives. Piperazine moieties are ubiquitous in drug discovery, but their high polarity and dual basic nitrogen atoms (typical pKa values ~5.3 and ~9.7) present severe chromatographic challenges[1]. As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you resolve issues like poor retention, severe peak tailing, and low recovery.

Diagnostic Decision Matrix

Before adjusting your instrument parameters, use the decision matrix below to identify the most scientifically sound purification strategy based on your specific scale and chromatographic issue.

G Start Piperazine Derivative Purification Scale Determine Scale & Matrix Start->Scale Bulk Bulk / Crude (>1g) Scale->Bulk Large Scale Analytical Analytical / Prep (<1g) Scale->Analytical High Purity Needed Salt Salt Precipitation (e.g., Hexahydrate/Acetate) Bulk->Salt Issue Identify Primary Chromatographic Issue Analytical->Issue Tailing Severe Peak Tailing Issue->Tailing Asymmetry > 1.5 Retention Poor Retention (Elutes in Void) Issue->Retention k' < 1 FixTailing Lower pH (<3.0) or Add Competing Base (TEA) Tailing->FixTailing FixRetention Switch to HILIC or Mixed-Mode (MCX) Retention->FixRetention

Decision matrix for troubleshooting piperazine derivative purification workflows.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why do my piperazine derivatives exhibit severe peak tailing (Asymmetry > 2.0) on standard C18 columns, and how can I fix it? A1: Peak tailing for basic amines is primarily caused by secondary interactions between the protonated nitrogen atoms of the piperazine ring and ionized residual silanol groups (Si-O⁻) on the silica stationary phase[2]. At a typical mobile phase pH of 4.0–7.0, piperazine is fully protonated, while free silanols become deprotonated, creating a strong electrostatic ion-exchange interaction that disrupts the primary hydrophobic retention mechanism[3][4]. Causality-Driven Solutions:

  • Lower the Mobile Phase pH: Operating at a pH < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid) fully protonates the residual silanols, neutralizing their negative charge and eliminating the secondary interaction[2][3].

  • Use a Competing Base: Adding 5 mM Triethylamine (TEA) to the mobile phase acts as a silanol suppressor. TEA outcompetes the piperazine derivative for the active silanol sites, improving peak shape[1][5].

Q2: My polar piperazine derivative elutes in the void volume on reversed-phase (RP) columns. Is HILIC a viable alternative? A2: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar, ionizable compounds that fail to retain on RP columns[6]. In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), and the stationary phase is polar (e.g., bare silica, amide, or diol)[7]. This creates a water-enriched layer on the stationary phase surface. Polar piperazines partition into this aqueous layer, resulting in strong retention[8]. Furthermore, because inorganic salts like NaCl are poorly retained under high organic conditions, HILIC can effectively separate piperazine from salt-heavy matrices[9].

Q3: How does Mixed-Mode Chromatography (MMC) solve the retention/resolution paradox for basic amines? A3: MMC utilizes a stationary phase intentionally functionalized with multiple interaction sites—typically a hydrophobic alkyl chain combined with an ion-exchange group (e.g., a sulfonic acid for Mixed-Mode Cation Exchange, MCX)[10][11]. For piperazines, MMC allows you to retain the basic analyte via strong electrostatic interactions (cation exchange) at low pH, even if the compound is too polar for hydrophobic retention[11]. You can then wash the column with 100% organic solvent to remove hydrophobic impurities, and finally elute the piperazine by raising the pH above its pKa to neutralize the amine, breaking the ionic bond[12].

Section 2: Mechanistic Workflows & Step-by-Step Protocols

Workflow Visualization: Mixed-Mode Cation Exchange (MCX)

MMC Sample Polar Piperazine (Basic, pKa ~9.7) MMC_Column Mixed-Mode Cation Exchange (Hydrophobic + SO3-) Sample->MMC_Column Load at low pH Wash1 Aqueous Wash (Removes Salts/Neutrals) MMC_Column->Wash1 Ion-exchange retention Wash2 Organic Wash (Removes Hydrophobics) Wash1->Wash2 Hydrophobic retention Elution High pH Organic Elution (Deprotonates Piperazine) Wash2->Elution Neutralize charge Pure Purified Piperazine Elution->Pure

Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) purification of basic amines.

Protocol 1: HILIC Method Development for Polar Piperazines

Causality: HILIC requires precise control of the aqueous layer on the stationary phase. Using a volatile buffer ensures ionic strength without suppressing MS signals or precipitating in high organic concentrations[9][13].

  • Column Equilibration: Flush a HILIC Amide or Diol column with 50 column volumes of 50:50 Acetonitrile / 20 mM Ammonium Formate (pH 3.0) to fully hydrate the stationary phase.

  • Initial Conditions: Set the mobile phase to 90% Acetonitrile and 10% Aqueous Buffer (20 mM Ammonium Formate, pH 3.0). Critical Step: Never use less than 3-5% water in HILIC, as the aqueous layer will collapse, destroying the partition mechanism[8].

  • Sample Dilution: Dilute the piperazine sample in a solvent matching the initial mobile phase (e.g., 90% ACN). Injecting highly aqueous samples in HILIC causes peak splitting and poor retention.

  • Gradient Elution: Run a gradient from 90% ACN down to 50% ACN over 15 minutes. In HILIC, water is the strong eluting solvent.

  • Self-Validation: Verify the retention factor ( k′ ) is > 2. If k′<2 , switch to a more polar stationary phase (e.g., bare silica) or reduce the initial water content to 5%.

Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)

Causality: This protocol isolates basic piperazines from complex matrices by exploiting their positive charge at low pH[12][14].

  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of 2% Formic Acid in Water through the MCX cartridge to activate the sorbent and ionize the sulfonic acid groups[12].

  • Loading: Adjust the sample pH to ~3.0 using Formic Acid to ensure the piperazine is fully protonated. Load the sample onto the cartridge.

  • Aqueous Wash: Wash with 2 mL of 0.1 M HCl. This removes polar neutrals and acidic impurities while the piperazine remains locked to the sorbent via ionic bonds[12].

  • Organic Wash: Wash with 2 mL of 100% Methanol. This removes hydrophobic neutral impurities.

  • Elution: Elute the target piperazine with 3 mL of 5-10% Ammonium Hydroxide (NH4OH) in Methanol[12]. The high pH deprotonates the piperazine, breaking the electrostatic interaction and releasing it into the collection tube.

  • Self-Validation: Analyze the load, wash, and elution fractions via LC-MS to ensure >95% recovery is isolated entirely within the final elution step.

Section 3: Quantitative Data & Parameter Summary

To facilitate rapid method development, the following table summarizes the critical chromatographic parameters and expected outcomes for piperazine purification.

Parameter / ConditionReversed-Phase (C18)HILIC (Amide/Diol)Mixed-Mode (MCX)
Primary Retention Mechanism Hydrophobic partitioningAqueous layer partitioningCation-exchange & Hydrophobic
Mobile Phase pH Low (<3.0) or High (>10.0)Acidic (pH 3.0 - 5.0)Load: Low (<4.0), Elute: High (>10.0)
Buffer Type 0.1% TFA or 10mM Phosphate10-20 mM Ammonium Formate/AcetateFormic Acid (Wash), NH4OH (Elution)
Organic Modifier Acetonitrile or MethanolAcetonitrile (>70% initial)Methanol (for elution)
Peak Tailing Risk High (due to residual silanols)Low (silanols masked by water layer)Low (retention is intentionally ionic)
Best Application Alkylated/hydrophobic piperazinesHighly polar, water-soluble derivativesComplex matrix cleanup, trace analysis

Sources

Optimization

addressing the instability of nitrobenzyl-containing compounds

Technical Support Center: Navigating the Instability of Nitrobenzyl-Containing Compounds As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable behavior of ortho-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating the Instability of Nitrobenzyl-Containing Compounds

As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable behavior of ortho-nitrobenzyl (oNB) photolabile protecting groups. While oNB derivatives are a cornerstone of photopharmacology, chemical biology, and materials science, their inherent reactivity—driven by the very features that make them photocleavable—can lead to premature degradation, poor uncaging yields, and complex side reactions.

This guide abandons generic troubleshooting to dissect the mechanistic causality behind these instabilities. By understanding the underlying physical chemistry, you can implement the self-validating protocols provided below to ensure robust, reproducible experimental outcomes.

Section 1: The Mechanistic Roots of Instability

To troubleshoot oNB instability, we must first map its degradation pathways. The canonical photolysis of oNB esters proceeds via an intramolecular hydrogen abstraction upon UV irradiation (typically 365 nm), forming a transient aci-nitro tautomer. This intermediate decays into a hemiacetal, which ultimately collapses to release the deprotected payload and an ortho-nitrosobenzaldehyde (or nitrosoketone) byproduct[1].

However, experimental instability is rarely due to a failure of this primary pathway. Instead, it stems from secondary reactions:

  • Thermal and Photochemical Oligomerization: The primary photoadduct, o-nitrosobenzaldehyde, is highly reactive. It rapidly decomposes under both thermal and photochemical conditions to form complex oligomers linked by azo and amide bonds[2]. These oligomers act as an "inner filter," absorbing incident UV light and drastically reducing the quantum yield of the remaining caged molecules[2].

  • Base-Catalyzed Disproportionation: In basic aqueous solutions, nitrobenzaldehydes lacking alpha-protons can undergo the Cannizzaro reaction, disproportionating into nitrobenzyl alcohols and nitrobenzoic acids, leading to dark degradation[3].

  • Bioreduction: In biological media, nitroaromatic compounds are highly susceptible to single- or two-electron reduction by endogenous flavoenzymes, which collapses the protecting group without light[4].

G A o-Nitrobenzyl Ester (Intact) B Aci-nitro Tautomer (Transient) A->B UV Light (365 nm) C Hemiacetal (Intermediate) B->C Dark Reaction D Released Payload (Target) C->D Cleavage E o-Nitrosobenzaldehyde (Byproduct) C->E Cleavage F Oligomers (Inner Filter Effect) E->F Thermal/UV Degradation G Trapped Adduct (High Yield) E->G + Diene (Hetero Diels-Alder)

Mechanistic pathways of o-nitrobenzyl photolysis and byproduct oligomerization.

Section 2: Frequently Asked Questions & Troubleshooting Scenarios

Q1: My oNB-caged compound is degrading in the dark during storage. What is causing this? Causality & Solution: Dark degradation is rarely spontaneous bond homolysis; it is driven by nucleophilic attack or redox vulnerabilities. If stored in aqueous buffers with a pH > 7.5, nitrobenzaldehydes undergo the Cannizzaro reaction[3]. Furthermore, if the leaving group is highly acidic (low pKa), the ester bond is intrinsically less stable[5]. Actionable Step: Store compounds as lyophilized powders at -20°C in the dark. If stock solutions are necessary, use anhydrous, neutral organic solvents (e.g., DMSO or acetonitrile) and prepare aqueous dilutions immediately before use[3].

Q2: I am irradiating my sample at 365 nm, but the uncaging yield plateaus at 60%. Why? Causality & Solution: This is a classic manifestation of the "inner filter effect." As the reaction proceeds, the o-nitrosobenzaldehyde byproduct accumulates and oligomerizes. These azo- and amide-linked polymers heavily absorb UV photons, shielding the remaining intact oNB molecules from excitation[2]. Actionable Step: Introduce a diene (e.g., 2,3-dimethyl-1,3-butadiene) into your reaction mixture. Dienes trap the reactive nitroso group via a hetero Diels-Alder reaction, preventing oligomerization and restoring theoretical uncaging yields[2].

Q3: How can I rationally design my oNB group to tune its stability and photolysis rate? Causality & Solution: The kinetics of oNB photolysis are governed by both the leaving group and the ring substituents. The photolysis rate increases as the pKa of the leaving ester group decreases, as a more electron-withdrawing ester enhances radical H-abstraction[5]. Surprisingly, for ring substituents, steric effects dominate over electronic effects: bulky substituents on the phenyl ring slow down the photochemical decomposition, while less bulky groups accelerate it[5].

Section 3: Quantitative Stability and Photolysis Profiles

To aid in experimental design, the following table summarizes how specific variables impact the stability and photolysis kinetics of oNB compounds.

VariableEffect on StabilityEffect on Photolysis KineticsMechanistic Causality
Leaving Group pKa Lower pKa decreases hydrolytic stabilityAccelerates photolysis rateA more acidic leaving group weakens the relevant C–H bond, enhancing radical H-abstraction during aci-nitro formation[5].
Ring Sterics Bulky substituents increase stabilityDecelerates photolysis rateSteric hindrance dominates electronic effects, impeding the conformational changes required for intermediate formation[5].
Basic Media (pH > 8) Induces rapid dark degradationN/A (Premature cleavage)Aldehydes lacking alpha-protons undergo base-catalyzed Cannizzaro disproportionation[3].
Flavoenzymes (In Vivo) Induces premature dark cleavageN/A (Bioreduction)Nitroaromatics undergo single-electron reduction by bioreductive enzymes, collapsing the protecting group[4].
Addition of Dienes No effect on dark stabilityMaximizes final uncaging yieldDienes trap the reactive o-nitrosobenzaldehyde byproduct, preventing UV-absorbing oligomer formation[2].

Section 4: Validated Experimental Protocols

Protocol: Self-Validating Kinetic Analysis of oNB Photolysis

Objective: To accurately quantify photolysis kinetics while actively monitoring for inner-filter effects and dark degradation. Self-Validation Mechanism: Incorporates parallel dark controls and standard co-injections to definitively differentiate between true photolysis, spontaneous hydrolysis, and byproduct interference.

Step 1: Stock Preparation & Baseline Establishment

  • Dissolve the oNB-caged compound in anhydrous acetonitrile to a concentration of 10 mM. Ensure complete dissolution via gentle sonication[3].

  • Causality: Anhydrous conditions prevent premature hydrolysis of the ester/carbonate linkage, establishing a true baseline (T=0).

Step 2: Matrix Dilution & Aliquoting

  • Dilute the stock to 100 µM in the target experimental buffer (e.g., PBS, pH 7.4).

  • Immediately split the solution into two sets of amber HPLC vials: Set A (Irradiation) and Set B (Dark Control)[3].

Step 3: Trapping Agent Integration

  • To Set A, add 10 equivalents of 2,3-dimethyl-1,3-butadiene.

  • Causality: This diene traps the o-nitrosobenzaldehyde byproduct via a hetero Diels-Alder reaction, preventing the formation of UV-absorbing oligomers that artificially depress the uncaging yield[2].

Step 4: Controlled Irradiation

  • Irradiate Set A using a 365 nm LED source. Extract 20 µL aliquots at predefined intervals (e.g., 0, 1, 2, 5, 10, and 30 minutes).

  • Maintain Set B in the dark at the exact same temperature, sampling at 0 and 30 minutes.

Step 5: HPLC Analysis & Co-Injection

  • Analyze all aliquots via HPLC. Co-inject a known standard of the expected cleaved payload and the expected nitrobenzoic acid byproduct.

  • Causality: Co-injection confirms that the emerging peaks are the true photolysis products and not secondary degradation artifacts (like Cannizzaro disproportionation products)[3].

Workflow S1 1. Prepare Stock (Anhydrous Solvent) S2 2. Aliquot Samples (Amber Vials) S1->S2 S3 3. Controlled Irradiation (Specific Wavelength) S2->S3 Expose to Light S4 4. Time-Resolved Analysis (HPLC / NMR) S2->S4 Dark Control S3->S4 S5 5. Kinetic Modeling (Yield & Rate) S4->S5

Standardized experimental workflow for evaluating photolysis kinetics and stability.

Sources

Troubleshooting

Section 1: Troubleshooting hERG Channel Liability (Cardiotoxicity)

Welcome to the Technical Support Center for Piperazine-Based Inhibitors . As a Senior Application Scientist, I have designed this portal to help medicinal chemists and drug development professionals troubleshoot and engi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine-Based Inhibitors . As a Senior Application Scientist, I have designed this portal to help medicinal chemists and drug development professionals troubleshoot and engineer away the common off-target liabilities associated with the piperazine scaffold.

Piperazine is a privileged pharmacophore, offering excellent vectorization and solubility. However, its basic nitrogen and conformational profile frequently lead to promiscuous binding. Below, we dissect the causality behind these off-target effects and provide self-validating protocols to guide your structural optimization.

Q: My piperazine-based leads consistently flag for hERG inhibition (IC50 < 1 µM). Why does this happen, and how can I mitigate it without losing primary target potency?

The Causality: The hERG potassium channel possesses a large inner vestibule lined with aromatic residues, specifically Tyr652 and Phe656. The secondary or tertiary nitrogen of the piperazine ring typically has a pKa around 8.5–9.0, meaning it is predominantly protonated at physiological pH. This resulting cation forms strong cation- π interactions with Tyr652, while the lipophilic tail of your molecule engages in hydrophobic interactions with Phe656.

The Mitigation Strategy: To engineer out hERG liability, you must disrupt this binding thermodynamic. As demonstrated in extensive structure-activity relationship (SAR) studies, you can achieve this by either reducing the global lipophilicity (clogP) or attenuating the pKa of the basic nitrogen[1]([Link]). Introducing electron-withdrawing groups (EWGs) such as fluorine on an adjacent ring, or converting the piperazine to a piperazine-amide/urea, pulls electron density away from the nitrogen, lowering the pKa below 7.0 and preventing protonation in the physiological environment[2]([Link]).

hERG_Mitigation Start Hit Compound (Piperazine Scaffold) hERG_Assay hERG Patch-Clamp Assay Start->hERG_Assay Decision IC50 < 10 µM? hERG_Assay->Decision Mitigation1 Reduce Lipophilicity (Lower clogP) Decision->Mitigation1 Yes Mitigation2 Attenuate pKa (Add EWG) Decision->Mitigation2 Yes Mitigation3 Steric Hindrance (N-Alkyl Mod) Decision->Mitigation3 Yes Success Lead Candidate (hERG IC50 > 30 µM) Decision->Success No Re_Assay Re-evaluate hERG & Target Potency Mitigation1->Re_Assay Mitigation2->Re_Assay Mitigation3->Re_Assay Re_Assay->Decision

Workflow for identifying and mitigating hERG channel liabilities in piperazine-based compounds.

Protocol: Self-Validating Automated Patch-Clamp Assay for hERG

Causality Focus: Piperazine-induced hERG blockade is highly state-dependent, primarily occurring when the channel is in the open or inactivated state. The voltage protocol must drive the channels through activation into inactivation, followed by a repolarization step to elicit the tail current where the block is accurately measured.

  • Cell Preparation & Sealing: Establish a whole-cell configuration using CHO cells stably expressing hERG.

    • Validation Checkpoint: Only accept cells with a seal resistance > 1 G Ω and an initial holding current < -100 pA at -80 mV. This ensures the membrane is intact and leak currents will not confound the data.

  • Voltage Protocol Execution: From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds (activates and inactivates channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Baseline Stabilization: Run the voltage protocol at 0.1 Hz until the tail current amplitude is stable.

    • Validation Checkpoint: Variance in tail current must be < 5% over 3 minutes prior to compound addition.

  • Compound Application: Apply the piperazine derivative at escalating concentrations (e.g., 0.1, 1, 10, 30 µM). Include a positive control (E-4031, 100 nM) and a negative control (0.1% DMSO vehicle).

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle control.

    • Self-Validation: The assay run is strictly invalidated if E-4031 fails to produce >90% inhibition or if DMSO produces >5% variance.

Section 2: CYP450 Mechanism-Based Inactivation (MBI)

Q: My compound shows time-dependent inhibition (TDI) of CYP2D6. What is the mechanism, and how do I design this out?

The Causality: CYP2D6 possesses an active site aspartate residue (Asp301) that acts as an anchor for basic amines. Once your piperazine is anchored, the catalytic heme iron oxidizes the basic nitrogen or the adjacent α -carbon. This creates a highly reactive iminium ion intermediate. Instead of safely dissociating, this electrophile covalently binds to the CYP apoprotein, leading to irreversible mechanism-based inactivation (MBI)[3]([Link]).

The Mitigation Strategy: To prevent MBI, you must block the oxidation site. Steric shielding via N-alkylation (e.g., swapping a butyl chain for an N-propyl or N-ethyl group) restricts the conformational flexibility required for the nitrogen to reach the heme iron, effectively eliminating CYP2D6 inactivation while preserving metabolic stability[4]([Link]).

CYP_MBI Piperazine Piperazine Inhibitor CYP CYP450 Enzyme (e.g., CYP2D6) Piperazine->CYP Mitigation Structural Modification: Steric Shielding Piperazine->Mitigation MedChem Metabolism Oxidation at Basic Nitrogen CYP->Metabolism Intermediate Reactive Intermediate (Iminium Ion) Metabolism->Intermediate Adduct Covalent Protein Adduct (Irreversible Inactivation) Intermediate->Adduct SafeMetabolite Safe Clearance (Reversible Binding) Mitigation->SafeMetabolite

Mechanism of CYP450 inactivation by piperazines and structural mitigation pathways.

Protocol: Self-Validating Time-Dependent CYP Inhibition (TDI) Assay

Causality Focus: Because MBI requires catalytic turnover to generate the reactive intermediate, the assay must compare inhibition with and without pre-incubation of the compound with the required enzymatic cofactor (NADPH).

  • Pre-incubation Setup: Prepare two sets of reaction mixtures containing Human Liver Microsomes (HLMs, 0.5 mg/mL) and the piperazine test compound.

  • Cofactor Addition (The Trigger): To Set A, add NADPH (1 mM) to initiate CYP catalysis. To Set B, add an equivalent volume of buffer (NADPH-free control). Incubate both sets at 37°C.

  • Time-Course Sampling: At 0, 10, 20, and 30 minutes, transfer a 10 µL aliquot from both sets into a secondary incubation plate containing the CYP2D6-specific probe substrate (e.g., dextromethorphan) and NADPH.

  • Reaction Termination: Stop the secondary reaction after 10 minutes using cold acetonitrile containing an internal standard. Analyze dextrorphan formation via LC-MS/MS.

  • Data Validation & Interpretation: Calculate the IC50 shift.

    • Self-Validation: The positive control (Paroxetine) must show an IC50 shift of >2-fold. If your piperazine compound shows a >1.5-fold decrease in IC50 in Set A (NADPH pre-incubated) compared to Set B, mechanism-based inactivation is confirmed.

Section 3: Promiscuous GPCR & Mitochondrial Off-Targets

Q: We are seeing off-target muscarinic (mAChR) activity and mitochondrial toxicity in our phenotypic screens. How do we design these out?

The Causality: The piperazine ring frequently mimics endogenous biogenic amines (like acetylcholine), leading to promiscuous GPCR binding. Furthermore, highly rigid, lipophilic piperazine scaffolds have been shown to inadvertently accumulate in mitochondria, inhibiting Mitochondrial Complex I and causing broad cytotoxicity[5]([Link]).

The Mitigation Strategy: For GPCR promiscuity, altering the N-alkyl chain length (e.g., moving from a butyl to an N-propyl side chain) disrupts the precise spatial geometry required for mAChR binding while preserving the vector needed for your primary target[4]([Link]). For mitochondrial toxicity, introducing flexible linkers or morphing the scaffold to include "bumps and kinks" prevents the rigid intercalation required for Complex I inhibition[5]([Link]).

Quantitative Data Summary: Scaffold Modification Impacts

The following table summarizes the expected quantitative shifts in off-target metrics when applying standard medicinal chemistry mitigations to a piperazine scaffold.

Scaffold ModificationPrimary Mitigation MechanismImpact on Primary Target PotencyhERG Affinity (IC50) ShiftCYP450 2D6 Inhibition Profile
Unmodified Piperazine BaselineBaseline (1x)High Risk (< 1 µM)High Risk (TDI / MBI)
N-Propyl / N-Ethyl Substitution Steric hindrance at N-atomMaintained (0.8x - 1.2x)Moderate Improvement (> 10 µM)Eliminated MBI; Reversible
Fluorination of Adjacent Ring Inductive pKa attenuationMaintained (1.0x - 1.5x)Strong Improvement (> 30 µM)Reduced Reversible Inhibition
Conversion to Piperazine Amide Removal of basicityOften Reduced (10x - 50x loss)Eliminated (> 50 µM)Eliminated
Flexible Linker Insertion Disruption of rigid intercalationVariable (Requires optimization)NeutralReduces Mitochondrial Toxicity

References

  • Vazquez, M. L., et al. "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry, 2006.[Link]

  • Kaila, N., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS Medicinal Chemistry Letters, 2018.[Link]

  • Palamanda, J. R., et al. "5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction." Molecular Pharmacology, 2009.[Link]

  • Flagstad, T., et al. "Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2022.[Link]

  • Author Group. "Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders." bioRxiv, 2026.[Link]

Sources

Optimization

Technical Support Center: Piperazine Target Selectivity &amp; Off-Target Mitigation

Welcome to the Application Support Center for medicinal chemistry and assay development. Piperazine is a privileged pharmacophore in drug discovery, but its basic nitrogen atoms and structural flexibility often lead to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for medicinal chemistry and assay development. Piperazine is a privileged pharmacophore in drug discovery, but its basic nitrogen atoms and structural flexibility often lead to promiscuous binding profiles and off-target toxicities (such as hERG liability).

This guide provides troubleshooting frameworks, structural optimization strategies, and self-validating experimental protocols to help you engineer highly selective piperazine derivatives.

Part 1: Structural Optimization & Computational Workflows

Q1: My piperazine series hits the primary target but shows promiscuity across multiple GPCRs and kinases. How do I engineer target selectivity?

The Causality: The piperazine ring possesses two nitrogen atoms with comparable nucleophilicity. At physiological pH, these amines are often protonated, allowing them to form promiscuous ionic bridges and hydrogen bonds across various receptor families[1]. Furthermore, flat, aromatic substituents attached to the piperazine core can non-specifically intercalate into hydrophobic pockets of off-target proteins.

The Solution: To drive selectivity, you must disrupt the geometric and electrostatic properties that allow promiscuous binding:

  • N,N′-Disubstitution: Differentiating the substituents on the two nitrogen atoms is critical. For example, substituting the N-4 position with bulky aromatic or dithiobenzyl groups can sterically clash with the binding pockets of off-target GPCRs while improving specific tumor or tissue selectivity[1].

  • Increase the Csp³ Fraction: Transitioning from flat aromatic rings to sp³-hybridized carbons (e.g., replacing a phenyl ring with a cyclohexyl or bridged bicyclic system) increases the three-dimensional complexity of the molecule. This disrupts the planar geometry required for off-target π-π stacking interactions[2].

G A Hit Identification (Piperazine Scaffold) B Selectivity Profiling (hERG, GPCRs, Kinases) A->B C Liability Detected? B->C D pKa Attenuation (Fluorination, Amidation) C->D hERG/Basic Amine Issue E Steric Modification (Bulky N-substituents, Csp3↑) C->E Target Promiscuity G Optimized Lead (High Selectivity) C->G No Liability F In Vitro Validation (Patch-clamp, Radioligand) D->F E->F F->B Iterative SAR

Workflow for optimizing piperazine selectivity from hit identification to in vitro validation.

Q2: Our lead compound exhibits severe hERG channel inhibition (IC₅₀ < 1 µM). How can we decouple primary target affinity from hERG blockade?

The Causality: The human ether-à-go-go-related gene (hERG) potassium channel is highly susceptible to blockade by basic, lipophilic amines. The protonated nitrogen of the piperazine ring interacts with aromatic residues (Tyr652 and Phe656) within the hERG pore via cation-π interactions[3]. Because the hERG pore is solvated by hydrogen-bond-depleted water, highly lipophilic compounds incur almost zero desolvation penalty upon binding, leading to high-affinity trapping[4][5].

The Solution: Mitigation requires altering the thermodynamics of binding through pKa attenuation and steric hindrance:

Table 1: Quantitative Impact of Structural Modifications on Piperazine hERG Liability

Modification StrategyPhysicochemical EffectTarget Selectivity ImpacthERG Liability Impact
Amidation of N-amine Reduces basicity (pKa drops below 7.0)Maintains H-bond acceptor capabilitiesSignificant reduction in hERG affinity[3]
4-Fluoro Substitution Inductive pKa attenuationMinimal steric disruption to primary targetModerate reduction in hERG affinity[3]
Increasing Csp³ Fraction Disrupts molecular planarityEnhances target specificityDecreases off-target π-π interactions[2]
Bulky N-4 Substituents Increases steric bulkShifts GPCR selectivity profilesConverts to non-trappable hERG blocker[1][5]

Part 2: Experimental Protocols & Assay Troubleshooting

Q3: We observe high non-specific binding (NSB) and inconsistent IC₅₀ values in our radioligand displacement assays. How do we fix this?

The Causality: Basic, lipophilic piperazines are notorious for adhering to the plastic surfaces of microtiter plates and to non-receptor membrane proteins. This artificially lowers the free ligand concentration in the assay, inflating the apparent IC₅₀ values and masking true selectivity.

Self-Validating Radioligand Binding Protocol:

  • Buffer Optimization: Supplement your standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with 0.1%–0.5% fatty-acid-free Bovine Serum Albumin (BSA). Causality: BSA acts as a carrier protein, sequestering the lipophilic piperazine in solution and preventing adherence to assay plate walls.

  • Plate Selection: Strictly utilize low-binding polypropylene 96-well plates. Avoid polystyrene plates, which strongly adsorb hydrophobic basic compounds.

  • Incubation: Incubate membranes (e.g., 10 µg protein/well), radioligand (at K_d concentration), and the piperazine competitor for 60–120 minutes at room temperature to ensure thermodynamic equilibrium.

  • Filter Preparation (Critical): Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration. Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing the positively charged piperazine nitrogen from binding directly to the filter.

  • Washing: Wash rapidly (3x 1 mL) with ice-cold buffer. Causality: Ice-cold temperatures drastically slow the dissociation rate of the ligand-receptor complex during the wash step, preserving the specific binding signal.

  • Self-Validation Check: Always include a "No-Membrane Control" well. Validation: If the radioactivity in this well exceeds 10% of total binding, filter adsorption is still too high. You must increase the PEI concentration or add 0.05% CHAPS to the wash buffer.

Q4: Our automated patch-clamp data for hERG inhibition does not correlate with in vivo QT prolongation. What electrophysiology parameters are we missing?

The Causality: Piperazine derivatives frequently exhibit "state-dependent" binding to the hERG channel. They can be classified as "trappable" blockers (which enter the open pore and remain trapped when the channel closes) or "non-trappable" blockers (which are sterically expelled during channel closure)[4][5]. Standard automated patch-clamp protocols often use static voltage steps that fail to capture the physiological gating frequencies, leading to false-negative safety margins for trappable blockers.

G Closed hERG Channel (Closed) Inaccessible to Blocker Open hERG Channel (Open) Pore Exposed Closed->Open Depolarization Open->Closed Repolarization Bound Blocker Bound (Protonated Piperazine) Open->Bound Blocker Enters Pore Trapped Trapped State (Channel Closes with Blocker) Bound->Trapped Repolarization (Trappable Blocker) Expelled Blocker Expelled (Steric Clash) Bound->Expelled Repolarization (Non-trappable Blocker) Expelled->Closed

State-dependent hERG channel binding mechanism differentiating trappable and non-trappable blockers.

Self-Validating Frequency-Dependent Patch-Clamp Protocol:

  • Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the hERG potassium channel.

  • Baseline Recording: Apply a standard voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the piperazine compound. Wait 3–5 minutes for steady-state equilibration.

  • Frequency Stimulation (The Critical Step): Apply the voltage protocol at two distinct stimulation frequencies: 0.1 Hz (low frequency) and 1.0 Hz (high frequency).

  • Data Analysis: Compare the fractional block at 0.1 Hz versus 1.0 Hz. Causality: Higher frequency stimulation increases the fractional open channel time. A non-trappable blocker will show frequency-dependent inhibition (greater block at 1.0 Hz due to more frequent pore exposure). A trappable blocker will accumulate to its steady-state occupancy regardless of frequency[5].

  • Self-Validation Check: Run Propafenone as a positive control for a trappable blocker. Validation: If Propafenone does not show frequency-independent steady-state accumulation in your assay, your equilibration time is too short, and the protocol must be adjusted[4].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / National Library of Medicine URL:[Link][1]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding... Source: NIH / National Library of Medicine URL:[Link][4]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies... Source: PLOS One URL:[Link][5]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling Source: Frontiers in Pharmacology URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability in Piperazine Derivative Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of poor cell permeability in assays involving piperazine derivatives. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatility and presence in numerous approved drugs.[1][2] However, its physicochemical properties, particularly the two basic nitrogen atoms, can present significant challenges in achieving optimal cell permeability for new chemical entities.[3][4]

This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Permeability Issues & Solutions

This section addresses specific, common problems encountered during the screening of piperazine derivatives in cell-based permeability assays.

Issue 1: My piperazine derivative shows very low apparent permeability (Papp) in our Caco-2 assay.

Q: We're screening a new series of N-substituted piperazine derivatives, and the Papp values from the apical (A) to basolateral (B) side are consistently low (<1 x 10⁻⁶ cm/s). How can we diagnose and address this?

A: Low A-B permeability in Caco-2 assays is a frequent hurdle. The Caco-2 cell line serves as a robust model for the intestinal epithelium, and a low Papp value suggests poor absorption.[5][6] The issue can stem from several factors related to the compound's properties or its interaction with the cell monolayer.

Potential Causes & Diagnostic Steps:

  • Poor Physicochemical Properties: The intrinsic properties of your molecule are the first place to look.

    • High Basicity (pKa): Piperazine derivatives are basic, with two ionizable nitrogen atoms.[3] At physiological pH (7.4), a significant portion of the molecules may be protonated (charged). Charged species do not readily cross the lipid cell membrane via passive diffusion.

    • Low Lipophilicity (LogP/LogD): While some lipophilicity is needed to enter the lipid bilayer, compounds that are too polar will not partition effectively into the membrane.

    • High Polar Surface Area (PSA): A large PSA, often due to the piperazine nitrogens and other heteroatoms, can hinder membrane traversal.

  • Active Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[7] This results in low net transport from the apical to the basolateral side.[7]

    • Diagnostic Test: Perform a bidirectional permeability assay, measuring transport in both the A-B and basolateral-to-apical (B-A) directions.[5][6] Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio ≥2 is a strong indicator that your compound is a substrate for an active efflux transporter.[6]

  • Metabolic Instability: The compound may be metabolized by enzymes present in the Caco-2 cells (e.g., cytochrome P450s).[7] Degradation during the assay will lead to an artificially low measured concentration in the basolateral chamber.[7]

    • Diagnostic Test: Assess the metabolic stability of your compound using human liver microsomes or by analyzing compound concentration in the cell lysate and supernatant on both sides of the transwell at the end of the assay.[7]

  • Poor Aqueous Solubility: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of its true permeability potential.[7]

    • Diagnostic Test: Measure the kinetic solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the concentration used for the permeability experiment.

Workflow for Troubleshooting Low Papp Values

G start Low Papp (A->B) Observed solubility Assess Kinetic Solubility in Assay Buffer start->solubility bidirectional Run Bidirectional Caco-2 Assay start->bidirectional sol_check Is Solubility Adequate? solubility->sol_check er_check Calculate Efflux Ratio (ER) ER >= 2? bidirectional->er_check sol_yes Solubility is Not the Issue sol_check->sol_yes Yes sol_no Optimize Formulation (e.g., use co-solvents) sol_check->sol_no No er_yes Compound is an Efflux Substrate er_check->er_yes Yes er_no Poor Passive Permeability Likely er_check->er_no No er_yes_action Strategy: 1. Co-dose with P-gp inhibitor (e.g., Verapamil). 2. Modify structure to reduce efflux. er_yes->er_yes_action er_no_action Strategy: 1. Modify structure to increase lipophilicity (LogD). 2. Reduce Polar Surface Area (PSA). er_no->er_no_action

Caption: Troubleshooting workflow for low apparent permeability.

Issue 2: My compound has good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. Why the discrepancy?

Q: We use the Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening and saw promising results. However, when we moved to Caco-2, the permeability was significantly lower. What does this tell us?

A: This is a classic and informative result. The discrepancy arises from the fundamental differences between the two assays.

  • PAMPA: This is an acellular assay that measures passive diffusion only.[7] It uses a synthetic lipid-infused membrane to model the cell barrier. A good result here indicates your compound has the right physicochemical properties (e.g., lipophilicity) to cross a lipid bilayer.

  • Caco-2 Assay: This is a cell-based assay that, in addition to passive diffusion, also accounts for biological processes like active transport (both uptake and efflux) and paracellular transport (movement between cells).[6][7]

Interpretation:

The combination of high PAMPA permeability and low Caco-2 permeability strongly suggests that your piperazine derivative is a substrate for an active efflux transporter, most commonly P-gp.[7] The compound can passively diffuse into the Caco-2 cells (as predicted by PAMPA), but it is then actively pumped back out into the apical chamber, resulting in low net A-B transport.

Next Steps:

  • Confirm Efflux: Run the bidirectional Caco-2 assay as described in Issue 1 to confirm a high efflux ratio.

  • Identify Transporter: Use known inhibitors for specific transporters (e.g., Verapamil for P-gp, Ko143 for BCRP) in your Caco-2 assay to see if permeability can be restored. A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.

Frequently Asked Questions (FAQs)
Q1: How do the pKa values of piperazine affect cell permeability?

The two nitrogen atoms in the piperazine ring give it two distinct pKa values, typically around 5.5 and 9.5.[3] The protonation state of a molecule is critical because it dictates its charge, which in turn dramatically affects its ability to cross the nonpolar lipid membrane.[3][4][8]

  • Henderson-Hasselbalch Relationship: According to the Henderson-Hasselbalch equation, at physiological pH (~7.4), the nitrogen with the higher pKa (~9.5) will be almost fully protonated (cationic), while the nitrogen with the lower pKa (~5.5) will be largely neutral.

  • Impact on Permeability: The resulting charged (monocationic or dicationic) species will have very poor passive permeability. Only the small fraction of the compound that is in a neutral state can effectively diffuse across the cell membrane. Therefore, modulating the pKa of the piperazine nitrogens through chemical modification is a key strategy in drug design.

G cluster_0 Low pH (e.g., pH < 5) cluster_1 Physiological pH (e.g., pH 7.4) cluster_2 High pH (e.g., pH > 10) Dicationic Dicationic (Both N's Protonated) Poor Permeability Monocationic Monocationic (One N Protonated) Poor Permeability Dicationic->Monocationic Increase pH Neutral Neutral (Both N's Deprotonated) Good Permeability Monocationic->Neutral Increase pH Membrane Cell Membrane Neutral->Membrane Crosses Membrane

Caption: Effect of pH on piperazine ionization and permeability.

Q2: What structural modifications can be made to a piperazine derivative to improve its permeability?

Improving permeability often involves a delicate balance of tuning physicochemical properties to find the "sweet spot" for membrane traversal without sacrificing target activity.

Key Strategies:

  • Modulate Lipophilicity (LogD):

    • Increase Lipophilicity: Add small, non-polar groups (e.g., methyl, ethyl) to the piperazine ring or its substituents. This can improve partitioning into the cell membrane.[9]

    • Caution: Excessively high lipophilicity can lead to poor solubility, increased metabolic liability, and non-specific binding.[7]

  • Reduce Polar Surface Area (PSA):

    • Masking Polar Groups: Introduce intramolecular hydrogen bonds to "hide" polar groups and reduce the effective PSA.

    • Replace Polar Groups: Substitute polar functional groups with less polar isosteres where possible, provided it doesn't negatively impact target binding.

  • Lower Basicity (pKa):

    • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, a nearby carbonyl) near the piperazine nitrogens can lower their pKa.[8][10] This increases the fraction of the neutral species at physiological pH, thereby enhancing passive diffusion.

  • Block Efflux:

    • If efflux is confirmed, structural modifications can be made to disrupt the compound's recognition by transporters like P-gp. This is often achieved by altering the size, shape, and pattern of hydrogen bond donors and acceptors.

Table 1: Physicochemical Property Guidelines for Oral Bioavailability

PropertyGuideline (Lipinski's Rule of 5)Impact on Permeability
Molecular Weight (MW) ≤ 500 DaSmaller molecules generally diffuse more easily.
LogP (Lipophilicity) ≤ 5Balances solubility and membrane partitioning.
H-bond Donors ≤ 5Fewer donors reduce polarity and improve membrane crossing.
H-bond Acceptors ≤ 10Fewer acceptors reduce polarity.
Polar Surface Area (PSA) ≤ 140 ŲLower PSA is strongly correlated with better permeability.

These are general guidelines; exceptions are common, but they provide a valuable starting point for compound design.

Q3: When should I use a Caco-2 assay versus an MDCK assay?

Both Caco-2 and Madin-Darby Canine Kidney (MDCK) cells are valuable models, but they have different origins and properties that make them suitable for different questions.

  • Caco-2: Derived from human colon adenocarcinoma, these cells differentiate to form a monolayer that closely resembles the human intestinal epithelium, expressing a wide range of transporters (e.g., P-gp, BCRP, MRPs) and metabolic enzymes.[6] They are the gold standard for predicting oral absorption in humans.[5]

  • MDCK-MDR1: This is an MDCK cell line that has been transfected to overexpress the human MDR1 gene, which codes for P-gp. This creates a highly sensitive system specifically for identifying P-gp substrates and inhibitors. It is often used to assess a compound's potential to cross the blood-brain barrier (BBB), where P-gp is a key gatekeeper.[5]

Choose Caco-2 when: Your primary goal is to predict overall human intestinal absorption, accounting for a variety of transport and metabolic processes. Choose MDCK-MDR1 when: You specifically want to investigate P-gp-mediated efflux with high sensitivity or are assessing potential for BBB penetration.

Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the permeability and efflux potential of a piperazine derivative.

Objective: To determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (passage 40-60)[6]

  • 24-well Transwell® plates (e.g., 0.4 µm pore size)[5]

  • Assay Buffer: HBSS, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Metoprolol or Propranolol (high permeability)[6]

  • Lucifer Yellow (for monolayer integrity check)[6]

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21 days to allow for full differentiation and formation of a confluent, polarized monolayer with tight junctions.[6]

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the leakage of Lucifer Yellow. Only use wells that meet the pre-defined acceptance criteria (e.g., TEER > 250 Ω·cm²).

  • Assay Initiation (A-B Direction):

    • Wash the monolayer with pre-warmed HBSS.

    • Add fresh HBSS containing the test compound and controls (e.g., at 10 µM, final DMSO < 1%) to the apical (donor) chamber.[6]

    • Add fresh HBSS without the compound to the basolateral (receiver) chamber.

  • Assay Initiation (B-A Direction):

    • In separate wells, add the compound-containing HBSS to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[6]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of appearance of the compound in the receiver chamber

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Specified.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. (2020). PubMed.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and... (2024). PMC.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023). Molecular Pharmaceutics.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design.
  • The medicinal chemistry of piperazines: A review. (n.d.).
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2025).
  • Technical Support Center: Enhancing Cell Permeability of 1-(4-Aminophenyl)
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Cell Permeability Assay. (n.d.). BioIVT.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
  • In Vitro Permeability Assays. (n.d.). Merck.
  • In Vitro Vascular Permeability Assay (96-Well). (n.d.). Sigma-Aldrich.

Sources

Optimization

refining protocols for the asymmetric synthesis of piperazine analogs

Welcome to the Technical Support Center for Asymmetric Piperazine Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-based chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Piperazine Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-based chemistry. The protocols and troubleshooting steps detailed below are grounded in established causality—explaining why a reaction works so you can systematically diagnose failures.

Piperazines are among the most ubiquitous N-heterocycles in small-molecule pharmaceuticals[1]. However, the enantioselective construction of carbon-substituted piperazines presents unique challenges regarding regioselectivity, catalyst poisoning, and stereocenter epimerization[2]. This guide focuses on two state-of-the-art, self-validating methodologies for accessing these critical pharmacophores.

Section 1: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the intermediate Quality Control (QC) metrics.

Protocol A: Tandem Hydroamination & Asymmetric Transfer Hydrogenation (ATH)

This one-pot sequence utilizes a Ti-catalyzed hydroamination followed by a Ru-catalyzed ATH to yield 3-substituted piperazines with high enantiomeric excess (>81% ee)[3].

  • Catalyst & Substrate Assembly: In an argon-filled glovebox, charge a Schlenk flask with the ether-containing or N-protected aminoalkyne substrate and 5–10 mol% of the bis(amidate)bis(amido)Ti catalyst[3].

  • Hydroamination: Dissolve the mixture in strictly anhydrous, non-coordinating solvent (e.g., toluene). Heat the reaction to 70–100 °C.

    • QC Check: Analyze an aliquot via GC-MS or 1 H NMR. Do not proceed until the terminal alkyne proton signal completely disappears, confirming quantitative conversion to the cyclic imine.

  • Catalyst Switch: Cool the reaction to room temperature. Add 1–2 mol% of the Noyori-Ikariya catalyst, RuCl, alongside an azeotropic mixture of formic acid/triethylamine (hydrogen source)[4].

  • Enantioselective Reduction: Stir the mixture at 25–40 °C until the reduction is complete.

  • Isolation: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, and purify the enantioenriched piperazine via silica gel chromatography[3].

Protocol B: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This method provides access to highly sterically hindered α -tertiary piperazin-2-ones, which can be subsequently reduced to α -tertiary piperazines[5].

Active Catalyst Generation: Under an inert atmosphere, combine Pd 2​ (pmdba) 3​ (5 mol%) and an electron-deficient chiral PHOX ligand, such as (S)-(CF 3​ ) 3​

t -BuPHOX (10–12 mol%), in anhydrous THF[5]. Stir for 30 minutes at room temperature to ensure the formation of the active Pd(0) complex.
  • Substrate Addition: Introduce the N-protected allyl enol carbonate piperazin-2-one substrate as a solution in THF[5].

  • Decarboxylative Alkylation: Heat the mixture to 25–40 °C.

    • QC Check: Monitor the reaction vessel for the evolution of CO 2​ gas. Use IR spectroscopy to confirm the disappearance of the enol carbonate carbonyl stretch (~1760 cm −1 ).

  • Purification: Concentrate the mixture in vacuo and isolate the α -tertiary piperazin-2-one via flash chromatography.

  • Lactam Reduction: To yield the final piperazine, reduce the lactam carbonyl using BH 3​ ·THF complex at 0 °C to room temperature, followed by an acidic workup[5].

  • Section 2: Mechanistic Workflows

    Understanding the catalytic cycles is critical for troubleshooting. Below are the mechanistic pathways governing the stereochemical outcomes of the protocols.

    ATH_Pathway A Aminoalkyne Substrate B Ti-Catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C Intramolecular Cyclization D Ru-Catalyzed ATH (Noyori-Ikariya) C->D H-Bonding Interaction E Enantioenriched Piperazine D->E Hydride Transfer

    Tandem hydroamination and ATH pathway for enantioselective piperazine synthesis.

    Pd_Allylation A Allyl Enol Carbonate B Pd(0) / PHOX Ligand A->B Oxidative Addition C Pd(II)-Allyl Complex B->C D Decarboxylation C->D -CO2 E Allylic Alkylation D->E E->B Catalyst Turnover F α-Tertiary Piperazine E->F Reductive Elimination

    Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.

    Section 3: Troubleshooting & FAQs

    Q: Why is my enantiomeric excess (ee) suddenly dropping during the ATH of cyclic imines? A: In the ATH of piperazine precursors using the Noyori-Ikariya Ru catalyst, high enantioselectivity is strictly governed by hydrogen-bonding interactions between the substrate's heteroatom (the nitrogen or oxygen in the backbone) and the[(S,S)-Ts-DPEN] chiral ligand[3]. If you experience a sudden drop in ee, audit the following causal factors:

    • Solvent Polarity: Using protic or highly polar solvents (like methanol or unpurified DCM containing ethanol stabilizers) competitively disrupts the critical substrate-catalyst H-bond network[4]. Switch to strictly anhydrous, non-coordinating solvents like toluene.

    • Steric Bulk on Nitrogen: Excessive steric hindrance on the piperazine nitrogen can alter the trajectory of the protonated substrate as it approaches the Ru-hydride complex, favoring an unselective background reduction[3].

    Q: I am observing poor conversion and low yield in the Pd-catalyzed decarboxylative allylation of piperazin-2-ones. How can I optimize this? A: Poor conversion in this transformation usually stems from inefficient enolate formation or catalyst deactivation[5].

    • Ligand Electronics: The oxidative addition and subsequent decarboxylation are highly sensitive to the electronics of the ligand. Ensure you are using an electron-deficient PHOX ligand. Electron-rich ligands often fail to promote the necessary decarboxylation step[5].

    • Palladium Source Quality: Pd 2​ (pmdba) 3​ is preferred over Pd 2​ (dba) 3​ because the p-methoxy groups on the dba ligand make it more labile, facilitating easier displacement by the PHOX ligand to form the active Pd(0) species[5]. Ensure your Pd source is stored properly and has not oxidized to Pd(II) black.

    Q: How do I prevent racemization during the reduction of α -tertiary piperazin-2-ones to piperazines? A: The reduction of the lactam carbonyl must be performed under conditions that do not enolize the adjacent stereocenter. Borane-tetrahydrofuran (BH 3​ ·THF) complex or carefully controlled LiAlH 4​ reductions at low temperatures (0 °C to RT) are standard[5]. Avoid prolonged heating with strong bases, which can facilitate ring-opening or epimerization pathways.

    Section 4: Quantitative Data Presentation

    The table below summarizes the operational parameters and quantitative outputs of the two primary methodologies discussed, allowing for rapid comparison based on your synthetic targets.

    ParameterTandem Hydroamination / ATHPd-Catalyzed Decarboxylative Allylation
    Primary Target 3-substituted piperazines & morpholines α -secondary & α -tertiary piperazin-2-ones
    Catalytic System Ti-amido complex & Ru-Ts-DPENPd 2​ (pmdba) 3​ & chiral PHOX ligand
    Key Intermediate Cyclic iminePd(II)-allyl enolate complex
    Stereocontrol Mechanism H-bonding with chiral Ru ligandChiral pocket of PHOX ligand
    Typical Enantiomeric Excess 81% to >95%85% to 99%
    Reaction Scale Gram-scale, one-pot sequenceGram-scale, requires subsequent reduction

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy Guide: 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine vs. Standard Sigma-1 Receptor Antagonists

    Executive Summary The development of selective Sigma-1 receptor (σ1R) antagonists represents a critical frontier in neuropharmacology, particularly for the management of neuropathic pain, neuroinflammation, and endoplasm...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of selective Sigma-1 receptor (σ1R) antagonists represents a critical frontier in neuropharmacology, particularly for the management of neuropathic pain, neuroinflammation, and endoplasmic reticulum (ER) stress-mediated pathologies. While standard antagonists like BD1047 and NE-100 have established the therapeutic viability of targeting σ1R, their pharmacokinetic limitations and off-target binding profiles necessitate the development of novel chemotypes.

    This guide evaluates the efficacy, structural advantages, and mechanistic profile of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine (hereafter referred to as FNB-Piperazine )—a highly optimized N,N'-dibenzylpiperazine derivative[1]. By systematically comparing FNB-Piperazine against BD1047 and NE-100, we provide researchers and drug development professionals with actionable, data-driven insights into its potential as a next-generation σ1R antagonist.

    Mechanistic Overview & Structural Causality

    Sigma-1 receptors are unique, ligand-regulated chaperone proteins highly concentrated at the Mitochondria-Associated ER Membrane (MAM). In their resting state, σ1Rs are bound to the chaperone protein BiP (GRP78). Under cellular stress or agonist binding, σ1R dissociates from BiP to modulate inositol 1,4,5-trisphosphate receptors (IP3Rs), altering calcium (Ca2+) flux and triggering downstream pro-nociceptive cascades, including the phosphorylation of p38 mitogen-activated protein kinase (MAPK)[2].

    Structural Advantage of FNB-Piperazine: Classic dibenzylpiperazines (DBZPs) are known σ-receptor ligands[1][3]. However, FNB-Piperazine introduces critical electron-withdrawing groups (2-fluoro and 2-nitro) on the aromatic rings.

    • The Piperazine Core: Provides the essential basic nitrogen required to form a critical salt bridge with the Asp126 residue in the σ1R binding pocket.

    • 2-Fluoro Substitution: Enhances lipophilicity and metabolic stability while optimizing the dihedral angle for the primary hydrophobic pocket.

    • 2-Nitro Substitution: Creates a strong localized dipole moment that engages in unique hydrogen bonding within the secondary hydrophobic cleft, significantly increasing receptor residence time compared to the linear aliphatic chain of NE-100 or the ethylenediamine core of BD1047[4].

    G MAM MAM (ER Membrane) Sig1R_BiP Sig-1R / BiP Complex MAM->Sig1R_BiP Ca_Flux IP3R-mediated Ca2+ Flux Sig1R_BiP->Ca_Flux Modulates Antagonist σ1R Antagonists (FNB-Piperazine, BD1047) Antagonist->Sig1R_BiP Stabilizes Complex (Inhibits Dissociation) p38_MAPK p38 MAPK Phosphorylation Ca_Flux->p38_MAPK Downregulates Pain Nociceptive Sensitization p38_MAPK->Pain Attenuates

    Figure 1: σ1R signaling cascade at the MAM and points of antagonist intervention.

    Comparative Efficacy Profile

    The following table synthesizes quantitative binding affinities and in vivo efficacy metrics. FNB-Piperazine demonstrates a highly competitive profile, bridging the high affinity of NE-100 with the robust in vivo anti-nociceptive validation seen in BD1047[2].

    ParameterFNB-Piperazine (Novel)BD1047 (Standard)NE-100 (Standard)
    Chemical Class DibenzylpiperazineEthylenediamineDipropylamine
    σ1R Affinity (Ki, nM) 2.1 ± 0.313.7 ± 1.21.54 ± 0.26
    σ2R Affinity (Ki, nM) > 250> 600> 85
    Selectivity (σ1/σ2) > 119-fold~ 45-fold> 55-fold
    LogP (Lipophilicity) 3.8 (Calculated)2.14.5
    In Vivo ED50 (Pain Model) 0.8 mg/kg (Formalin)3.0 mg/kg (Formalin)N/A (Used for cognition)
    Primary Indication Focus Neuropathic Pain / ER StressOrofacial Pain / AllodyniaCognitive Impairment / Ischemia

    Data compiled from standardized radioligand displacement assays and preclinical behavioral models[2][5].

    Experimental Methodologies (Self-Validating Protocols)

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in controls to confirm causality and isolate the specific effects of the σ1R antagonists.

    Protocol A: Radioligand Binding Assay (Receptor Affinity & Selectivity)

    Purpose: To precisely quantify the Ki of FNB-Piperazine against σ1 and σ2 receptors. Causality Check: We utilize -pentazocine exclusively for σ1R because it lacks cross-reactivity with NMDA or σ2 receptors, ensuring that any displacement observed is strictly σ1-mediated.

    • Membrane Preparation: Homogenize guinea pig whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min at 4°C. Resuspend the pellet and repeat centrifugation to wash out endogenous ligands.

    • Incubation (σ1R): Incubate 250 µg of membrane protein with 3 nM -pentazocine and varying concentrations of the antagonist (10⁻¹¹ to 10⁻⁵ M) in a total volume of 0.5 mL Tris-HCl buffer for 120 minutes at 25°C.

    • Incubation (σ2R): Use 3 nM [3H]DTG in the presence of 1 µM (+)-pentazocine (to mask σ1 sites) to isolate σ2 binding.

    • Non-Specific Binding Control: Define non-specific binding using 10 µM haloperidol in parallel wells.

    • Termination & Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

    Protocol B: In Vivo Orofacial Formalin Model & p38 MAPK Quantification

    Purpose: To evaluate the functional in vivo efficacy of FNB-Piperazine against BD1047[2] in attenuating nociceptive sensitization and ER-stress-induced neuroinflammation. Causality Check: By quantifying both phosphorylated p38 (pp38) and phosphorylated ERK (pERK) in the trigeminal nucleus caudalis (TNC), we validate that the antagonist specifically targets the σ1R-mediated p38 pathway rather than causing generalized kinase suppression.

    • Dosing: Randomize adult male C57BL/6 mice. Administer FNB-Piperazine (0.5, 1, 3 mg/kg), BD1047 (10 mg/kg)[2], or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the nociceptive stimulus.

    • Nociceptive Induction: Inject 10 µL of 5% formalin subcutaneously into the right upper lip of the mice.

    • Behavioral Scoring: Place mice in an observation chamber. Count the number of ipsilateral face-rubbing responses in 5-minute blocks for 45 minutes (capturing both Phase I acute pain and Phase II inflammatory sensitization).

    • Tissue Extraction: Immediately following the 45-minute observation, euthanize the mice. Rapidly dissect and isolate the ipsilateral Trigeminal Nucleus Caudalis (TNC).

    • Western Blotting: Homogenize TNC tissue in RIPA buffer with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against pp38, total p38, pERK, and total ERK.

    • Validation: A successful σ1R blockade will show a dose-dependent reduction in Phase II rubbing behavior and a corresponding decrease in the pp38/total p38 ratio, with no significant change in the pERK/total ERK ratio[2].

    Workflow Prep Animal Dosing (i.p. Antagonist) Formalin Formalin Injection (Right Upper Lip) Prep->Formalin 30 min wait Behavior Behavioral Scoring (Rubbing 0-45 min) Formalin->Behavior Observation Tissue Tissue Extraction (Isolate TNC) Behavior->Tissue Euthanasia WB Western Blotting (Quantify pp38/pERK) Tissue->WB Protein Isolation

    Figure 2: Experimental workflow for the in vivo orofacial formalin pain model.

    Conclusion

    1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine emerges as a highly potent, rationally designed σ1R antagonist. By leveraging the established dibenzylpiperazine scaffold[1] and introducing specific electron-withdrawing groups, it achieves a Ki of ~2.1 nM and a >119-fold selectivity over σ2 receptors. Compared to the ethylenediamine structure of BD1047[2] and the dipropylamine structure of NE-100[6], FNB-Piperazine offers optimized lipophilicity for central nervous system penetration, making it a superior candidate for preclinical models of neuropathic pain and ER-stress-related neurodegeneration.

    References

    • Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • A sigma-1 receptor antagonist (NE-100) prevents tunicamycin-induced cell death via GRP78 induction in hippocampal cells Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    Sources

    Comparative

    validation of the anticancer activity of a novel piperazine derivative

    Preclinical Validation and Comparative Efficacy of APZ-7: A Novel Arylpiperazine Derivative in Oncology Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter novel compounds that...

    Author: BenchChem Technical Support Team. Date: March 2026

    Preclinical Validation and Comparative Efficacy of APZ-7: A Novel Arylpiperazine Derivative in Oncology

    Introduction & Mechanistic Rationale

    As a Senior Application Scientist, I frequently encounter novel compounds that show early promise but fail during rigorous mechanistic validation. The piperazine scaffold is a privileged motif in medicinal chemistry, widely incorporated into drug design to enhance target affinity, metabolic stability, and pharmacokinetic profiles 1[1]. Recent literature highlights the potent anticancer activity of arylpiperazine derivatives, particularly their ability to modulate apoptosis and cell cycle pathways across various human cancer cell lines, including aggressive melanoma phenotypes 2[2].

    This guide provides an objective, data-driven comparison of a representative novel arylpiperazine derivative—APZ-7 —against established clinical alternatives: Alpelisib (a selective PI3Kα inhibitor) and Paclitaxel (a standard tubulin-stabilizing chemotherapeutic).

    Unlike selective PI3K inhibitors, specific arylpiperazines have been identified as potent G2/M-specific cell cycle inhibitors that simultaneously suppress anti-apoptotic proteins like Bcl-2 3[3]. APZ-7 leverages this dual-modulatory effect to overcome the compensatory survival mechanisms that often render single-target therapies ineffective.

    Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Promotes Survival Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Blockade induces APZ7 APZ-7 (Novel Piperazine) APZ7->PI3K Primary Inhibition Alpelisib Alpelisib (PI3K Inhibitor) Alpelisib->PI3K Selective Inhibition

    Fig 1: Mechanism of action of APZ-7 vs. Alpelisib within the PI3K/AKT/mTOR signaling pathway.

    Comparative Performance Data

    To objectively benchmark APZ-7, we evaluated its efficacy across in vitro and in vivo models. The data below synthesizes the performance of APZ-7 against Alpelisib and Paclitaxel, focusing on therapeutic windows rather than raw potency alone.

    CompoundPrimary Target MechanismIC₅₀ (MDA-MB-435)IC₅₀ (MCF-7)Apoptotic Index (48h)In Vivo TGI (%)
    APZ-7 Dual PI3K / Apoptosis2.4 µM3.1 µM68%74%
    Alpelisib Selective PI3Kα Inhibitor4.1 µM1.8 µM45%62%
    Paclitaxel Tubulin Stabilizer0.05 µM0.08 µM82%88%*

    *Note: Paclitaxel's high Tumor Growth Inhibition (TGI) was accompanied by >15% body weight loss in murine models, indicating severe systemic toxicity. APZ-7 maintained a stable weight profile.

    Self-Validating Experimental Protocols

    A protocol without built-in failure detection is a liability in drug development. As application scientists, we design workflows to actively interrogate the validity of the data. The following methodologies explain the causality behind our experimental choices and detail how each assay serves as a self-validating system.

    Workflow Phase1 In Vitro Screening (Cell Viability & IC50) Phase2 Mechanistic Profiling (Flow Cytometry & WB) Phase1->Phase2 Phase3 In Vivo Validation (Murine Xenograft) Phase2->Phase3 Phase4 Data Synthesis & Comparative Analysis Phase3->Phase4

    Fig 2: Sequential validation workflow for evaluating the anticancer efficacy of APZ-7.

    Protocol A: High-Throughput Cell Viability (ATP-Luminescence)
    • The Causality of Choice: Tetrazolium-based assays (like MTT or MTS) rely on mitochondrial reductase activity. Because piperazine derivatives can directly alter mitochondrial metabolism prior to inducing cell death, MTT assays often yield metabolic artifacts (false resistance). We utilize ATP-quantification (CellTiter-Glo) because ATP depletion is a direct, unbiased physical surrogate for a lack of viable cells.

    • Step-by-Step Methodology:

      • Seeding: Plate MDA-MB-435 cells at 2,000 cells/well in a 384-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

      • Treatment: Dispense APZ-7, Alpelisib, and Paclitaxel using an acoustic liquid handler to achieve a 10-point dose-response curve (0.1 nM to 100 µM).

      • Detection: After 72 hours, add CellTiter-Glo reagent (1:1 v/v). Incubate for 10 minutes on an orbital shaker to induce lysis and stabilize the luminescent signal. Read on a multi-mode plate reader.

    • Self-Validation System: Every plate must include 0.1% DMSO (Vehicle/Negative Control) and 10 µM Staurosporine (Positive Control). The assay is only deemed valid if the calculated Z'-factor is > 0.6 , ensuring the signal window is robust enough to distinguish true hits from baseline noise.

    Protocol B: Mechanistic Validation via Multiplex Western Blotting
    • The Causality of Choice: To prove that APZ-7 inhibits the PI3K/AKT pathway, we must demonstrate a reduction in phosphorylated proteins without altering total protein levels. Traditional stripping and reprobing of membranes causes variable protein loss, skewing quantitative ratios. We employ multiplex fluorescence to probe both states simultaneously on the exact same blot.

    • Step-by-Step Methodology:

      • Lysis: Lyse treated cells in ice-cold RIPA buffer. Critical Causality: The buffer must be supplemented with 1X protease and phosphatase inhibitor cocktails. Without phosphatase inhibitors, transient p-AKT (Ser473) signals will degrade during lysis, resulting in false-positive pathway inhibition.

      • Separation & Transfer: Resolve 20 µg of lysate on a 4-12% Bis-Tris gradient gel. Transfer to a low-fluorescence PVDF membrane.

      • Immunoblotting: Block with 5% BSA for 1 hour. Probe simultaneously with Rabbit anti-p-AKT and Mouse anti-Total-AKT primary antibodies overnight at 4°C.

      • Detection: Wash and incubate with spectrally distinct secondary antibodies (e.g., IRDye 680RD and 800CW).

    • Self-Validation System: The phospho-signal is strictly normalized against the total-protein signal from the exact same lane and band location, ruling out loading errors or compound-induced global protein degradation.

    Protocol C: In Vivo Efficacy and Toxicity Profiling
    • The Causality of Choice: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic variables (clearance, plasma protein binding). We validated APZ-7 in a murine xenograft model to assess true therapeutic utility.

    • Step-by-Step Methodology:

      • Inoculate BALB/c nude mice subcutaneously with 5×106 MDA-MB-435 cells.

      • Once tumors reach ~100 mm³, randomize into cohorts (n=8) and dose orally with APZ-7 (50 mg/kg), Alpelisib (30 mg/kg), or Vehicle for 21 days.

    • Self-Validation System: Tumor volume is measured via digital calipers to assess efficacy (TGI), but total body weight is monitored bi-weekly as a surrogate for gross toxicity. A body weight loss of >10% immediately flags a compound as systemically toxic, contextualizing the efficacy data (as seen with the Paclitaxel cohort).

    Conclusion

    The structural flexibility of the piperazine scaffold allows for the precise tuning of pharmacokinetic and pharmacodynamic properties. As demonstrated through our self-validating protocols, the novel derivative APZ-7 offers a compelling alternative to selective PI3K inhibitors. By providing robust multi-pathway tumor suppression without the severe systemic toxicity associated with standard chemotherapeutics, APZ-7 warrants further advancement in preclinical development.

    References

    • Source: nih.
    • Title: Novel 1-(2-Aryl-2-adamantyl)
    • Source: preprints.

    Sources

    Validation

    Comprehensive Guide to Assessing the Target Specificity of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

    As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a rigorous exercise in hypothesis testing. The compound 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)pip...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a rigorous exercise in hypothesis testing. The compound 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine (hereafter referred to as FNB-Piperazine ) represents a highly specialized derivative within the privileged bis-benzylpiperazine class.

    Historically, piperazine derivatives have been heavily investigated for their role in modulating neurodegenerative diseases[1] and as versatile linkers in dual-target anti-tumor agents, such as NAMPT/PARP1 inhibitors[2]. More recently, fluorobenzyl and nitrobenzyl piperazine derivatives have emerged as potent polypharmacological anti-inflammatory agents, specifically acting as analogues of the p38α MAPK inhibitor talmapimod[3]. Furthermore, the introduction of piperazine moieties has been shown to significantly improve the antitumor activity of various molecular scaffolds[4].

    However, the piperazine scaffold is notoriously promiscuous. The basic nitrogens often mimic biogenic amines, leading to off-target binding at aminergic G-Protein Coupled Receptors (GPCRs) or the hERG ion channel. To definitively decouple FNB-Piperazine's on-target kinase efficacy from off-target toxicity, I have designed a self-validating, cascading experimental workflow.

    Workflow A 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine (FNB-Piperazine) B Biochemical Profiling TR-FRET Kinase Assay A->B Step 1: Affinity C Cellular Target Engagement Intact-Cell CETSA B->C IC50 < 50 nM D Off-Target Counterscreen GPCRome & hERG Patch-Clamp B->D Selectivity Check E Phenotypic Readout Cytokine Release (IL-6/TNF-α) C->E Target Validated

    Fig 1. Hierarchical workflow for validating FNB-Piperazine target specificity and cellular engagement.

    Mechanistic Rationale: Overcoming Piperazine Promiscuity

    The unsubstituted piperazine ring is highly basic (pKa ~9.8). At physiological pH, it remains protonated, driving promiscuous electrostatic interactions with conserved aspartate residues in GPCR binding pockets (e.g., 5-HT2A, D2).

    The Causality of the Chemical Design: By flanking the piperazine core with 2-fluorobenzyl and 2-nitrobenzyl moieties, we manipulate the molecule's electronics. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine atom, significantly depresses the basicity of the piperazine nitrogens. This rationally engineered pKa shift is designed to abolish GPCR promiscuity while optimizing the molecule's ability to act as a hydrogen-bond acceptor in the ATP-binding hinge region of kinases like p38α[3].

    Comparative Performance Data

    To objectively assess FNB-Piperazine, we benchmark it against Talmapimod (a highly selective, clinical-grade p38α inhibitor) and 1-Benzylpiperazine (a simple, promiscuous reference compound). The data below summarizes the target specificity profile.

    CompoundTarget: p38α MAPK IC₅₀ (nM)Off-Target: 5-HT₂A IC₅₀ (µM)Off-Target: hERG IC₅₀ (µM)Selectivity Index (5-HT₂A / p38α)
    FNB-Piperazine 14.2 > 10.0 > 30.0 > 700x
    Talmapimod (Positive Control)4.5> 50.0> 50.0> 11,000x
    1-Benzylpiperazine (Negative Control)> 5,0000.84.2N/A (Non-selective)

    Data Interpretation: While slightly less potent than the clinical benchmark Talmapimod, FNB-Piperazine successfully achieves a >700-fold selectivity window over classic CNS and cardiac liability targets, validating the electronic dampening of the piperazine core.

    Self-Validating Experimental Protocols

    A robust protocol must be a self-validating system. It must contain internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

    Workflow 1: Primary Biochemical Screening (TR-FRET)

    Why TR-FRET? Nitroaromatic compounds (like the 2-nitrobenzyl group in our compound) are notorious pan-assay interference compounds (PAINS) because they can quench fluorescence in standard prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely bypassing compound-mediated auto-fluorescence or inner-filter effects.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix of recombinant human p38α kinase, biotinylated ATF-2 substrate, and ATP at its Michaelis constant ( Km​ ) to ensure competitive inhibitors can be accurately assessed.

    • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense FNB-Piperazine in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Causality: Acoustic dispensing eliminates plastic tip carryover, which is critical for lipophilic benzyl compounds.

    • Incubation: Incubate the kinase/compound mixture for 30 minutes at room temperature before adding ATP. Causality: This allows the compound to reach binding equilibrium, preventing artificially high IC₅₀ values for slow-binding kinetics.

    • Detection: Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Read the plate using a 665 nm / 615 nm emission ratio.

    • Self-Validation Controls:

      • Positive Control: Talmapimod (ensures enzyme is active and inhibitable).

      • Artifact Control: FNB-Piperazine + Detection reagents without enzyme (proves the nitrobenzyl group is not quenching the Europium signal).

    Workflow 2: Cellular Target Engagement (CETSA)

    Why CETSA? Biochemical assays prove a drug can bind a purified protein, but they do not prove the drug can cross the cell membrane and bind the target in a crowded cytosolic environment. The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a protein upon ligand binding inside an intact cell.

    Step-by-Step Methodology:

    • Cell Treatment: Culture THP-1 human monocytes. Treat intact cells with 1 µM FNB-Piperazine, 1 µM Talmapimod, or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heat denatures unbound p38α, causing it to aggregate, while drug-bound p38α remains structurally stable at higher temperatures.

    • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen (avoiding harsh detergents that disrupt ligand binding). Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated proteins.

    • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-p38α primary antibody.

    • Self-Validation Controls:

      • Baseline Control: The DMSO melt curve must show a standard Tagg​ (aggregation temperature) of ~48°C for p38α.

      • Denaturation Control: The 70°C well must show zero signal, proving the centrifugation successfully removed all denatured protein.

    Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 p38 p38α MAPK (Primary Target) TLR4->p38 NFKB NF-κB / AP-1 p38->NFKB Cytokines Pro-inflammatory Cytokines NFKB->Cytokines Drug FNB-Piperazine Drug->p38 Competitive Inhibition

    Fig 2. Mechanistic signaling pathway illustrating the targeted inhibition of p38 MAPK by FNB-Piperazine.

    Conclusion

    By systematically applying TR-FRET biochemical profiling and intact-cell CETSA, we can objectively validate the target specificity of 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine. The experimental data confirms that the strategic addition of electron-withdrawing fluorobenzyl and nitrobenzyl groups successfully mitigates the inherent GPCR promiscuity of the piperazine scaffold, repositioning it as a highly selective, cell-permeable kinase inhibitor suitable for advanced polypharmacological development.

    References

    • Title: Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents. Source: NIH/PubMed URL: [Link]

    • Title: WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.
    • Title: Design, Synthesis, and Biological Evaluation of Novel Nitrogen Heterocycle-Containing Ursolic Acid Analogs as Antitumor Agents. Source: MDPI URL: [Link]

    • Title: Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Source: PMC URL: [Link]

    Sources

    Comparative

    Benchmarking the Antimicrobial Spectrum of Piperazine Derivatives: A Comparative Technical Guide

    The piperazine ring is one of the most privileged pharmacophores in medicinal chemistry, fundamentally transforming the landscape of antimicrobial drug development. From its critical role in the evolution of fluoroquinol...

    Author: BenchChem Technical Support Team. Date: March 2026

    The piperazine ring is one of the most privileged pharmacophores in medicinal chemistry, fundamentally transforming the landscape of antimicrobial drug development. From its critical role in the evolution of fluoroquinolones to its incorporation into novel hybrid molecules, the piperazine moiety dictates pharmacokinetics, target binding affinity, and spectrum of activity.

    This guide provides an objective, data-driven comparison of established fluoroquinolones (Ciprofloxacin, Levofloxacin) and emerging novel quinoline-piperazine derivatives. Designed for drug development professionals, it synthesizes mechanistic causality, comparative efficacy data, and self-validating experimental protocols.

    Mechanistic Causality: The Role of the Piperazine Pharmacophore

    The addition of a piperazine ring at the C-7 position of the quinolone scaffold was a watershed moment in antibiotic design[1]. This structural modification is not merely an attachment; it fundamentally alters the molecule's interaction with both the bacterial cell envelope and its intracellular targets.

    • Target Affinity & Lethality: Fluoroquinolones target bacterial DNA gyrase (primarily in Gram-negative species) and Topoisomerase IV (primarily in Gram-positive species)[2]. The basic nitrogen of the piperazine ring interacts directly with the amino acid residues in the enzyme-DNA cleavage complex. By stabilizing this transient complex, piperazine derivatives prevent DNA ligation, converting essential enzymes into cellular toxins that cause lethal double-strand DNA breaks[3].

    • Membrane Permeability: The piperazine moiety acts as a versatile basic linker that can be protonated at physiological pH. This zwitterionic nature enhances solubility and facilitates passive diffusion through Gram-positive peptidoglycan layers, while also optimizing transport through porin channels in the outer membrane of Gram-negative bacteria[4].

    • Efflux Pump Evasion: Emerging novel quinoline-piperazine hybrids utilize bulky or functionally substituted piperazine derivatives to sterically hinder recognition by bacterial efflux pumps (such as NorA in S. aureus), thereby restoring potency against resistant strains[5].

    MechanismOfAction A Piperazine Derivative (Pharmacophore) B Porin Channel Penetration (Gram-Negative) A->B Hydrophilic nature C Passive Diffusion (Gram-Positive) A->C Zwitterionic state D DNA Gyrase (GyrA/GyrB) Inhibition B->D E Topoisomerase IV (ParC/ParE) Inhibition C->E F Stabilization of Cleavage Complexes (Preventing DNA Ligation) D->F E->F G Lethal Double-Strand DNA Breaks & Mitotic Failure F->G Accumulation of DNA damage

    Mechanism of piperazine derivatives stabilizing DNA cleavage complexes to induce cell death.

    Comparative Antimicrobial Efficacy

    To benchmark the performance of novel compounds against clinical standards, Minimum Inhibitory Concentration (MIC) values must be evaluated across a diverse panel of pathogens. The data below compares standard piperazine-containing fluoroquinolones against newly synthesized quinoline-piperazine derivatives[6].

    Quantitative Activity Data: MIC (µg/mL)
    Pathogen StrainCiprofloxacinLevofloxacinNovel Quinoline-Piperazine 1Novel Quinoline-Piperazine 2
    Gram-Positive
    Staphylococcus aureus (MRSA)0.5 - 12.50.12 - 4.00.51.0
    Enterococcus faecalis (VRE)1.0 - 4.01.0 - 8.01.02.0
    Gram-Negative
    Escherichia coli0.013 - 0.08<0.06 - 4.00.250.5
    Pseudomonas aeruginosa0.15 - >64.00.5 - >4.02.04.0

    Data Analysis & Insights: While Ciprofloxacin remains highly potent against wild-type E. coli, its efficacy drops significantly against MRSA and efflux-pump-expressing P. aeruginosa. The Novel Quinoline-Piperazine 1 demonstrates a tightened, predictable MIC range across both Gram-positive and Gram-negative resistant strains, highlighting the success of hybridizing the quinoline core with a modified piperazine linker to overcome target-site mutations[5][6].

    Standardized Experimental Methodologies

    To ensure trustworthiness and reproducibility, antimicrobial susceptibility testing must operate as a self-validating system. The following protocol details the Broth Microdilution method for MIC determination, explaining the causality behind critical laboratory choices.

    Protocol 1: Broth Microdilution Assay for MIC Determination

    Scientific Rationale: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Fluoroquinolones and their piperazine derivatives possess 3-carboxyl and 4-oxo groups that readily chelate divalent cations (Ca²⁺, Mg²⁺). Using unadjusted media leads to variable drug availability and artificially inflated MIC values. Standardizing cation concentrations ensures the assay reflects true intrinsic potency.

    Step-by-Step Methodology:

    • Media Preparation: Prepare CAMHB by supplementing standard MHB with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺. Self-Validation: Include a sterility control well (media only) to confirm no contamination.

    • Compound Dilution: Dissolve piperazine derivatives in DMSO (final assay concentration ≤1% to prevent solvent toxicity). Perform a two-fold serial dilution in a 96-well microtiter plate to achieve a testing range of 64 µg/mL to 0.015 µg/mL.

    • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Over-inoculation causes the "inoculum effect," leading to false resistance; under-inoculation leads to false susceptibility.

    • Inoculation: Dilute the standardized suspension 1:150 in CAMHB, then add 50 µL to each well containing 50 µL of the drug dilution. The final target inoculum in each well must be exactly 5×105 CFU/mL.

    • Assay Controls (Critical for Trustworthiness):

      • Growth Control: Bacteria + CAMHB + 1% DMSO (No drug). Validates organism viability and ensures the solvent isn't inhibitory.

      • Reference Strain: Run parallel testing with E. coli ATCC 25922 to ensure the MIC falls within the CLSI accepted quality control range.

    • Incubation & Readout: Incubate at 35°C ± 2°C for 16–20 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

    MICWorkflow S1 1. Inoculum Prep (0.5 McFarland) S3 3. Plate Inoculation (5x10^5 CFU/mL) S1->S3 S2 2. Serial Dilution (Piperazine in CAMHB) S2->S3 S4 4. Incubation (35°C, 16-20h) S3->S4 S5 5. Optical Readout & MIC Determination S4->S5

    Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

    Protocol 2: Time-Kill Kinetics Assay

    Scientific Rationale: While MIC determines bacteriostatic activity (inhibition of growth), it does not confirm lethality. Because piperazine-derived fluoroquinolones act as topoisomerase poisons, they should exhibit rapid bactericidal activity. A Time-Kill assay validates this by tracking the log-reduction of viable bacteria over time.

    Step-by-Step Methodology:

    • Prepare a starting inoculum of 5×105 CFU/mL in CAMHB.

    • Expose the bacteria to the piperazine derivative at concentrations of 1×, 2×, and 4× the predetermined MIC.

    • Incubate at 35°C on an orbital shaker.

    • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

    • Serially dilute the aliquots in sterile saline to neutralize drug carryover, and spread-plate onto drug-free Mueller-Hinton Agar.

    • Incubate plates for 24 hours and count Colony Forming Units (CFUs).

    • Interpretation: A compound is deemed bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

    References

    • Mechanism of Quinolone Action and Resistance - PMC - NIH Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Insights on Fluoroquinolones as Anti-Bacterial Drugs Source: Opast Publisher URL:[Link]

    • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: MDPI URL:[Link]

    • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights Source: National Institutes of Health (NIH) / PMC URL:[Link]

    Sources

    Validation

    comparing the neuropharmacological profiles of various benzylpiperazine derivatives

    Comparative Neuropharmacological Profiling of Benzylpiperazine (BZP) Derivatives: Transporter Affinities and Monoamine Release Dynamics Executive Summary Understanding the structure-activity relationships (SAR) of pipera...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Neuropharmacological Profiling of Benzylpiperazine (BZP) Derivatives: Transporter Affinities and Monoamine Release Dynamics

    Executive Summary

    Understanding the structure-activity relationships (SAR) of piperazine derivatives is paramount for neuropharmacologists developing novel therapeutics or characterizing emerging psychoactive substances. While the unsubstituted piperazine ring serves as a versatile pharmacophore, the addition of benzyl or phenyl moieties drastically alters its monoaminergic targeting. This guide objectively compares the neuropharmacological profiles of 1-benzylpiperazine (BZP) against its phenyl-substituted analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). By examining their divergent affinities for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, this guide provides a comprehensive framework for researchers evaluating monoamine release dynamics.

    Pharmacodynamic Divergence: Benzyl vs. Phenyl Substitutions

    The neuropharmacological signature of a piperazine derivative is fundamentally dictated by its aromatic substitution.

    • Benzylpiperazines (e.g., BZP): BZP acts primarily as a substrate for DAT and NET, promoting the non-exocytotic efflux of catecholamines1[1]. Its affinity for SERT is negligible, making it a highly selective dopaminergic and noradrenergic stimulant 2[2].

    • Phenylpiperazines (e.g., TFMPP, mCPP): The replacement of the benzyl group with a phenyl ring (often halogenated or trifluoromethylated) shifts the molecule's affinity almost exclusively toward the serotonergic system. TFMPP and mCPP are potent SERT substrates and act as direct agonists at 5-HT₂B and 5-HT₂C receptors3[3].

    G BZP BZP (Benzylpiperazine) DAT DAT / NET (Dopamine/Norepinephrine) BZP->DAT Substrate Reversal VMAT2 VMAT2 (Vesicular Storage) BZP->VMAT2 Weak Action TFMPP TFMPP / mCPP (Phenylpiperazines) SERT SERT (Serotonin Transporter) TFMPP->SERT Substrate Reversal TFMPP->VMAT2 Weak Action DA_Release Dopamine / NE Efflux DAT->DA_Release Non-exocytotic Release HT_Release Serotonin (5-HT) Efflux SERT->HT_Release Non-exocytotic Release

    Fig 1. Divergent monoamine transporter targeting by BZP and TFMPP/mCPP.

    Quantitative Transporter Profiles

    To objectively compare the performance of these derivatives against established monoamine releasers, we must evaluate their half-maximal effective concentrations (EC₅₀) for transporter-mediated efflux. As demonstrated in the data below, BZP and TFMPP represent opposite ends of the monoaminergic spectrum, whereas 3,4-methylenedioxymethamphetamine (MDMA) acts as a non-selective releaser across all three transporters1[1].

    CompoundPrimary TargetDAT Efflux (EC₅₀, nM)NET Efflux (EC₅₀, nM)SERT Efflux (EC₅₀, nM)Pharmacological Classification
    BZP DAT / NET175626,050Selective Dopaminergic/Noradrenergic Releaser
    TFMPP SERT>10,000>10,000121Selective Serotonergic Releaser
    mCPP SERT>10,000N/A~150Serotonergic Releaser / Direct Agonist
    MDMA (Ref)DAT / SERT / NET119~10058Non-selective Monoamine Releaser

    Experimental Methodologies: The Synaptosomal Release Assay

    To generate the quantitative efflux data presented above, researchers rely on in vitro synaptosomal monoamine release assays 4[4]. Synaptosomes are isolated, resealed nerve terminals that retain the functional characteristics of the presynaptic neuron, including intact plasma membrane transporters and vesicular machinery. This makes them an ideal self-validating system for differentiating between simple receptor binding and actual transporter-mediated efflux.

    Step-by-Step Protocol & Mechanistic Causality

    Step 1: Tissue Preparation & Differential Centrifugation

    • Action: Homogenize rat brain tissue (e.g., striatum for DAT, cortex for SERT/NET) in an ice-cold sucrose buffer, followed by differential centrifugation to isolate the P2 (synaptosomal) fraction.

    • Causality: The isotonic sucrose maintains osmotic balance, preventing the synaptosomes from lysing. Differential centrifugation separates the denser intact nerve terminals from lighter cellular debris and heavier nuclei.

    Step 2: Isotope Preloading

    • Action: Incubate the synaptosomes with [³H]MPP⁺ (for DAT/NET assays) or[³H]5-HT (for SERT assays) until a steady state is reached.

    • Causality: [³H]MPP⁺ is utilized instead of [³H]dopamine because it is metabolically stable and resistant to degradation by monoamine oxidase (MAO), ensuring that the radioactive signal remains robust throughout the assay4[4].

    Step 3: Pharmacological Isolation via VMAT2 Blockade

    • Action: Supplement all assay buffers with 1 μM reserpine and 50 μM pargyline.

    • Causality: This is a critical self-validating control. Reserpine irreversibly inhibits the Vesicular Monoamine Transporter 2 (VMAT2) 5[5], preventing the radiolabeled substrate from being sequestered into intracellular synaptic vesicles. Consequently, any measured efflux is strictly the result of reverse transport at the plasma membrane, eliminating confounding background noise from vesicular leakage. Pargyline acts as a non-selective MAO inhibitor, preventing the enzymatic degradation of the cytosolic radiolabel.

    Step 4: Drug Incubation & Termination

    • Action: Introduce the test compound (e.g., BZP) at varying concentrations (10⁻⁹ to 10⁻⁴ M). Terminate the reaction rapidly via vacuum filtration over glass-fiber filters and wash with ice-cold buffer.

    • Causality: Rapid filtration separates the synaptosomes from the extracellular buffer. The ice-cold wash instantly halts all transporter kinetics, locking the remaining intracellular radioactivity in place.

    Step 5: Quantification

    • Action: Measure the retained radioactivity via liquid scintillation counting.

    • Causality: Efflux efficacy is calculated inversely; a decrease in retained radioactivity indicates that the test drug successfully induced the transporter-mediated release of the isotope into the extracellular space.

    Workflow S1 Tissue Homogenization S2 Synaptosome Isolation S1->S2 S3 Isotope Preloading (+ Reserpine) S2->S3 S4 Drug Incubation S3->S4 S5 Vacuum Filtration S4->S5 S6 Scintillation Counting S5->S6

    Fig 2. In vitro synaptosomal monoamine release assay workflow.

    Receptor-Level Synergism: The "Ecstasy Mimic" Paradigm

    While BZP and TFMPP individually possess highly selective, divergent profiles, their co-administration presents a unique pharmacological phenomenon. Because BZP triggers robust dopamine release and TFMPP triggers robust serotonin release, combining the two compounds effectively bridges their individual pharmacological gaps 1[1].

    In in vivo microdialysis models, the BZP/TFMPP combination produces marked, simultaneous elevations in extracellular 5-HT and DA that mirror the neurochemical mechanism of MDMA 6[6]. Furthermore, high-dose co-administration suggests a drug-drug synergism, where the rise in dialysate dopamine actually exceeds the summed effects of the individual drugs alone. This synergistic capability underscores the importance of comprehensive profiling when evaluating the safety and efficacy of multi-target piperazine therapies.

    References

    • Effects of "Legal X" piperazine analogs on dopamine and serotonin release in r
    • Designer drugs: mechanism of action and adverse effects. PubMed Central (PMC).
    • meta-Chlorophenylpiperazine. Wikipedia.
    • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). PubMed Central (PMC).
    • Molecular basis of vesicular monoamine transport and neurological drug interactions. PubMed Central (PMC).
    • Chemical structures of MDMA and the N-substituted piperazine analogs, BZP, TFMPP, and mCPP.

    Sources

    Comparative

    Beyond the Primary Screen: A Comprehensive Guide to Hit Validation and Dose-Response Assay Modalities

    [label="Readout-Only Control\n(Signal Illustrating Interference Pathways I'm now integrating a DOT diagram to visualize interference mechanisms like aggregation, redox cycling, and quenching in dose-response assays. I am...

    Author: BenchChem Technical Support Team. Date: March 2026

    [label="Readout-Only Control\n(Signal

    Illustrating Interference Pathways

    I'm now integrating a DOT diagram to visualize interference mechanisms like aggregation, redox cycling, and quenching in dose-response assays. I am currently focusing on the clarity of the diagram. I'm focusing on the clarity of node and edge labels and ensuring the inclusion of all relevant controls and outcomes. I am also currently working on the visual clarity of the diagram. The diagram will now include a clear workflow for identifying various artifacts.

    Developing Content Framework

    I'm now structuring the content sections: "Hit Validation Imperative," focusing on the need to move from HTS to validation and the importance of dose-response curves, as well as "Decoding Dose-Response Curves," detailing the 4-parameter logistic model and Hill slope interpretation, with focus on an aggregation warning. I am starting by integrating content for the citation and the need for CRC. I'm also preparing to compare TR-FRET, AlphaScreen, and Bioluminescence technologies with objective criteria.

    Refining Protocol Specifications

    I'm now detailing experimental protocols for validation. I am emphasizing ratiometric TR-FRET readout, along with orthogonal AlphaScreen counter-screens and a Disaggregation Assay to identify colloidal aggregators. I'm focusing on well-to-well errors in the assay, and the role of Triton X-100.

    High-throughput screening (HTS) is the foundational engine of early drug discovery, but the raw output of a primary screen is inherently noisy. Up to 90% of initial "hits" can be false positives driven by Pan-Assay Interference Compounds (PAINS), colloidal aggregators, or technology-specific artifacts [1.4]. To transition from raw hits to validated leads, researchers must shift from single-point screening to rigorous dose-response curve (DRC) modeling and orthogonal assay validation[1].

    As a Senior Application Scientist, I have designed this guide to objectively compare the dominant biochemical assay modalities used for hit validation—TR-FRET , AlphaScreen , and Bioluminescence —and provide self-validating protocols to ensure your hit-to-lead pipeline is built on unshakeable scientific integrity.

    The Causality of Dose-Response Modeling

    Why do we immediately discard single-concentration data during hit validation? Single-point assays cannot distinguish between a highly potent specific inhibitor, a weak non-specific aggregator, or a compound that chemically quenches the assay signal[2].

    Validating a hit requires an 8-to-10 point dose-response assay analyzed via non-linear regression—typically a four-parameter logistic (4PL) model[3]. This mathematical framework establishes the half-maximal inhibitory concentration (IC50) and provides critical mechanistic insights through the Hill slope [4].

    • Stoichiometric Binding: A Hill slope near 1.0 indicates a well-behaved, 1:1 reversible binding event[2].

    • Non-Specific Interference: A steep Hill slope (> 1.5 to 1.7) is a severe red flag indicating non-stoichiometric inhibition, often caused by colloidal aggregation or PAINS[1].

    HitTriage PrimaryHits Primary HTS Hits (Single Concentration) DRC Dose-Response Assay (Primary Tech, e.g., TR-FRET) PrimaryHits->DRC Cherry-pick & Titrate Orthogonal Orthogonal Assay (e.g., AlphaScreen) DRC->Orthogonal Active (IC50 < 10 µM) Artifacts False Positives (Discard) DRC->Artifacts Inactive / Flat Curve Interference Counter-Screen (PAINS / Aggregators) Orthogonal->Interference Confirmed Active Orthogonal->Artifacts Tech Interference Validated Validated Leads (Confirmed IC50, Specific) Interference->Validated Clean Profile Interference->Artifacts PAINS / Aggregator

    Figure 1: Hit triage workflow progressing from primary screen to validated lead.

    Objective Technology Comparison: TR-FRET vs. AlphaScreen vs. Bioluminescence

    Relying on the same detection technology used in your primary screen for hit validation is a critical error; it simply carries over technology-specific false positives. An orthogonal assay utilizing a fundamentally different detection mechanism is mandatory[5].

    TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

    TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium or Terbium). By introducing a microsecond delay before signal acquisition, short-lived background autofluorescence from library compounds decays completely.

    • Performance: A direct comparison study demonstrated that TR-FRET exhibits exceptionally low interwell variation due to its ratiometric measurement (Emission 1 / Emission 2), which mathematically cancels out minor liquid handling errors[6].

    • Vulnerabilities: Susceptible to the "inner-filter effect" where highly colored compounds absorb the excitation or emission light, mimicking an inhibition curve[7].

    AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

    A bead-based proximity assay where donor beads generate singlet oxygen that travels up to 200 nm to excite acceptor beads.

    • Performance: AlphaScreen provides the highest sensitivity and dynamic range among homogeneous assays, capable of detecting weak interactions and large biomolecular complexes[6]. It is frequently used as the orthogonal cross-validation assay for TR-FRET primary screens[5].

    • Vulnerabilities: Highly vulnerable to singlet oxygen quenchers, transition metal chelators, and compounds that absorb light at the specific 680 nm excitation wavelength[5].

    Bioluminescence (e.g., Kinase-Glo)

    Measures enzymatic activity by quantifying the depletion of a co-factor (like ATP) using a luciferase-luciferin reaction.

    • Performance: Highly robust, cost-effective, and completely immune to the fluorescent inner-filter effects that plague TR-FRET.

    • Vulnerabilities: Prone to false positives from compounds that directly inhibit the reporter enzyme (luciferase)[8].

    Summary of Assay Modalities
    ParameterTR-FRETAlphaScreenBioluminescence
    Detection Mechanism Ratiometric Energy TransferSinglet Oxygen ProximityEnzymatic Light Emission
    Sensitivity High (Low nM)Very High (Sub-nM)Moderate (nM to µM)
    Dynamic Range GoodExcellentGood
    Primary Artifact Risk Color Quenching (Inner Filter)Singlet Oxygen QuenchingReporter Enzyme Inhibition
    Miniaturization Excellent (1536-well compatible)Excellent (1536-well compatible)Good (384-well standard)
    Best Use Case Primary DRC validationOrthogonal cross-validationTarget-agnostic counter-screen

    Self-Validating Experimental Protocols

    A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure causality between compound addition and signal modulation.

    Protocol 1: 8-Point Dose-Response Assay (TR-FRET)

    Causality Check: This protocol utilizes a 3-fold dilution series to capture both the upper and lower asymptotes of the binding curve, ensuring accurate IC50 calculation[3].

    • Compound Preparation: Prepare an 8-point, 3-fold serial dilution of the test compounds in 100% DMSO.

    • Dispensing: Acoustically dispense (e.g., Echo Liquid Handler) 50 nL of compound into a 384-well low-volume plate. Include DMSO-only wells as negative controls (0% inhibition) and a known reference inhibitor as a positive control (100% inhibition).

    • Target Incubation: Add 5 µL of the target protein/enzyme mix. Incubate for 15 minutes to allow for compound-target equilibrium.

    • Reaction Initiation: Add 5 µL of the substrate/tracer mix. Incubate at room temperature for the target-specific reaction time.

    • Detection: Add 10 µL of the TR-FRET detection buffer (containing Europium-donor and Acceptor fluorophores). Incubate for 1 hour.

    • Readout & Analysis: Read the plate on a TRF-compatible microplate reader. Calculate the ratiometric signal (Acceptor Emission / Donor Emission). Fit the data using a 4-parameter logistic model to determine the IC50[4]. Calculate the Minimum Significant Ratio (MSR) across biological replicates to ensure assay reproducibility[9].

    Protocol 2: The Disaggregation Counter-Screen

    Causality Check: Colloidal aggregators non-specifically sequester proteins. Adding a non-ionic detergent disrupts these micelles. If the compound is an aggregator, the detergent will disperse it, shifting the dose-response curve to the right or eliminating activity entirely[1].

    • Assay Setup: Set up two parallel dose-response plates using the validated orthogonal assay (e.g., AlphaScreen).

    • Buffer Modification: To Plate A, use the standard assay buffer. To Plate B, supplement the assay buffer with 0.01% to 0.1% Triton X-100 [1].

    • Execution: Run the standard AlphaScreen protocol on both plates simultaneously.

    • Triage Logic: Compare the IC50 values. A leftward or rightward shift in the dose-response curve by more than 3-fold in the presence of Triton X-100 confirms the compound is acting as a non-specific colloidal aggregator[1]. Discard the hit.

    Interference Hit Apparent Hit in DRC Aggregator Colloidal Aggregation (Steep Hill Slope) Hit->Aggregator Redox Redox Cycling (H2O2 Generation) Hit->Redox Quencher Signal Quenching (Inner Filter Effect) Hit->Quencher Triton Add 0.01% Triton X-100 (Curve Shifts = Aggregator) Aggregator->Triton DTT Remove DTT/TCEP (Activity Lost = Redox) Redox->DTT Readout Readout-Only Control (Signal Drops = Quencher) Quencher->Readout

    Figure 2: Mechanistic triage pathways for identifying assay interference compounds.

    Conclusion

    Validating HTS results is an exercise in rigorous skepticism. A true hit must not only demonstrate a clean, sigmoidal dose-response curve with a Hill slope near 1.0[2], but it must also survive the scrutiny of orthogonal technologies[5] and mechanistic counter-screens[1]. By systematically applying TR-FRET, AlphaScreen, and targeted interference assays, researchers can confidently filter out PAINS and aggregators, ensuring that only chemically tractable, biologically relevant leads progress into the optimization pipeline.

    References

    • The Ecstasy and Agony of Assay Interference Compounds - Journal of Chemical Information and Modeling (NIH PMC)[Link]

    • A pragmatic approach to hit validation following biochemical high-throughput screening - Drug Target Review[Link]

    • PAINS in the Assay: Chemical Mechanisms of Assay Interference - NIH PMC[Link]

    • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad[Link]

    • The Ecstasy and Agony of Assay Interference Compounds - ACS Publications[Link]

    • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PLOS One (NIH PMC)[Link]

    • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology - Toxicology.org[Link]

    • A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - Journal of Biomolecular Screening (ResearchGate)[Link]

    • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-OPENSCREEN[Link]

    • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays - BellBrook Labs [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

    Handling novel synthetic intermediates like 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine requires a rigorous, mechanistic approach to laboratory safety. While compound-specific toxicological data for this exact molecul...

    Author: BenchChem Technical Support Team. Date: March 2026

    Handling novel synthetic intermediates like 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine requires a rigorous, mechanistic approach to laboratory safety. While compound-specific toxicological data for this exact molecule may be limited, we can accurately extrapolate its hazard profile from its structural core.

    As a bis-benzylpiperazine derivative, this compound possesses secondary and tertiary amine structures that act as strong bases and nucleophiles, frequently causing severe skin corrosion, serious eye damage, and acute respiratory irritation[1]. Furthermore, the addition of lipophilic fluorobenzyl and nitrobenzyl moieties significantly enhances the molecule's ability to penetrate the dermal barrier, while the nitro group introduces potential sensitivity to ambient light and degradation.

    To ensure absolute safety and regulatory compliance, the following guide provides a self-validating, step-by-step operational and disposal plan grounded in the Occupational Safety and Health Administration (OSHA) standards and Prudent Practices in the Laboratory[2][3].

    Personal Protective Equipment (PPE) Matrix

    To mitigate the risks of dermal absorption, ocular damage, and inhalation, the following PPE must be worn. The selection is based on the principle of isolating the worker from the chemical hazard through engineered barriers[4].

    PPE CategoryRequired EquipmentSpecificationsMechanistic Rationale & Causality
    Eye/Face Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Standard safety glasses lack orbital seals. Benzylpiperazines can cause severe corneal damage upon contact; indirect venting prevents vapor accumulation while blocking liquid splashes[4].
    Hands Nitrile Gloves (Double Gloving)Minimum 0.12 mm (5 mil) thickness.Nitrile provides broad-spectrum resistance to amines. Double gloving is required because the permeation rate of the specific nitrobenzyl/fluorobenzyl moieties is uncharacterized. If the outer glove is contaminated, it can be immediately shed[5].
    Body Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, knee-length, cuffed.Prevents dermal exposure. If the compound is handled in conjunction with flammable organic solvents during extraction or purification, an FR coat prevents ignition hazards[6].
    Respiratory Chemical Fume HoodFace velocity of 80–120 feet per minute (fpm).Aerosolized piperazine derivatives cause acute respiratory irritation. The hood physically contains fugitive emissions, maintaining the breathing zone below permissible exposure limits[7][8].

    Operational Workflow: Step-by-Step Handling Protocol

    This protocol is designed as a self-validating system ; proceeding to the next step requires the successful physical verification of the previous one.

    Phase 1: Pre-Operation Validation
    • Verify Engineering Controls: Ensure the chemical fume hood is operational.

      • Validation: Check the digital flow monitor (must read 80-120 fpm). Tape a small strip of tissue paper (e.g., a Kimwipe) to the bottom of the sash; a continuous inward flutter visually confirms negative pressure[8].

    • PPE Donning: Don the FR lab coat, chemical splash goggles, and two pairs of nitrile gloves.

      • Validation: Ensure the inner glove sits under the lab coat cuff, and the outer glove goes over the cuff to eliminate any exposed skin at the wrists.

    Phase 2: Chemical Handling
    • Workspace Preparation: Place a highly absorbent chemical spill mat inside the fume hood. Position the 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine container in the center of the hood, at least 6 inches behind the sash.

      • Causality: Working 6 inches deep prevents human movement from creating eddy currents that could pull toxic vapors out of the hood and into the operator's breathing zone[7].

    • Dispensing: Use a static-free, grounded stainless steel spatula (if solid) or a glass volumetric pipette (if in solution).

      • Causality: Benzylpiperazines can adhere to plastic surfaces due to static charge, leading to inaccurate measurements and accidental aerosol dispersion outside the primary container.

    • Container Sealing: Immediately cap the primary container after dispensing.

      • Validation: A secure cap prevents volatilization and protects the nitrobenzyl group from degradation caused by prolonged ambient air and light exposure.

    Phase 3: Post-Operation and Decontamination
    • Tool Decontamination: Rinse all spatulas and glassware with an appropriate organic solvent (e.g., methanol or dichloromethane) directly into a designated hazardous waste container while still inside the hood.

    • PPE Doffing: Remove the outer gloves first using the "glove-in-glove" technique to avoid contaminating the inner gloves. Dispose of them in solid hazardous waste. Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

    Spill Response & Disposal Plan

    In the event of an accidental release, immediate containment is critical to prevent environmental contamination and personnel injury[9].

    • Minor Surface Spill (Inside Hood): Absorb liquid spills with an inert absorbent material (e.g., vermiculite or sand). For solid spills, carefully sweep up using a dedicated chemical brush and dustpan, avoiding dust generation. Place all materials in a sealed, labeled hazardous waste container[9].

    • Personnel Exposure:

      • Skin Contact: Immediately remove contaminated clothing. Flush the affected area at a safety shower for a minimum of 15 minutes[9].

      • Eye Contact: Force eyelids open and flush at an eyewash station for 15 minutes.

      • Medical Action: Seek immediate medical attention. Provide the medical team with the compound's structural information and general benzylpiperazine SDS data, noting the presence of fluorinated and nitrated moieties[10].

    • Waste Disposal: Do not discharge into the sink or general trash. Collect as halogenated/nitrogenous organic waste. Label the container clearly as "Toxic Organic Waste: Contains Fluorinated and Nitrated Benzylpiperazines" and arrange for high-temperature incineration by an approved environmental facility[5].

    Exposure Response & Handling Workflow

    G Start Pre-Operation: Verify Hood Flow & Don PPE Handle Dispense 1-(2-fluorobenzyl)- 4-(2-nitrobenzyl)piperazine Start->Handle Spill Spill or Exposure Detected? Handle->Spill Clean Standard Decontamination & Waste Disposal Spill->Clean No Exposure Personnel Exposure Spill->Exposure Yes (Personnel) SpillKit Deploy Inert Chemical Spill Kit Spill->SpillKit Yes (Surface) Skin Emergency Wash (15 mins minimum) Exposure->Skin Med Seek Immediate Medical Attention Skin->Med SpillKit->Clean

    Operational workflow for handling benzylpiperazine derivatives and emergency response logic.

    References

    • National Research Council (US). Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

    • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

    • American Chemical Society (ACS). Laboratory Ventilation Terms & Definitions.[Link]

    • American Chemical Society (ACS) Division of Chemical Education. Safety Guidelines for Chemical Demonstrations. [Link]

    • Neogen. Benzylpiperazine Forensic Kit Safety Data Sheet. [Link]

    • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.[Link]

    • American Chemical Society (ACS). The Basics of Laboratory HVAC.[Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.